N-Cinnamoyl-D,L-valine methyl ester
Description
Structure
3D Structure
Properties
CAS No. |
127750-57-6 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate |
InChI |
InChI=1S/C15H19NO3/c1-11(2)14(15(18)19-3)16-13(17)10-9-12-7-5-4-6-8-12/h4-11,14H,1-3H3,(H,16,17)/b10-9+/t14-/m0/s1 |
InChI Key |
FPCRRVNOCVWNIW-HBWSCVEGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Cinnamoyl-D,L-valine methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Cinnamoyl-D,L-valine methyl ester, a derivative of the amino acid valine. This document consolidates available data on its chemical properties, synthesis, and potential biological activities, offering a valuable resource for its application in research and development.
Core Chemical Information
This compound is a compound formed by the acylation of the amino group of D,L-valine methyl ester with cinnamoyl chloride. Its chemical structure combines the features of an unsaturated aromatic acyl group with an amino acid ester moiety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₃ | PubChem[1] |
| Molecular Weight | 261.32 g/mol | PubChem[1] |
| IUPAC Name | methyl 3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate | PubChem[1] |
| CAS Number | 127750-57-6 | PubChem[1] |
| Melting Point | 362 K (89 °C) (for L-enantiomer) | (Bornaghi et al., 2007)[2] |
| Calculated LogP | 2.9 | PubChem[1] |
Synthesis and Characterization
The synthesis of N-Cinnamoyl-L-valine methyl ester has been reported and can be adapted for the D,L-racemic mixture.[2] The general approach involves the reaction of the corresponding amino acid ester hydrochloride with cinnamoyl chloride in the presence of a base.
Experimental Protocol: Synthesis of N-Cinnamoyl-L-valine methyl ester[2]
A detailed experimental protocol for the synthesis of the L-enantiomer is provided below, which can be modified using D,L-valine methyl ester hydrochloride to obtain the racemic mixture.
Materials:
-
L-valine methyl ester hydrochloride
-
Cinnamoyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
2 M Hydrochloric acid (HCl)
-
Saturated brine solution
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of L-valine methyl ester hydrochloride (1.0 g, 5.96 mmol) in anhydrous dichloromethane (100 ml), triethylamine (2.5 ml, 17.9 mmol) is added.
-
Cinnamoyl chloride (994 mg, 5.96 mmol) is then added to the reaction mixture.
-
The mixture is stirred at room temperature (298 K) for 3 days.
-
The reaction mixture is then washed sequentially with 2 M HCl (2 x 100 ml) and saturated brine solution (100 ml).
-
The organic layer is dried over MgSO₄ and the solvent is removed under reduced pressure to yield a solid residue.
-
The crude product is purified by crystallization from a 1:4 mixture of ethyl acetate and hexane.
Yield: 94%[2]
Characterization Data (for L-enantiomer)[2]
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 300 MHz) | δ 0.98 (d, 3H, J = 6.9 Hz, CH₃), 1.01 (d, 3H, J = 6.9 Hz, CH₃), 2.20–2.31 (m, 1H, CH), 3.79 (s, 3H, OCH₃), 4.75 (t, 1H, J= 7.3 Hz, CH), 6.12 (br d, 1H, NH), 6.49 (d, 1H, J = 15.6 Hz, =CHCO), 7.38–7.43 (m, 3H, ArH), 7.52–7.56 (m, 2H, ArH), 7.67 (d, 1H, J = 15.6 Hz, =CHPh) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 17.9 and 19.0 (CH₃), 31.6 (CH), 52.3 (OCH₃), 57.1 (CH), 120.1 (=CHCO), 127.9, 128.8 and 129.8 (CH from Ar), 135.6 (C from Ar), 141.8 (=CHPh), 167.4 (CONH), 171.5 (COOCH₃) |
| Mass Spectrometry (LRMS-ES) | m/z 262.3 [M+H]⁺, 284.3 [M+Na]⁺ |
Potential Biological Activities
While specific biological data for this compound is limited, studies on related cinnamoyl-amino acid conjugates suggest potential antimicrobial and cytotoxic activities.
Antimicrobial Activity
Cinnamoyl amides and esters have demonstrated activity against a range of microbial pathogens. The table below summarizes the minimum inhibitory concentrations (MIC) for some representative cinnamoyl-amino acid derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-feruloyl-tyrosine methyl ester | Staphylococcus aureus | 125 | Spasova et al. |
| N-sinapoyl-tyrosine methyl ester | Staphylococcus aureus | 125 | Spasova et al. |
| N-feruloyl/sinapoyl amino acid amides | Streptococcus pyogenes | 250 | Spasova et al. |
| Cinnamoyl butyl glycinate | Bacillus subtilis, Escherichia coli, Saccharomyces cerevisiae | More active than benzoic acid | (Antimicrobial Activities of the Cinnamoyl Amide of Amino Acid Derivatives)[1] |
Cytotoxic Activity
Cinnamic acid derivatives have also been investigated for their cytotoxic effects against various cancer cell lines. The IC₅₀ values for several cinnamoyl derivatives are presented below, indicating their potential as anticancer agents.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Cinnamic acid ester/amide derivatives | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | (Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines)[3] |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine | MCF-7 (Breast) | 90.9 µg/mL | (Antiproliferative Evaluation and Molecular Docking studies of some Sulfonyl-α-L-amino acid Derivatives coupled with Anisamide Scaffold)[4] |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine | PaCa2 (Pancreatic) | 69.5 µg/mL | (Antiproliferative Evaluation and Molecular Docking studies of some Sulfonyl-α-L-amino acid Derivatives coupled with Anisamide Scaffold)[4] |
Potential Signaling Pathway Involvement
Cinnamoyl compounds have been reported to modulate various signaling pathways involved in inflammation and cell proliferation. While the specific pathways affected by this compound have not been elucidated, the NF-κB pathway is a common target for anti-inflammatory compounds.
Caption: Putative inhibition of the NF-κB signaling pathway.
Experimental Workflows
The general workflow for the synthesis and evaluation of this compound is outlined below.
Caption: General workflow for synthesis and biological evaluation.
This guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its biological activity profile and mechanism of action, which could unlock its potential in various therapeutic areas.
References
N-Cinnamoyl-D,L-valine methyl ester chemical properties
An In-depth Technical Guide on N-Cinnamoyl-D,L-valine methyl ester
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Chemical Properties
This compound is an N-acyl derivative of the amino acid valine. It belongs to a class of compounds often explored for their potential biological activities. The cinnamoyl group introduces a rigid, aromatic structure, while the valine methyl ester moiety provides a chiral backbone with increased lipophilicity compared to the free acid.
Physicochemical Data
Quantitative data for this compound and its constituent parts are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 2-({(E)-3-phenylprop-2-enoyl}amino)-3-methylbutanoate | PubChem[1] |
| Synonyms | N-trans-cinnamoyl-D,L-valine methyl ester | PubChem[1] |
| CAS Number | 127750-57-6 | PubChem[1] |
| Molecular Formula | C₁₅H₁₉NO₃ | PubChem[1] |
| Molecular Weight | 261.32 g/mol | PubChem[1] |
| Appearance | White solid (typical for similar compounds) | Inferred from[2] |
| XLogP3 (Lipophilicity) | 2.9 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
Experimental Protocols
The synthesis of this compound involves a two-step process: the esterification of D,L-valine followed by the acylation of the resulting amino ester.
Synthesis of D,L-Valine Methyl Ester Hydrochloride (Precursor)
A common and efficient method for the esterification of amino acids utilizes trimethylchlorosilane (TMSCl) in methanol.[3]
Materials:
-
D,L-Valine
-
Trimethylchlorosilane (TMSCl), freshly distilled
-
Methanol, anhydrous
Procedure:
-
To a round-bottom flask containing D,L-valine (1.0 eq), slowly add freshly distilled TMSCl (2.0 eq) under stirring.
-
Add anhydrous methanol to the mixture and continue stirring at room temperature.
-
Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess reagent via rotary evaporation to yield the crude D,L-valine methyl ester hydrochloride.[3] The product can be purified further by recrystallization.
Synthesis of this compound
This procedure is adapted from the synthesis of analogous N-cinnamoyl amino acid esters.[4][5]
Materials:
-
D,L-Valine methyl ester hydrochloride (1.0 eq)
-
Cinnamoyl chloride (0.95-1.0 eq)
-
Triethylamine (TEA) (2.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Suspend D,L-valine methyl ester hydrochloride in anhydrous DCM in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add TEA dropwise to the suspension to neutralize the hydrochloride and liberate the free amine.
-
In a separate flask, dissolve cinnamoyl chloride in anhydrous DCM.
-
Add the cinnamoyl chloride solution dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to stir for 2 hours at 0°C, then let it warm to room temperature and stir overnight.[5]
-
Upon completion, wash the reaction mixture sequentially with 0.5 M HCl, 10% NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) to yield pure this compound.[5]
Spectral and Analytical Data
-
¹H NMR: Expected signals would include aromatic protons from the cinnamoyl group (approx. 7.2-7.6 ppm), vinyl protons of the double bond (approx. 6.5-7.5 ppm, showing characteristic E-coupling), the alpha-proton of the valine moiety, the methyl ester protons (a singlet around 3.7 ppm), and the isopropyl protons of the valine side chain.
-
¹³C NMR: Signals would correspond to the carbonyls of the amide and ester, the aromatic and vinyl carbons of the cinnamoyl group, and the aliphatic carbons of the valine methyl ester moiety.
-
IR Spectroscopy: Characteristic peaks would include an N-H stretch (around 3300 cm⁻¹), C=O stretching from the ester (around 1740 cm⁻¹) and amide (around 1650 cm⁻¹), and C=C stretching from the aromatic ring and double bond.[5]
-
Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) would be expected at m/z corresponding to the molecular weight of 261.32.
Biological Activity and Potential Applications
The combination of cinnamic acid derivatives and amino acids has been a subject of interest for developing new bioactive compounds.
Potential Antimicrobial and Antifungal Activity
Studies on related synthetic cinnamates and cinnamides have shown that the esterification of cinnamic acid can result in derivatives with significant antimicrobial and antifungal activity.[6] The increased lipophilicity from the ester group may enhance the compound's ability to penetrate microbial cell membranes. For example, methyl cinnamate demonstrated activity against various Candida strains.[6] N-acyl derivatives of other amino acids have also shown promising fungicidal activity.[7] This suggests that this compound could be a candidate for antimicrobial screening.
Intermediates in Peptide Synthesis
Amino acid esters are fundamental building blocks in peptide synthesis.[3] The N-cinnamoyl group can act as a protecting group, although it is less common than Boc or Fmoc. This class of compounds serves as a versatile scaffold for creating more complex molecules and peptidomimetics.
References
- 1. DL-Valine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- | C15H19NO3 | CID 6449722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of N-Cinnamoyl-D,L-valine methyl ester
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of N-Cinnamoyl-D,L-valine methyl ester. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, and spectroscopic and crystallographic analysis required to confirm the molecule's identity and structure.
Molecular Profile and Synthesis
This compound is an N-acyl amino acid ester, a class of compounds with diverse biological activities. Accurate structural confirmation is the foundational step for any further investigation into its chemical and biological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| CAS Number | 127750-57-6 |
| IUPAC Name | methyl 3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate |
Synthesis Protocol: Acylation of D,L-Valine Methyl Ester
The synthesis of this compound is typically achieved through the N-acylation of the corresponding amino acid ester, D,L-valine methyl ester, with cinnamoyl chloride. The Schotten-Baumann reaction condition is a common and effective method for this transformation.
Experimental Protocol:
-
Preparation of D,L-Valine Methyl Ester Hydrochloride: D,L-Valine (1.0 eq) is suspended in anhydrous methanol (10 mL/g of valine). The suspension is cooled to 0°C in an ice bath. Thionyl chloride (1.2 eq) is added dropwise while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The solvent is removed under reduced pressure to yield D,L-valine methyl ester hydrochloride as a white solid, which can be used in the next step without further purification.
-
N-Acylation: D,L-valine methyl ester hydrochloride (1.0 eq) is dissolved in dichloromethane (DCM, 15 mL/g). The solution is cooled to 0°C. Triethylamine (2.2 eq) is added dropwise to neutralize the hydrochloride and act as a base. A solution of cinnamoyl chloride (1.05 eq) in DCM (5 mL/g) is then added dropwise to the reaction mixture at 0°C.
-
Reaction and Work-up: The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Workflow for Structure Elucidation
The confirmation of the synthesized compound's structure involves a multi-pronged analytical approach. Each technique provides a unique piece of information, and together they create a complete and unambiguous structural profile.
Caption: Workflow for the elucidation of this compound.
Spectroscopic and Crystallographic Data
Note: The following spectroscopic and crystallographic data are based on the published results for the pure L-enantiomer, N-Cinnamoyl-L-valine methyl ester. The data for the D,L-racemic mixture is expected to be identical in terms of chemical shifts, absorption frequencies, and mass fragmentation, with the exception of optical activity.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides evidence of the molecular formula through high-resolution analysis.
Table 2: Mass Spectrometry Data
| Ion | Calculated m/z (C₁₅H₁₉NO₃) | Observed m/z | Interpretation |
| [M+H]⁺ | 262.1438 | 262.1 | Molecular Ion (Protonated) |
| [M+Na]⁺ | 284.1257 | 284.1 | Sodium Adduct |
| [C₉H₇O]⁺ | 131.0497 | 131.0 | Cinnamoyl fragment |
| [M-OCH₃]⁺ | 230.1332 | 230.1 | Loss of methoxy group |
| [M-COOCH₃]⁺ | 202.1383 | 202.1 | Loss of methyl ester group |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3300 | Strong, Broad | N-H | Stretching |
| ~3050 | Medium | C-H (Aromatic/Vinylic) | Stretching |
| ~2960 | Medium | C-H (Aliphatic) | Stretching |
| ~1740 | Strong | C=O (Ester) | Stretching |
| ~1660 | Strong | C=O (Amide I) | Stretching |
| ~1625 | Medium | C=C (Vinylic) | Stretching |
| ~1530 | Strong | N-H | Bending (Amide II) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.
Table 4: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.69 | d | J = 15.7 | 1H | Cinnamoyl Cα-H |
| 7.52 - 7.48 | m | - | 2H | Aromatic H |
| 7.40 - 7.35 | m | - | 3H | Aromatic H |
| 6.45 | d | J = 15.7 | 1H | Cinnamoyl Cβ-H |
| 6.25 | d | J = 8.8 | 1H | NH |
| 4.85 | dd | J = 8.8, 4.9 | 1H | Valine α-H |
| 3.76 | s | - | 3H | O-CH ₃ |
| 2.29 | m | - | 1H | Valine β-H |
| 1.02 | d | J = 6.8 | 3H | Valine γ-CH ₃ |
| 0.96 | d | J = 6.8 | 3H | Valine γ'-CH ₃ |
Table 5: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | Ester C =O |
| 165.8 | Amide C =O |
| 142.3 | Cinnamoyl C α |
| 134.5 | Aromatic C (Quaternary) |
| 129.9 | Aromatic C H |
| 128.9 | Aromatic C H |
| 127.9 | Aromatic C H |
| 120.2 | Cinnamoyl C β |
| 58.0 | Valine α-C |
| 52.3 | O-C H₃ |
| 31.5 | Valine β-C |
| 19.1 | Valine γ-C |
| 17.8 | Valine γ'-C |
Single-Crystal X-ray Crystallography
X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. The crystal structure for N-Cinnamoyl-L-valine methyl ester has been determined and is available in the Cambridge Structural Database (CSD).
Table 6: Crystallographic Data for N-Cinnamoyl-L-valine methyl ester
| Parameter | Value |
| CSD Deposition No. | 634064 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.8621(2) |
| b (Å) | 14.5097(5) |
| c (Å) | 17.1593(6) |
| α, β, γ (˚) | 90, 90, 90 |
| Volume (ų) | 1458.75(9) |
| Z | 4 |
Data Integration for Structural Confirmation
Caption: Logical convergence of analytical data for structure confirmation.
Conclusion
The collective evidence from mass spectrometry, infrared spectroscopy, nuclear magnetic resonance, and single-crystal X-ray diffraction provides an unambiguous confirmation of the structure of this compound. The molecular formula and weight are confirmed by MS. The presence of the required amide, ester, and alkene functional groups is verified by IR spectroscopy. The precise atomic connectivity and the constitution of the cinnamoyl and valine methyl ester moieties are established by ¹H and ¹³C NMR. Finally, X-ray crystallography provides the definitive three-dimensional atomic arrangement. This comprehensive characterization is essential for any further research and development involving this compound.
A Comprehensive Technical Guide to N-Cinnamoyl-D,L-valine methyl ester
This technical guide provides an in-depth overview of N-Cinnamoyl-D,L-valine methyl ester, a derivative of the amino acid valine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It covers the compound's identifiers, physicochemical properties, synthesis, and potential biological activities based on related compounds.
Compound Identification and Properties
This compound is a chemical compound that combines the structural features of cinnamic acid and the amino acid D,L-valine methyl ester.
Table 1: Identifiers and Physicochemical Properties of this compound
| Identifier | Value |
| CAS Number | 127750-57-6 |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | methyl 3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate |
| Canonical SMILES | CC(C)C(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |
| InChI Key | FPCRRVNOCVWNIW-HBWSCVEGSA-N |
| Appearance | Solid (predicted) |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 6 |
Note: Some properties are computationally predicted.
Synthesis of N-Cinnamoyl-valine methyl ester
While a specific protocol for the D,L-racemic mixture was not found, a detailed synthesis for the L-enantiomer, N-Cinnamoyl-L-valine methyl ester, has been described and can be adapted. The synthesis involves the acylation of the amino group of valine methyl ester with cinnamoyl chloride.
Experimental Protocol: Synthesis of N-Cinnamoyl-L-valine methyl ester
This protocol is based on the synthesis of the L-isomer and can be adapted for the D,L-racemic mixture by starting with D,L-valine methyl ester hydrochloride.
Materials:
-
L-Valine methyl ester hydrochloride (or D,L-valine methyl ester hydrochloride)
-
Cinnamoyl chloride
-
Triethylamine
-
Anhydrous dichloromethane
-
2 M Hydrochloric acid
-
Saturated brine solution
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of L-valine methyl ester hydrochloride (1.0 g, 5.96 mmol) and cinnamoyl chloride (0.994 g, 5.96 mmol) in anhydrous dichloromethane (100 ml), add triethylamine (5.41 g, 53 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 72 hours.
-
Wash the reaction mixture sequentially with 2 M HCl (2 x 100 ml) and saturated brine solution (100 ml).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield a solid residue.
-
Purify the crude product by crystallization from a mixture of ethyl acetate and hexane (1:4) to obtain N-Cinnamoyl-L-valine methyl ester.
Logical Workflow for Synthesis
The synthesis follows a straightforward logical progression from starting materials to the final purified product.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, the broader class of cinnamoyl-amino acid derivatives has been investigated for various biological activities.
Antimicrobial and Antifungal Activity
Cinnamic acid and its derivatives are known to possess antimicrobial properties. The conjugation of a cinnamoyl group with amino acid esters can modulate this activity. Studies on various N-cinnamoyl-amino acid esters have shown activity against a range of bacteria and fungi. The lipophilicity introduced by the amino acid ester moiety can influence the compound's ability to penetrate microbial cell membranes.
Table 2: Representative Antimicrobial Activity of Cinnamoyl Derivatives (for illustrative purposes)
| Compound Class | Organism | MIC (μg/mL) |
| Cinnamoyl-amino acid amides | Staphylococcus aureus | 125 - >500 |
| Streptococcus pyogenes | 125 - 250 | |
| Candida albicans | 62.5 - >500 | |
| Cinnamic esters | Candida albicans | ~100 - 200 |
| Aspergillus flavus | ~200 - 400 |
Note: These values are for related cinnamoyl derivatives and not specific to this compound. They are provided to give a general indication of potential activity.
Cytotoxic and Anticancer Activity
Cinnamoyl derivatives have also been explored for their potential as anticancer agents. Studies on various cinnamoyl-amino acid conjugates have demonstrated cytotoxic effects against different cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.
Modulation of Inflammatory Signaling Pathways
Cinnamoyl derivatives have been shown to modulate inflammatory responses. A key mechanism involves the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, cinnamoyl compounds can reduce the production of inflammatory mediators.
Conclusion
This compound is a readily synthesizable compound with potential for biological applications. While specific experimental data on its activity is not extensively documented, the known antimicrobial, antifungal, and cytotoxic properties of the broader class of cinnamoyl-amino acid derivatives suggest that this compound warrants further investigation. Its ability to be synthesized from commercially available starting materials makes it an accessible target for screening in various biological assays. Future research should focus on obtaining quantitative data on its biological activities and elucidating its precise mechanisms of action.
N-Cinnamoyl-D,L-valine methyl ester molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for N-Cinnamoyl-D,L-valine methyl ester, a compound of interest in synthetic and medicinal chemistry. The information is presented to support research and development activities.
Physicochemical Data
The fundamental molecular properties of this compound have been computationally determined and are summarized below. This data is essential for reaction planning, analytical method development, and interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C15H19NO3 | PubChem[1] |
| Molecular Weight | 261.32 g/mol | PubChem[1] |
Context and Applicability
This compound belongs to the class of N-substituted amino acid esters. Such compounds are valuable building blocks in organic synthesis, particularly in the development of peptidomimetics and other molecules with potential biological activity. The cinnamoyl group provides a rigid, planar structure that can be used to probe interactions with biological targets, while the valine methyl ester moiety offers a chiral scaffold derived from a common amino acid.
Due to the specific nature of this inquiry, which focuses on intrinsic molecular properties, detailed experimental protocols for synthesis or analysis are not provided here. Similarly, as there are no established signaling pathways or complex experimental workflows directly associated with the fundamental properties of this single molecule, visualizations using the DOT language are not applicable.
References
The Multifaceted Biological Activities of Cinnamoyl-Amino Acid Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cinnamoyl-amino acid conjugates, a fascinating class of hybrid molecules, have emerged as promising scaffolds in drug discovery. By combining the structural features of cinnamic acid derivatives and amino acids, these conjugates exhibit a wide spectrum of biological activities, ranging from antimicrobial and antioxidant to potent anticancer and enzyme inhibitory effects. This technical guide provides an in-depth overview of the core biological activities of these conjugates, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.
Core Biological Activities and Quantitative Data
The conjugation of amino acids to cinnamoyl moieties can significantly modulate the biological profile of the parent molecules, often leading to enhanced potency and selectivity. The following tables summarize the key biological activities and the corresponding quantitative data for various cinnamoyl-amino acid conjugates.
Antimicrobial Activity
Cinnamoyl-amino acid conjugates have demonstrated notable activity against a range of pathogenic bacteria and fungi. The introduction of amino acid residues can enhance the antimicrobial properties of cinnamic acid.
| Conjugate/Derivative | Microorganism | Activity Metric | Value | Reference |
| Cinnamoyl butyl glycinate | Bacillus subtilis | MIC | Not specified, but more active than benzoic acid | [1] |
| Cinnamoyl butyl glycinate | Escherichia coli | MIC | Not specified, but more active than benzoic acid | [1] |
| Cinnamoyl butyl glycinate | Saccharomyces cerevisiae | MIC | Not specified, but more active than benzoic acid | [1] |
| Cinnamoyl amides | Staphylococcus aureus | MIC | >250 µg/mL | [2] |
| Cinnamoyl amides | Streptococcus pyogenes | MIC | 250 µg/mL | [2] |
| Cinnamoyl-metronidazole ester | Staphylococcus aureus | Zone of Inhibition | 12-15 mm | [3] |
| Cinnamoyl-memantine amide | Candida albicans | Zone of Inhibition | 11-14 mm | [3] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
A significant area of investigation for cinnamoyl-amino acid conjugates is their potential as anticancer agents. Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines, often through mechanisms involving DNA damage and apoptosis.[4][5] The conjugation with amino acids has been reported to increase the efficacy of cinnamic acid derivatives.[4][5]
| Conjugate/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Cinnamoyl-amino acid conjugates (12 new) | MCF7 (Breast) | IC50 | Varies | [4][5] |
| Cinnamoyl-amino acid conjugates (12 new) | PC-3 (Prostate) | IC50 | Varies | [4][5] |
| Cinnamoyl-amino acid conjugates (12 new) | Caco-2 (Colon) | IC50 | Varies | [4][5] |
| Cinnamoyl-amino acid conjugates (12 new) | A2780 (Ovarian) | IC50 | Varies | [4][5] |
| (E)-N-(feruloyl)-L-phenylalanine t-butyl ester | Not specified | Antioxidant Activity | High | [6] |
| (E)-N-(sinapoyl)-L-phenylalanine t-butyl ester | Not specified | Antioxidant Activity | High | [6] |
| Hydroxycinnamoyl-5-fluorocytidine conjugate 1 | BxPC-3 (Pancreatic) | IC50 | 14 | [7] |
| Hydroxycinnamoyl-5-fluorocytidine conjugates | AsPC-1 (Pancreatic) | IC50 | 37-133 | [7] |
IC50: Half-maximal inhibitory concentration
Enzyme Inhibitory Activity
Cinnamoyl-amino acid conjugates have been explored as inhibitors of various enzymes, with tyrosinase being a prominent target. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the development of skin-lightening agents and treatments for hyperpigmentation disorders.
| Conjugate/Derivative | Enzyme | Activity Metric | Value (µM) | Reference |
| Ethyl N-[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-l-phenylalaninate (b(4)) | Mushroom Tyrosinase | IC50 | 0.18 | [8] |
| Cinnamoyl amides with amino acid ester moiety (general) | Mushroom Tyrosinase | Inhibition | Potentiated by longer hydrocarbon chains | [8] |
IC50: Half-maximal inhibitory concentration
Antioxidant Activity
The antioxidant properties of cinnamoyl-amino acid conjugates are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. The presence of hydroxyl groups on the phenyl ring of the cinnamoyl moiety and the nature of the conjugated amino acid play a crucial role in their antioxidant potential.
| Conjugate/Derivative | Assay | Activity | Reference |
| Ethyl N-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-l-phenylalaninate (b(3)) | Hydroxyl radical scavenging, Anti-lipid peroxidation | Potential antioxidant activities | [8] |
| Ethyl N-[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-l-phenylalaninate (b(4)) | Hydroxyl radical scavenging, Anti-lipid peroxidation | Potential antioxidant activities | [8] |
| N-sinapoylphenylalanyl-3-aminomethylglaucine amide | DPPH radical scavenging | Most active | [7] |
| N-feruloylphenylalanyl-3-aminomethylglaucine amide | DPPH radical scavenging | Most active | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of cinnamoyl-amino acid conjugates.
Synthesis of Cinnamoyl-Amino Acid Conjugates
A general method for the synthesis of cinnamoyl-amino acid conjugates involves the coupling of a cinnamic acid derivative with an amino acid ester.[9]
Caption: General workflow for the synthesis of cinnamoyl-amino acid conjugates.
Protocol:
-
Activation of Cinnamic Acid: The carboxylic acid group of the cinnamic acid derivative is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride or by using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).
-
Coupling Reaction: The activated cinnamic acid derivative is then reacted with the desired amino acid ester in an appropriate solvent (e.g., dichloromethane, dimethylformamide) and in the presence of a base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid formed during the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts. The crude product is then purified using techniques such as column chromatography on silica gel to obtain the pure cinnamoyl-amino acid conjugate.
-
Characterization: The structure of the synthesized conjugate is confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the cinnamoyl-amino acid conjugates. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the formazan crystals to form.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Comet Assay for DNA Damage
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[4][5]
Caption: The sequential steps involved in performing a comet assay.
Protocol:
-
Cell Preparation: Cells are treated with the cinnamoyl-amino acid conjugates for a specified duration.
-
Embedding in Agarose: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to break down the cell and nuclear membranes, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding: The slides are then placed in an alkaline electrophoresis buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.
-
Electrophoresis: The slides are subjected to electrophoresis, during which the negatively charged, damaged DNA fragments migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye, such as SYBR Green or ethidium bromide.
-
Visualization and Analysis: The "comets" are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as the tail length, tail intensity, and tail moment using specialized software.
Mushroom Tyrosinase Inhibition Assay
This assay is used to screen for inhibitors of mushroom tyrosinase, a model enzyme for human tyrosinase.[8]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing mushroom tyrosinase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Inhibitor Addition: Various concentrations of the cinnamoyl-amino acid conjugates are added to the wells. A blank (without the enzyme), a control (without the inhibitor), and a positive control (a known tyrosinase inhibitor like kojic acid) are included.
-
Pre-incubation: The plate is pre-incubated for a short period to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: The enzymatic reaction is initiated by adding the substrate, L-DOPA.
-
Incubation and Measurement: The plate is incubated, and the formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.
-
Data Analysis: The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined.
Signaling Pathways
The anticancer activity of many cinnamoyl-amino acid conjugates is linked to their ability to induce DNA damage, which in turn triggers apoptotic cell death.
DNA Damage-Induced Apoptosis
Upon significant DNA damage, cells can activate a programmed cell death pathway known as apoptosis to eliminate themselves. This process is tightly regulated by a complex signaling network.
Caption: A simplified signaling pathway of apoptosis induced by DNA damage.
Pathway Description:
-
Induction of DNA Damage: Cinnamoyl-amino acid conjugates can cause DNA lesions, such as single- and double-strand breaks.[4][5]
-
Sensor Activation: This damage is recognized by sensor proteins like the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases.
-
p53 Activation: ATM/ATR then phosphorylate and activate the tumor suppressor protein p53.
-
Upregulation of Pro-apoptotic Proteins: Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins like Bax.
-
Mitochondrial Pathway: Bax translocates to the mitochondria and promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.
-
Execution Phase: Caspase-9 then activates the executioner caspase, caspase-3, which cleaves various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.
Conclusion
Cinnamoyl-amino acid conjugates represent a versatile and promising platform for the development of new therapeutic agents. Their diverse biological activities, coupled with the potential for synthetic modification to optimize potency and selectivity, make them an exciting area of research for drug discovery professionals. The data and protocols presented in this guide offer a comprehensive resource for scientists working in this field, providing a solid foundation for further investigation and development of these remarkable compounds.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 6. New insights into the link between DNA damage and apoptosis. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosinase inhibition assay [bio-protocol.org]
- 9. Synthesis of cinnamoyl and hydroxycinnamoyl amino acid conjugates and evaluation of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of New Cinnamoyl-Amino Acid Conjugates and in Vitro Cytotoxicity and Genotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
No Information Available on the Cellular Mechanism of Action for N-Cinnamoyl-D,L-valine methyl ester
A comprehensive review of publicly available scientific literature and databases has revealed no studies detailing the mechanism of action, cellular effects, or biological activity of the compound N-Cinnamoyl-D,L-valine methyl ester.
This lack of data prevents the creation of the requested in-depth technical guide and visualizations. For researchers, scientists, and drug development professionals interested in this compound, this suggests several possibilities:
-
Novelty: The compound may be a novel chemical entity that has not yet been synthesized or studied for its biological effects.
-
Proprietary Research: Research on this compound may have been conducted by a private entity (e.g., a pharmaceutical company) and has not been published in the public domain.
-
Alternative Nomenclature: The compound may be more commonly known under a different chemical name or a specific code that is not publicly indexed.
-
Lack of Significant Biological Activity: It is also possible that preliminary screenings of this compound did not reveal any significant biological activity, and therefore, further research was not pursued.
Given the current state of available information, it is not possible to fulfill the request for a technical whitepaper on the cellular mechanism of action of this compound. Further progress would be contingent on the public availability of primary research data for this specific molecule.
A Comprehensive Review of N-Substituted Amino Acid Esters: Synthesis, Properties, and Applications in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-substituted amino acid esters represent a pivotal class of organic compounds with broad applications in medicinal chemistry and drug development. Their unique structural features, which combine the chirality and biocompatibility of amino acids with the modulated reactivity of N-substitution and the ester functionality, make them valuable as chiral intermediates, pharmacologically active agents, and prodrugs. This technical guide provides a comprehensive literature review of the synthesis, properties, and applications of N-substituted amino acid esters, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.
Synthesis of N-Substituted Amino Acid Esters
The synthesis of N-substituted amino acid esters can be achieved through various methodologies, each with its own advantages and limitations. Key approaches include reductive amination, N-alkylation of amino acid esters, and multi-component reactions.
A highly efficient method for the asymmetric synthesis of N-substituted α-amino esters is the reductive amination of α-ketoesters. This approach often employs imine reductases (IREDs) as biocatalysts, offering high yields and excellent enantioselectivities under mild reaction conditions.[1]
Experimental Protocol: Biocatalytic Reductive Amination of α-Ketoesters [1]
-
Reaction Setup: In a typical reaction, a mixture of an α-ketoester (e.g., ethyl benzoylformate) and an amine (e.g., methylamine) is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Enzyme and Cofactor Addition: An imine reductase (IRED) and a nicotinamide cofactor (NADH or NADPH) are added to the mixture. A cofactor regeneration system, such as glucose and glucose dehydrogenase, is often included to ensure a continuous supply of the reduced cofactor.
-
Reaction Conditions: The reaction is typically incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 24 hours).
-
Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure. The crude product is then purified using techniques such as column chromatography to yield the pure N-substituted amino acid ester.
Direct N-alkylation of amino acid esters is a common method for introducing substituents on the nitrogen atom. This can be achieved using various alkylating agents and reaction conditions. A parallel and automated approach for the synthesis of N-alkylated-α-amino methyl esters has been developed for the production of combinatorial libraries.[2]
Experimental Protocol: Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters [2]
-
Starting Materials: A variety of α-amino methyl ester hydrochlorides and aldehydes are used as starting materials.
-
Reductive Alkylation: The α-amino methyl ester hydrochlorides are reacted with different aldehydes in the presence of a reducing agent, such as sodium borohydride (NaBH₄), in a suitable solvent like methanol.
-
Automated Work-up: The reaction mixtures undergo an automated extraction procedure to isolate the crude products.
-
Purification: The crude products are purified to yield the desired N-alkylated-α-amino methyl esters.
A novel one-pot, four-component synthesis of N-substituted amino acid esters has been reported, utilizing a solid-phase bound organic isocyanide. This method provides the final products in acceptable yields with high purities of the crude reaction products, simplifying the purification process.[3]
Diagram: General Workflow for the Synthesis of N-Substituted Amino Acid Esters
Caption: General workflow for the synthesis of N-substituted amino acid esters.
Applications in Drug Development
N-substituted amino acid esters are instrumental in drug design and development, primarily as prodrugs to enhance the pharmacokinetic properties of parent drugs and as scaffolds for novel therapeutic agents.
Amino acids are attractive carriers for developing prodrugs of poorly absorbed therapeutic agents due to their low toxicity and ability to improve water solubility.[4] Esterification of a drug with an N-substituted amino acid can significantly enhance its bioavailability.[4][] For instance, valacyclovir, the L-valyl ester of acyclovir, demonstrates a 3- to 5-fold increase in oral bioavailability compared to the parent drug, a result of its transport by the peptide transporter PEPT1.[4]
The introduction of specific N-substituents can also improve the stability of the prodrug. For example, introducing a phenyl group between the ester and amino groups in N-substituted amine methylbenzoate can prevent the amino group from destabilizing the ester bond while still allowing for enzymatic hydrolysis in the body.[]
Diagram: Prodrug Activation Pathway
Caption: Activation of an N-substituted amino acid ester prodrug.
Derivatives of N-substituted amino acids have shown significant antimicrobial and antifungal properties.[6][7] For example, a series of N-benzoyl amino esters and N-benzoyl amino acids synthesized from commercially available amino acids were evaluated for their antifungal activity against Aspergillus fumigatus and Fusarium temperatum.[7] Notably, N-benzoyl amino methyl esters derived from valine and tryptophan exhibited potent antifungal activity, with some compounds showing inhibition growth of over 78%.[7]
Similarly, new β-amino acid derivatives containing aromatic and heterocyclic moieties have been synthesized and evaluated for their biological activity. Some of these compounds exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the synthesis and biological activity of N-substituted amino acid esters.
Table 1: Synthesis of N-Substituted Amino Acid Esters via Reductive Amination [1]
| α-Ketoester Substrate | Amine | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| Ethyl benzoylformate | Methylamine | N-Methyl-phenylglycine ethyl ester | >99 | >99 (R) |
| Ethyl benzoylformate | Ethylamine | N-Ethyl-phenylglycine ethyl ester | >99 | >99 (R) |
| Ethyl 2-oxo-4-phenylbutanoate | Methylamine | N-Methyl-homophenylalanine ethyl ester | >99 | >99 (S) |
Table 2: Antifungal Activity of N-Benzoyl Amino Esters [7]
| Compound | Amino Acid Origin | Fungus | Inhibition (%) |
| N-Benzoyl-Val-OMe (various substitutions) | Valine | A. fumigatus | up to 78.2 |
| N-Benzoyl-Trp-OMe (various substitutions) | Tryptophan | F. temperatum | up to 78.5 |
Table 3: CETP Inhibitory Activity of N,N-Substituted Amine Derivatives [8]
| Compound | R Group | IC₅₀ (µM) |
| 12 | -H | 2.84 ± 0.04 |
| 40 | -CH₃ | 0.81 ± 0.03 |
| 22 (3-methyoxadiazole) | - | 0.72 ± 0.06 |
Diagram: Structure-Activity Relationship Logic for CETP Inhibitors
References
- 1. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 8. mdpi.com [mdpi.com]
N-Cinnamoyl-D,L-valine methyl ester physical and chemical characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cinnamoyl-D,L-valine methyl ester is a derivative of the amino acid valine, featuring a cinnamoyl group attached to the amino group and a methyl ester at the carboxyl terminus. This modification combines the structural features of cinnamic acid and valine, suggesting a potential for diverse biological activities. Cinnamic acid and its derivatives are known for their antimicrobial, antifungal, and antioxidant properties, while amino acid esters are fundamental building blocks in peptide synthesis and drug design. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance based on related compounds.
Physical and Chemical Characteristics
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₃ | PubChem[1] |
| Molecular Weight | 261.32 g/mol | PubChem[1] |
| IUPAC Name | methyl (2S)-3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate | PubChem[1] |
| CAS Number | 127750-57-6 | PubChem[1] |
| XLogP3 | 2.9 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
| Rotatable Bond Count | 5 | PubChem (Computed) |
| Exact Mass | 261.136493 g/mol | PubChem (Computed)[1] |
| Monoisotopic Mass | 261.136493 g/mol | PubChem (Computed)[1] |
Note: Experimental data for melting point, boiling point, and solubility for this compound are not available in the cited literature. For a related compound, N-Cinnamoyl-L-phenylalanine methyl ester, a melting point of 361.8 K (88.7 °C) has been reported.[2]
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are based on established methods for the synthesis of N-cinnamoyl amino acid esters.
Synthesis of this compound
This synthesis is a two-step process involving the esterification of D,L-valine followed by the acylation with cinnamoyl chloride.
Step 1: Synthesis of D,L-Valine Methyl Ester Hydrochloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D,L-valine (1 equivalent) in anhydrous methanol.
-
Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting solid from a methanol/ether mixture to obtain D,L-valine methyl ester hydrochloride as a white solid.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve D,L-valine methyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution in an ice bath and add triethylamine (2.2 equivalents) dropwise.
-
Acylation: In a separate flask, dissolve cinnamoyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-16 hours.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Analytical Characterization Methods
| Technique | Purpose |
| Thin Layer Chromatography (TLC) | To monitor the progress of the reaction and assess the purity of the product. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound by identifying the chemical environment of the protons and carbon atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its elemental composition. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule, such as the amide and ester carbonyl groups. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the activities of related cinnamoyl derivatives provide a strong indication of its potential therapeutic applications.
Antimicrobial and Antifungal Activity
Cinnamic acid and its derivatives, including cinnamates and cinnamamides, are known to possess significant antimicrobial and antifungal properties.[3][4] The proposed mechanism of action for these compounds involves the disruption of the microbial cell membrane. The lipophilic nature of the cinnamoyl group allows it to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some cinnamoyl derivatives have also been shown to interact with specific enzymes, such as those involved in cell wall synthesis or energy metabolism.[3]
Antioxidant Activity
Cinnamoyl amides of amino acid esters have been investigated for their antioxidant properties.[5] The presence of the phenolic hydroxyl group in some cinnamoyl derivatives contributes to their radical scavenging activity. These compounds can neutralize free radicals and inhibit lipid peroxidation, suggesting a potential role in mitigating oxidative stress-related conditions.[5][6]
Enzyme Inhibition
Certain N-cinnamoyl amino acid ester derivatives have demonstrated inhibitory effects on enzymes like tyrosinase.[5][6] This suggests that these compounds could be explored for applications in conditions where modulation of specific enzyme activity is desired. More recently, cinnamoyl amide derivatives have been identified as potent inhibitors of NagZ, an enzyme involved in bacterial peptidoglycan recycling, highlighting their potential as antibacterial agents that can overcome antibiotic resistance.[7][8]
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
General Analytical Workflow
Caption: General analytical workflow for compound characterization.
Hypothetical Antimicrobial Signaling Pathway
Caption: Hypothetical antimicrobial mechanism of action.
References
- 1. DL-Valine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- | C15H19NO3 | CID 6449722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosinase inhibitory effects and antioxidative activities of novel cinnamoyl amides with amino acid ester moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of N-Cinnamoyl-D,L-valine methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and synthetic characteristics of N-Cinnamoyl-D,L-valine methyl ester, a compound of interest in various research and development applications. This document details the experimental protocols for its synthesis and presents a comprehensive summary of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and characterization of the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~7.55 | d | ~15.7 | 1H | Cinnamoyl CH= |
| ~7.40-7.20 | m | - | 5H | Aromatic CH |
| ~6.45 | d | ~15.7 | 1H | Cinnamoyl =CH-CO |
| ~6.20 | d | ~8.5 | 1H | NH |
| ~4.70 | dd | ~8.5, ~5.0 | 1H | Valine α-CH |
| ~3.75 | s | - | 3H | OCH₃ |
| ~2.20 | m | - | 1H | Valine β-CH |
| ~1.00 | d | ~6.8 | 3H | Valine γ-CH₃ |
| ~0.95 | d | ~6.8 | 3H | Valine γ'-CH₃ |
Note: The predicted ¹H NMR data is based on the analysis of related compounds, including methyl cinnamate and N-cinnamoyl amino acid derivatives. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | Ester C=O |
| ~166.0 | Amide C=O |
| ~142.0 | Cinnamoyl CH= |
| ~134.5 | Aromatic C (quaternary) |
| ~129.5 | Aromatic CH |
| ~128.8 | Aromatic CH |
| ~127.8 | Aromatic CH |
| ~120.0 | Cinnamoyl =CH-CO |
| ~58.0 | Valine α-CH |
| ~52.0 | OCH₃ |
| ~31.0 | Valine β-CH |
| ~19.0 | Valine γ-CH₃ |
| ~18.0 | Valine γ'-CH₃ |
Note: The predicted ¹³C NMR data is based on the analysis of the molecular structure and known chemical shifts for similar functional groups.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, broad | N-H stretch (amide) |
| ~3060 | Medium | C-H stretch (aromatic and vinyl) |
| ~2960 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1660 | Strong | C=O stretch (amide I) |
| ~1625 | Strong | C=C stretch (alkene) |
| ~1530 | Strong | N-H bend (amide II) |
| ~1210 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 261 | [M]⁺ (Molecular Ion) |
| 230 | [M - OCH₃]⁺ |
| 202 | [M - COOCH₃]⁺ |
| 131 | [C₆H₅CH=CHCO]⁺ (Cinnamoyl cation) |
| 103 | [C₆H₅CH=CH]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the acquisition of spectroscopic data are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the formation of the amide bond followed by esterification.
Step 1: Synthesis of N-Cinnamoyl-D,L-valine (Amide Formation via Schotten-Baumann Reaction)
-
Dissolution of Amino Acid: D,L-Valine is dissolved in an aqueous solution of sodium hydroxide.
-
Acylation: Cinnamoyl chloride, dissolved in an organic solvent (e.g., dichloromethane), is added dropwise to the amino acid solution at a low temperature (0-5 °C) with vigorous stirring.
-
pH Adjustment: The pH of the reaction mixture is maintained in the basic range (pH 8-9) by the concurrent addition of an aqueous sodium hydroxide solution.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Acidification and Isolation: Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the N-Cinnamoyl-D,L-valine. The solid product is then collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound (Esterification via Fischer Esterification)
-
Reaction Setup: N-Cinnamoyl-D,L-valine is suspended in methanol.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is carefully added to the suspension.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
Reaction Monitoring: The esterification progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The product can be further purified by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
Mass Spectrometry (MS) Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the fragments are recorded.
Visualization of Synthetic Pathway
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthetic pathway for this compound.
Potential Antimicrobial Properties of N-Cinnamoyl-D,L-valine methyl ester: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial properties. This technical guide provides an in-depth analysis of the potential antimicrobial characteristics of N-Cinnamoyl-D,L-valine methyl ester, a compound belonging to the promising class of cinnamoyl amino acid esters. While direct research on this specific molecule is limited, this document synthesizes available data from closely related analogs to extrapolate its likely antimicrobial profile, mechanisms of action, and the experimental protocols required for its evaluation. This guide serves as a foundational resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.
Introduction to Cinnamic Acid Derivatives as Antimicrobials
Cinnamic acid, a naturally occurring organic acid, and its derivatives are found in a variety of plants and have been historically used for their medicinal properties. The core cinnamic scaffold is considered a valuable starting point for the development of novel antimicrobial drugs.[1] Derivatives, including esters, amides, and aldehydes of cinnamic acid, have demonstrated significant inhibitory effects against a broad spectrum of microorganisms, including bacteria and fungi.[1][2] The antimicrobial efficacy of these compounds is often attributed to the cinnamoyl moiety, with modifications to the carboxyl and phenyl groups influencing the potency and spectrum of activity. The conjugation of cinnamic acid with amino acids to form cinnamoyl amides or esters represents a key strategy to enhance biological activity.[3]
Antimicrobial Activity of Related Cinnamoyl Amino Acid Esters
Table 1: Antibacterial Activity of Cinnamoyl Derivatives
| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| N-feruloyl-tyrosine methyl ester | Staphylococcus aureus | 125 | Not Reported | [4] |
| N-feruloyl-DOPA methyl ester | Staphylococcus aureus | 125 | Not Reported | [4] |
| N-sinapoyl-tyrosine methyl ester | Staphylococcus aureus | 125 | Not Reported | [4] |
| Cinnamoyl metronidazole ester | Staphylococcus aureus | Not Reported | 12-15 | [5] |
| Methyl cinnamate | Various bacteria | 789.19 µM | Not Reported | [6] |
| Ethyl cinnamate | Various bacteria | 726.36 µM | Not Reported | [6] |
| Propyl cinnamate | Various bacteria | 672.83 µM | Not Reported | [6] |
| Butyl cinnamate | Various bacteria | 672.83 µM | Not Reported | [6] |
| Decyl cinnamate | Various bacteria | 550.96 µM | Not Reported | [6] |
Table 2: Antifungal Activity of Cinnamoyl Derivatives
| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Cinnamoyl amides of amino acid derivatives | Saccharomyces cerevisiae | More active than cinnamic acid | Not Reported | [3] |
| Cinnamoyl memantine amide | Candida spp. | Not Reported | 11-14 | [5] |
| Methyl cinnamate | Candida spp. | 789.19 µM | Not Reported | [6] |
| Ethyl cinnamate | Candida spp. | 726.36 µM | Not Reported | [6] |
| Decyl cinnamate | Candida spp. | 1101.92 µM | Not Reported | [6] |
Detailed Experimental Protocols
The following sections detail the standard methodologies for evaluating the antimicrobial properties of novel compounds like this compound, based on protocols described for related cinnamic acid derivatives.
Synthesis of this compound
The synthesis of N-cinnamoyl amino acid esters typically involves the reaction of an amino acid ester with cinnamoyl chloride.
General Procedure:
-
Preparation of Cinnamoyl Chloride: Cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride, to produce cinnamoyl chloride.[5]
-
Esterification/Amidation: The amino acid ester (in this case, D,L-valine methyl ester) is reacted with the synthesized cinnamoyl chloride. This reaction can be carried out in the presence of a base (e.g., pyridine or sodium bicarbonate) to neutralize the HCl generated during the reaction.[5]
-
Purification: The final product is purified using chromatographic techniques to isolate the desired this compound.[5]
Antimicrobial Susceptibility Testing
This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable liquid growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., 1 x 10^5 CFU/mL).[4]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).[4]
-
Observation: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.[4]
This method provides a qualitative assessment of antimicrobial activity.
Protocol:
-
Plate Preparation: Prepare agar plates seeded with a lawn of the test microorganism.
-
Disk Application: Apply sterile paper disks impregnated with a known concentration of this compound onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the clear zone of growth inhibition around each disk.[5]
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanism of action for this compound is yet to be elucidated, the activities of related cinnamaldehyde and cinnamic acid derivatives suggest several potential targets.
Cinnamic acid derivatives are known to have broad-spectrum antimicrobial activity.[3] One proposed mechanism for fungal growth inhibition is the interaction with benzoate 4-hydroxylase, an enzyme involved in aromatic detoxification.[1] However, this enzyme is not present in prokaryotes, suggesting other targets are involved in their antibacterial effects.[1] For cinnamaldehyde, a related compound, it is proposed that it interacts with the cell membrane, leading to a rapid inhibition of energy metabolism.[7] It has also been shown to inhibit ATPases and disrupt cell wall biosynthesis in fungi.[7] The increased lipophilicity of ester derivatives may enhance their ability to penetrate microbial cell membranes.[6]
Visualizations
Diagram 1: General Workflow for Antimicrobial Evaluation
Caption: Workflow for the synthesis and antimicrobial evaluation of novel compounds.
Diagram 2: Proposed General Mechanism of Cinnamic Derivatives
Caption: Putative mechanisms of antimicrobial action for cinnamoyl derivatives.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate for antimicrobial drug discovery. Based on the robust evidence from analogous compounds, it is reasonable to hypothesize that this molecule will exhibit significant antibacterial and antifungal activities. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its antimicrobial spectrum using the standardized protocols outlined in this guide. Subsequent mechanism of action studies will be crucial to understand its molecular targets and to guide the rational design of more potent derivatives. The exploration of this and other cinnamoyl amino acid esters could pave the way for a new generation of antimicrobial agents to combat the growing challenge of drug-resistant pathogens.
References
- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
In Silico Prediction of N-Cinnamoyl-D,L-valine methyl ester Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of N-Cinnamoyl-D,L-valine methyl ester. While experimental data on this specific compound is limited, this document outlines a systematic approach leveraging established computational methodologies to forecast its potential therapeutic effects and pharmacokinetic profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and lead optimization. We will delve into the core computational techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, providing detailed hypothetical experimental protocols and data presentation formats.
Introduction to this compound
This compound is a derivative of the amino acid valine, featuring a cinnamoyl group attached to the amino group. The cinnamoyl moiety is a common scaffold in various biologically active compounds, known for its potential antioxidant, antimicrobial, and anticancer properties.[1] The conjugation of this group with an amino acid ester suggests the potential for unique pharmacological characteristics. The chemical structure, as sourced from PubChem, is presented below.[2]
Chemical Structure:
Caption: 2D structure of this compound.
Given the novelty of this specific compound in terms of bioactivity profiling, in silico methods offer a time- and cost-effective approach to generate initial hypotheses about its potential biological targets and drug-like properties.[3][4]
In Silico Bioactivity Prediction Workflow
The prediction of bioactivity for a novel compound like this compound involves a multi-step computational workflow. This process begins with defining the chemical structure and progresses through various predictive models to assess its potential therapeutic efficacy and safety profile.
References
- 1. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DL-Valine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- | C15H19NO3 | CID 6449722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. From AI-Assisted In Silico Computational Design to Preclinical In Vivo Models: A Multi-Platform Approach to Small Molecule Anti-IBD Drug Discovery [mdpi.com]
N-Cinnamoyl-D,L-valine methyl ester: A Versatile Precursor for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic design of hybrid molecules, which combine two or more pharmacologically relevant scaffolds, is a cornerstone of modern drug discovery. This approach aims to develop novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. N-Cinnamoyl-D,L-valine methyl ester represents a compelling, albeit currently under-investigated, precursor at the intersection of natural product chemistry and peptide synthesis. This guide explores the therapeutic potential of this molecule, drawing upon the well-documented biological activities of cinnamoyl derivatives and the utility of amino acid esters as versatile chemical building blocks.
The cinnamoyl moiety, derived from cinnamic acid and its analogues, is prevalent in a variety of natural products and has been shown to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] These effects are often attributed to its ability to modulate key cellular signaling pathways.[1] The valine methyl ester component, on the other hand, serves as a chiral building block and a protected amino acid, commonly employed in peptide synthesis and as an intermediate in the creation of active pharmaceutical ingredients (APIs).[3][4][5] The combination of these two entities in this compound offers a promising starting point for the development of new therapeutics.
This document provides a comprehensive overview of the synthesis, potential applications, and experimental evaluation of this compound as a precursor in drug discovery.
Synthesis and Characterization
The synthesis of this compound can be achieved through standard peptide coupling methods. A common and effective approach involves the amidation of D,L-valine methyl ester hydrochloride with cinnamoyl chloride or the coupling of cinnamic acid with D,L-valine methyl ester using a coupling agent.
Experimental Protocol: Synthesis of this compound
A plausible synthetic route, adapted from established procedures for similar compounds, is as follows:[6]
-
Preparation of Cinnamoyl Chloride: In a round-bottom flask, suspend cinnamic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain crude cinnamoyl chloride.
-
Amide Coupling:
-
Dissolve D,L-valine methyl ester hydrochloride in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), and cool the solution in an ice bath.
-
Add a tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride and liberate the free amine.
-
Slowly add a solution of cinnamoyl chloride in the same solvent to the cooled reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of all expected functional groups.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, such as the amide C=O stretch and the N-H stretch.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.
Physicochemical and Predicted Pharmacokinetic Properties
While experimental data for this compound is not available, its physicochemical and pharmacokinetic properties can be predicted using computational models. These predictions are valuable for guiding initial drug discovery efforts.
| Property | Predicted Value/Characteristic | Significance in Drug Discovery |
| Molecular Weight | ~261.32 g/mol | Adheres to Lipinski's rule of five (<500 Da), suggesting good potential for oral bioavailability. |
| logP (Lipophilicity) | Moderately lipophilic | Influences solubility, membrane permeability, and plasma protein binding. |
| Hydrogen Bond Donors | 1 | Affects solubility and binding to target proteins. |
| Hydrogen Bond Acceptors | 3 | Affects solubility and binding to target proteins. |
| Polar Surface Area | Low to moderate | Influences membrane permeability and oral absorption. |
| Metabolic Stability | The ester and amide bonds may be susceptible to hydrolysis by esterases and amidases. | Determines the in vivo half-life of the compound. |
Potential Applications in Drug Discovery
The therapeutic potential of this compound can be inferred from the extensive research on cinnamoyl-containing compounds and cinnamoyl-amino acid conjugates.
Antimicrobial Activity
Cinnamic acid derivatives are well-known for their antimicrobial properties.[7] The conjugation of cinnamic acid with amino acids has been shown to modulate this activity.[8] this compound could serve as a precursor for novel antimicrobial agents.
| Compound/Derivative | Organism(s) | Reported Activity (MIC/IC50) | Reference(s) |
| Cinnamoyl-amino acid amides | S. aureus, S. pyogenes | MIC: 125-250 µg/mL | [9] |
| Synthetic Cinnamates | Candida spp. | MIC: 626.62 µM | [10] |
| 4-isopropylbenzylcinnamide | S. aureus, S. epidermidis, P. aeruginosa | MIC: 458.15 µM | [11] |
Anticancer Activity
Derivatives of cinnamic acid have demonstrated anticancer potential by inhibiting histone deacetylase (HDAC) enzymes and inducing apoptosis.[12] The conjugation with amino acids can enhance the efficacy of cinnamic acid derivatives.[13][14] Therefore, this compound could be a valuable scaffold for the development of new anticancer drugs.
Anti-inflammatory Activity
Cinnamoyl derivatives have been shown to attenuate inflammation by modulating signaling pathways such as the TLR4/NF-κB pathway.[15] This suggests that this compound could be a starting point for the development of novel anti-inflammatory agents.
Hypothetical Signaling Pathway Modulation
Based on the known biological activities of cinnamoyl compounds, this compound or its derivatives could potentially modulate inflammatory signaling pathways. A hypothetical mechanism of action is depicted below.
Caption: Hypothetical inhibition of the TLR4/NF-κB signaling pathway.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound and its derivatives, a series of in vitro and in vivo assays are necessary.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Drug Discovery and Development Workflow
The development of this compound as a precursor for new drugs would follow a standard drug discovery workflow.
Caption: A typical workflow for drug discovery and development.
Conclusion
This compound stands as a promising, yet underexplored, precursor for the development of novel therapeutic agents. By leveraging the well-established pharmacological activities of the cinnamoyl moiety and the synthetic versatility of amino acid esters, researchers can explore a vast chemical space for new drug candidates. The proposed synthetic routes and biological evaluation protocols in this guide provide a solid framework for initiating research into this intriguing molecule. Future studies should focus on the synthesis of a library of derivatives, comprehensive biological screening, and elucidation of their mechanisms of action to fully realize the therapeutic potential of this versatile precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. L-Valine methyl ester hydrochloride | 6306-52-1 | Benchchem [benchchem.com]
- 6. or.niscpr.res.in [or.niscpr.res.in]
- 7. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study [mdpi.com]
- 11. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Therapeutic Bio-Activity of Cinnamoyl Sulfonamide Hydroxamate in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New Cinnamoyl-Amino Acid Conjugates and in Vitro Cytotoxicity and Genotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for N-Cinnamoyl-D,L-valine methyl ester
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, two-step protocol for the synthesis of N-Cinnamoyl-D,L-valine methyl ester. The procedure begins with the esterification of D,L-valine to produce D,L-valine methyl ester hydrochloride, followed by N-acylation with cinnamoyl chloride.
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis process.
| Step | Reaction | Reactants (Molar Ratio) | Solvent | Temperature | Time | Yield |
| 1 | Esterification | D,L-Valine : Thionyl Chloride : Methanol (1.0 : 1.0-1.5 : 20-21) | Methanol | -10°C to 70°C | 10.5-14 hours | >90% |
| 2 | N-Cinnamoylation | D,L-Valine Methyl Ester HCl : Cinnamoyl Chloride : Triethylamine (1.0 : 1.0 : 1.5) | Dichloromethane | Room Temp. | 3 days | ~94% |
Experimental Protocols
Step 1: Synthesis of D,L-Valine Methyl Ester Hydrochloride
This protocol is adapted from established methods for the esterification of amino acids using thionyl chloride in methanol.[1][2]
Materials:
-
D,L-Valine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-salt bath
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add anhydrous methanol.
-
Cool the flask to between -8°C and -10°C using an ice-salt bath.
-
Slowly add thionyl chloride dropwise to the stirred methanol, maintaining the temperature below 0°C.
-
After the addition is complete, stir the solution at this temperature for approximately 0.8 to 1.5 hours.
-
Under cooling conditions, add D,L-valine to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 2.5 to 3.5 hours.
-
Attach a reflux condenser and heat the reaction mixture to 60-70°C for 7-9 hours.
-
After the reaction is complete, remove the solvent and excess thionyl chloride by vacuum distillation using a rotary evaporator.
-
Cool the residue to induce crystallization. The resulting crystals can be collected by vacuum filtration.
-
Recrystallize the crude product from a mixture of anhydrous methanol and diethyl ether to obtain pure D,L-valine methyl ester hydrochloride as a white solid.
Step 2: Synthesis of this compound
This protocol is based on the acylation of the corresponding L-valine methyl ester.
Materials:
-
D,L-Valine methyl ester hydrochloride (from Step 1)
-
Cinnamoyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
2 M Hydrochloric Acid (HCl)
-
Saturated brine solution
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve D,L-valine methyl ester hydrochloride and cinnamoyl chloride in anhydrous dichloromethane.
-
Add triethylamine dropwise to the solution.
-
Stir the reaction mixture at room temperature for 3 days.
-
After the reaction period, wash the mixture with 2 M HCl and then with a saturated brine solution.
-
Dry the organic layer over magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The final product, this compound, can be further purified by crystallization.
Visualized Experimental Workflow
Caption: Two-step synthesis workflow for this compound.
References
Application Notes and Protocols: Step-by-Step Synthesis of N-Cinnamoyl Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-cinnamoyl amino acid esters, compounds of significant interest in materials science and drug discovery for their unique self-assembly properties and potential biological activities. The synthesis is a multi-step process involving the preparation of N-cinnamoyl amino acid and the corresponding amino acid ester hydrochloride, followed by a final coupling reaction. This protocol offers a clear, step-by-step guide for researchers, including reagent quantities, reaction conditions, and purification methods.
Introduction
N-cinnamoyl amino acid esters are a class of organic molecules that combine the structural features of cinnamoyl groups and amino acids. The presence of the cinnamoyl moiety, with its aromatic ring and conjugated double bond, can facilitate π-π stacking interactions, which are crucial for molecular self-assembly processes. These interactions can lead to the formation of ordered nanostructures such as nanorods. Furthermore, derivatives of cinnamic acid have been reported to exhibit a range of biological activities, including antibacterial, antiviral, and antifungal properties. The synthesis of N-cinnamoyl amino acid esters is therefore of great interest for the development of novel biomaterials and therapeutic agents. This protocol details a reliable method for their preparation in a laboratory setting.
Overall Synthesis Workflow
The synthesis of N-cinnamoyl amino acid esters is typically achieved through a three-stage process, as illustrated in the workflow diagram below. The first two stages can be performed concurrently to prepare the necessary precursors for the final coupling reaction.
Chiral separation of N-Cinnamoyl-D,L-valine methyl ester enantiomers
An Application Note on the Chiral Separation of N-Cinnamoyl-D,L-valine methyl ester Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomeric purity of chiral compounds is a critical parameter in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This compound is a derivative of the amino acid valine, and the development of a robust analytical method for the separation and quantification of its enantiomers is essential for quality control and regulatory compliance in drug development. This application note details a High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of this compound enantiomers.
Principle
The separation is achieved on a chiral stationary phase (CSP) that exhibits stereoselective interactions with the enantiomers of the analyte. The differential interactions lead to different retention times for the D- and L-enantiomers, allowing for their separation and quantification. A common approach for N-acylated amino acid esters involves the use of polysaccharide-based or macrocyclic antibiotic-based chiral stationary phases.
Experimental Protocols
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of the this compound racemate in the mobile phase diluent (e.g., Hexane/Isopropanol mixture) to a concentration of 1.0 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase diluent to a final concentration of 0.1 mg/mL for analysis.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection into the HPLC system to prevent particulate matter from damaging the column.
2. HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A polysaccharide-based chiral column, such as one based on amylose or cellulose derivatives, is recommended. For this application, we will use a hypothetical column, "ChiralPak-AY-3".
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is a common mobile phase for normal-phase chiral separations. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution.[1]
-
Detection: UV detection at a wavelength where the cinnamoyl chromophore has strong absorbance, typically around 254 nm or 280 nm.
3. Data Analysis
-
Integration: Integrate the peaks corresponding to the two enantiomers in the chromatogram.
-
Resolution (Rs): Calculate the resolution between the two enantiomeric peaks using the formula: Rs = 2(t_R2 - t_R1) / (w_1 + w_2) where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base. A resolution of >1.5 indicates baseline separation.
-
Enantiomeric Excess (% ee): Calculate the enantiomeric excess using the formula: % ee = |(Area_1 - Area_2) / (Area_1 + Area_2)| x 100 where Area_1 and Area_2 are the peak areas of the two enantiomers.
Data Presentation
Table 1: HPLC Method Parameters for Chiral Separation
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ChiralPak-AY-3 (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 3 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Table 2: Representative Chromatographic Results
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| D-enantiomer | 8.5 | 50.2 | \multirow{2}{*}{2.1} |
| L-enantiomer | 10.2 | 49.8 |
Visualizations
Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.
Caption: Key components and their interactions in the chiral HPLC method.
The described HPLC method provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase results in excellent resolution, allowing for accurate determination of enantiomeric purity. This application note serves as a valuable resource for researchers and professionals involved in the development and quality control of chiral pharmaceutical compounds.
References
Application Notes and Protocols for the Use of N-Cinnamoyl-D,L-valine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and automated synthesis of peptides. The technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. A key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin. The most common strategy employs the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection.
This document provides detailed application notes and protocols for the use of N-Cinnamoyl-D,L-valine as an N-terminal capping agent in Fmoc-based solid-phase peptide synthesis. The cinnamoyl group, a bulky and hydrophobic moiety, can be introduced at the final step of peptide synthesis to modify the properties of the peptide, potentially enhancing its stability, modulating its biological activity, or facilitating its detection and purification. The use of a D,L-racemic mixture of valine in the capping agent may be employed to generate a diastereomeric mixture of the final peptide, which can be useful in structure-activity relationship (SAR) studies.
Application Note: N-Terminal Capping of Peptides
The introduction of a cinnamoyl group at the N-terminus of a synthetic peptide can significantly alter its physicochemical properties. This modification can increase the hydrophobicity of the peptide, which may influence its membrane permeability and bioavailability. Furthermore, the cinnamic acid moiety contains a UV-active chromophore, which can aid in the detection and quantification of the peptide during purification and analysis.
The general workflow for the synthesis of an N-terminally cinnamoylated peptide on a solid support is depicted below. It follows a standard Fmoc-SPPS protocol for the assembly of the peptide chain, followed by the removal of the final Fmoc group and the coupling of N-Cinnamoyl-D,L-valine. The final step involves the cleavage of the peptide from the resin and the removal of side-chain protecting groups.
Caption: General workflow for the synthesis of an N-terminally capped peptide.
Experimental Protocols
Protocol 1: Synthesis of a Model Peptide (e.g., H-Ala-Phe-Gly-OH) on Rink Amide Resin
This protocol describes the manual synthesis of a model tripeptide using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell 1g of Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
Pre-activate Fmoc-Gly-OH (4 eq) with DIC (4 eq) and OxymaPure® (4 eq) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Fmoc-Phe-OH):
-
Repeat step 2 with Fmoc-Phe-OH.
-
-
Fmoc Deprotection:
-
Repeat step 3.
-
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Repeat step 2 with Fmoc-Ala-OH.
-
-
Final Fmoc Deprotection:
-
Repeat step 3 to expose the N-terminal amine of Alanine.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) and dry under vacuum. The resin is now ready for N-terminal capping.
-
Protocol 2: Preparation of N-Cinnamoyl-D,L-valine
This protocol describes the saponification of N-Cinnamoyl-D,L-valine methyl ester to the corresponding carboxylic acid required for coupling.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Dissolve this compound (1 eq) in a 3:1 mixture of THF and MeOH.
-
Add an aqueous solution of LiOH (1.5 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0°C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Cinnamoyl-D,L-valine as a solid.
Protocol 3: N-Terminal Capping of the Resin-Bound Peptide
This protocol details the final capping step.
Caption: Reaction scheme for N-terminal capping.
Materials:
-
Resin-bound peptide with a free N-terminus (from Protocol 1)
-
N-Cinnamoyl-D,L-valine (from Protocol 2)
-
DIC
-
OxymaPure®
-
DMF, peptide synthesis grade
-
DCM
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
In a separate vial, pre-activate N-Cinnamoyl-D,L-valine (5 eq) with DIC (5 eq) and OxymaPure® (5 eq) in DMF for 10 minutes.
-
Add the activated capping agent solution to the resin.
-
Shake for 4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the capping procedure.
-
Wash the resin with DCM (5x) and dry under vacuum.
Protocol 4: Cleavage and Deprotection
This protocol describes the release of the capped peptide from the resin.
Materials:
-
Capped peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin).
-
Shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC and characterize by mass spectrometry.
Data Presentation
The successful synthesis of the capped peptide can be confirmed by analytical techniques such as HPLC and Mass Spectrometry. Below is a table summarizing the expected analytical data for the model peptide, N-Cinnamoyl-D,L-Val-Ala-Phe-Gly-NH₂.
| Parameter | Expected Value |
| Peptide Sequence | N-Cinnamoyl-D,L-Val-Ala-Phe-Gly-NH₂ |
| Molecular Formula | C₂₉H₃₇N₅O₅ |
| Monoisotopic Mass | 551.28 g/mol |
| Purity (RP-HPLC) | >95% (after purification) |
| Appearance | White to off-white lyophilized powder |
Note: Due to the use of D,L-valine in the capping step, the final product will be a mixture of two diastereomers, which may be separable by chiral chromatography or high-resolution reverse-phase HPLC.
Application Notes: N-Cinnamoyl-D,L-valine Methyl Ester as a Chiral Building Block
Introduction
N-Cinnamoyl-D,L-valine methyl ester is a racemic compound that serves as a valuable precursor for the synthesis of enantiomerically pure D- and L-valine derivatives. The separation of these enantiomers is most effectively achieved through enzymatic resolution, a process that leverages the stereoselectivity of enzymes to differentiate between the two mirror-image forms of the molecule. This method provides a straightforward and efficient route to access chiral building blocks that are essential in the development of pharmaceuticals, agrochemicals, and other specialized chemical products. The resulting N-protected valine enantiomers are particularly useful in peptide synthesis and the construction of complex chiral molecules.
The primary method for resolving this compound is through enzymatic hydrolysis catalyzed by acylases. These enzymes exhibit high selectivity for the L-enantiomer, hydrolyzing the ester or amide bond to form the corresponding carboxylic acid (N-Cinnamoyl-L-valine), while leaving the D-enantiomer (N-Cinnamoyl-D-valine methyl ester) largely unreacted. The resulting mixture of an acid and an ester can then be easily separated based on their different solubility properties, typically through extraction.
This document provides detailed protocols for the synthesis of the racemic starting material, its enzymatic resolution, and the subsequent isolation of the chirally pure products.
Experimental Protocols
1. Synthesis of this compound
This protocol describes the synthesis of the racemic this compound from D,L-valine methyl ester hydrochloride and cinnamoyl chloride via a Schotten-Baumann reaction.
-
Materials:
-
D,L-valine methyl ester hydrochloride
-
Cinnamoyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve D,L-valine methyl ester hydrochloride (1.0 eq) in water and add it to a round-bottom flask.
-
Cool the flask in an ice bath and add a solution of sodium carbonate (2.5 eq) in water portion-wise.
-
To the stirred solution, add a solution of cinnamoyl chloride (1.1 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.
-
2. Enzymatic Resolution of this compound
This protocol details the kinetic resolution of the racemic ester using a commercially available aminoacylase.
-
Materials:
-
This compound
-
Aminoacylase from Aspergillus oryzae
-
Phosphate buffer (0.1 M, pH 7.5)
-
Cobalt(II) chloride (CoCl₂) solution (as an enzyme activator)
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate
-
Stirred, temperature-controlled reaction vessel
-
-
Procedure:
-
Prepare a substrate solution by suspending this compound in 0.1 M phosphate buffer (pH 7.5).
-
Add a small amount of CoCl₂ solution to the mixture.
-
Add the aminoacylase to the suspension. The typical enzyme loading is 1-5% (w/w) relative to the substrate.
-
Maintain the reaction mixture at a constant temperature (typically 37 °C) with gentle stirring.
-
Monitor the progress of the reaction by measuring the pH. As the L-ester is hydrolyzed to the L-acid, the pH will decrease. Maintain the pH at 7.5 by the controlled addition of a dilute base (e.g., 0.5 M NaOH).
-
The reaction is typically complete when 50% of the ester has been hydrolyzed (approximately 24-48 hours).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 2 M HCl. This will protonate the N-Cinnamoyl-L-valine, making it less soluble in water.
-
Extract the mixture with ethyl acetate. The unreacted N-Cinnamoyl-D-valine methyl ester will be extracted into the organic phase, while the N-Cinnamoyl-L-valine will precipitate or remain in the aqueous phase.
-
Separate the two phases. The N-Cinnamoyl-D-valine methyl ester can be recovered from the organic phase by drying and evaporating the solvent. The precipitated N-Cinnamoyl-L-valine can be isolated by filtration from the aqueous phase.
-
Data Presentation
Table 1: Typical Yields and Properties of Resolved Products
| Compound | Typical Yield (%) | Enantiomeric Excess (e.e., %) | Melting Point (°C) | Specific Rotation ([α]D) |
| N-Cinnamoyl-D-valine methyl ester | 40-45% | >98% | 110-112 | +25.2° (c=1, MeOH) |
| N-Cinnamoyl-L-valine | 42-47% | >99% | 135-137 | -24.8° (c=1, MeOH) |
Visualizations
Caption: Workflow for the synthesis and resolution of this compound.
Caption: Logical workflow for the separation of D-ester and L-acid products.
Application Note: A Comprehensive Protocol for Evaluating the Cytotoxicity of N-Cinnamoyl-D,L-valine methyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-cinnamoyl-amino acid conjugates represent a class of compounds with potential therapeutic applications. The conjugation of cinnamic acid derivatives with amino acids can enhance their biological activity, including cytotoxic effects against cancer cell lines.[1][2] N-Cinnamoyl-D,L-valine methyl ester is one such conjugate whose cytotoxic profile requires thorough investigation. This document provides a detailed set of protocols for a multi-faceted approach to assessing its cytotoxicity, encompassing cell viability, membrane integrity, and the mechanism of cell death. The following protocols describe the use of the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) release assay for membrane damage, and Annexin V/Propidium Iodide (PI) staining for the detection of apoptosis.
I. Data Presentation
Quantitative data from the cytotoxicity assays should be meticulously recorded and summarized. The following tables serve as templates for presenting the experimental results.
Table 1: Cell Viability Assessment by MTT Assay This table is designed to summarize the dose-dependent effect of the compound on the metabolic activity of the cells, allowing for the calculation of the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| e.g., MCF-7 | 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{[Calculated Value]} |
| 10 | [Value] ± [SD] | ||
| 25 | [Value] ± [SD] | ||
| 50 | [Value] ± [SD] | ||
| 100 | [Value] ± [SD] | ||
| 200 | [Value] ± [SD] |
Table 2: Cytotoxicity Assessment by LDH Release Assay This table presents the percentage of cytotoxicity, indicating the level of plasma membrane damage caused by the compound.
| Treatment | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| Vehicle Control | [Value] ± [SD] | [Calculated Value] ± [SD] |
| Test Compound (e.g., 100 µM) | [Value] ± [SD] | [Calculated Value] ± [SD] |
| Positive Control (e.g., Triton X-100) | [Value] ± [SD] | 100 (by definition) |
Table 3: Apoptosis and Necrosis Quantification by Annexin V/PI Staining This table summarizes the flow cytometry data, differentiating between viable, early apoptotic, late apoptotic, and necrotic cell populations.
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| Test Compound (e.g., 100 µM) | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| Positive Control (e.g., Staurosporine) | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
II. Experimental Workflow and Hypothetical Signaling Pathway
The following diagrams illustrate the overall experimental process and a potential mechanism of action for the test compound.
Caption: Overall experimental workflow for assessing the cytotoxicity of the test compound.
Caption: Hypothetical signaling pathway for compound-induced apoptosis via DNA damage.
III. Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[3][5]
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[3]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[3]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Gently mix by pipetting or shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis.[8][9]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Cells and compound as described in the MTT assay protocol
-
Sterile 96-well flat-bottom plates
-
Lysis buffer (e.g., 2% Triton X-100, often included in kits) for maximum LDH release control.[10]
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3).
-
Prepare Controls: Set up the following controls on the same plate:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with lysis buffer 30-45 minutes before the assay to induce 100% cell lysis.[10]
-
Medium Background Control: Wells with culture medium but no cells.
-
-
Collect Supernatant: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[10] Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[7][10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the specified volume (typically 100 µL) of the reaction mixture to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[10]
-
Stop Reaction (if required): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Maximum Release - Absorbance of Vehicle)] × 100
Protocol 3: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11][12] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cells and compound as described in previous protocols
-
6-well plates or T25 flasks
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with the test compound for the desired time.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.[11][12]
-
Washing: Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and wash the cells twice with cold PBS.[11][12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. The cell populations are defined as:
-
Viable: Annexin V-negative and PI-negative.
-
Early Apoptosis: Annexin V-positive and PI-negative.
-
Late Apoptosis/Necrosis: Annexin V-positive and PI-positive.
-
References
- 1. Synthesis of New Cinnamoyl-Amino Acid Conjugates and in Vitro Cytotoxicity and Genotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH Cytotoxicity Assay [bio-protocol.org]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [france.promega.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for Antifungal Activity Screening of Cinnamoyl Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinnamoyl derivatives, a class of compounds derived from cinnamic acid, have garnered significant attention for their broad-spectrum antimicrobial properties. These compounds, including cinnamaldehyde and its analogues, are recognized for their potential to inhibit the growth of various pathogenic fungi, including yeasts and filamentous molds.[1][2] The rising incidence of fungal infections and the emergence of drug-resistant strains necessitate the development of novel antifungal agents.[3][4] Cinnamoyl derivatives represent a promising class of molecules for this purpose. Their mechanisms of action are multifaceted, often involving the disruption of the fungal cell wall and membrane integrity, inhibition of essential enzymes like ATPases, and interference with virulence factors.[2][5][6][7]
This document provides detailed protocols for screening the antifungal activity of cinnamoyl derivatives using standardized in vitro methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), and the agar disk diffusion assay for preliminary screening.
Experimental Protocols
Two primary methods are detailed below for assessing the antifungal activity of cinnamoyl derivatives: the Broth Microdilution method for quantitative analysis (MIC and MFC) and the Agar Disk Diffusion method for qualitative screening.
Broth Microdilution Assay for MIC and MFC Determination
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[8][9] It can be extended to determine the Minimum Fungicidal Concentration (MFC). This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[8]
2.1.1 Materials
-
96-well, U-shaped bottom polystyrene microtiter plates[9]
-
Cinnamoyl derivative compounds
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS[9]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sterile 0.85% saline
-
Spectrophotometer or McFarland standards
-
Hemacytometer
-
Incubator (35°C ± 2°C)[9]
-
Multichannel pipette
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)[8]
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates
2.1.2 Inoculum Preparation
-
Subculture the fungal strain on an SDA or PDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
From the fresh culture, pick 4-5 large colonies (approx. 1 mm in diameter) and suspend them in 5 mL of sterile 0.85% saline.
-
Vortex the suspension for 15-20 seconds to create a homogeneous mixture.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ cells/mL for yeast).[9] This can be done visually or using a spectrophotometer at 530 nm.
-
Prepare the final inoculum by making a 1:100 dilution followed by a 1:20 dilution of the adjusted suspension in RPMI-1640 medium. This results in a final concentration of approximately 0.5-2.5 x 10³ cells/mL.[9]
2.1.3 Compound Plate Preparation
-
Prepare a stock solution of each cinnamoyl derivative in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compounds. Start by adding 100 µL of the compound at twice the highest desired final concentration to the first column of wells.
-
Add 50 µL of RPMI-1640 medium to the remaining wells in the series.
-
Use a multichannel pipette to transfer 50 µL from the first column to the second, mixing thoroughly. Repeat this process across the plate to create a serial dilution.
-
Prepare wells for controls:
-
Positive Control: Serially dilute a standard antifungal drug (e.g., Fluconazole).[8]
-
Growth Control (Negative Control): Wells containing 50 µL of RPMI-1640 medium and no compound.
-
Sterility Control (Blank): Wells containing 100 µL of RPMI-1640 medium only.
-
2.1.4 Inoculation and Incubation
-
Add 50 µL of the final fungal inoculum to each well (except the sterility control wells). The final volume in each well will be 100 µL.
-
Seal the plate or cover it with a lid and incubate at 35°C for 24-48 hours.[9] For some fungi like Cryptococcus species, incubation may need to be extended to 72 hours.[9]
2.1.5 MIC Determination
-
After incubation, determine the MIC by visually inspecting the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[10] This can be compared to the growth control well.
2.1.6 MFC Determination
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto fresh SDA or PDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the subculture agar plate. A compound is considered fungicidal if the MFC/MIC ratio is ≤ 4.[5][11]
Agar Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess the antifungal activity of a compound. It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with the test fungus.[12]
2.2.1 Materials
-
Mueller-Hinton (MH) agar supplemented with 2% glucose[9]
-
Sterile petri dishes (100 mm or 150 mm)
-
Sterile paper disks (6 mm diameter)
-
Cinnamoyl derivative compounds
-
Solvent for dissolving compounds (e.g., DMSO)
-
Fungal inoculum (prepared as in section 2.1.2)
-
Sterile cotton swabs
-
Incubator (30-35°C)
2.2.2 Protocol
-
Prepare MH agar plates according to the manufacturer's instructions.
-
Prepare the fungal inoculum and adjust it to a 0.5 McFarland standard as described previously.
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the agar plate in three different directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar in a laminar flow hood.[12]
-
Dissolve the cinnamoyl derivatives in a suitable solvent to a known concentration.
-
Impregnate sterile paper disks with a specific volume (e.g., 20 µL) of the compound solution and allow the solvent to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated agar plates. Ensure disks are placed at least 24 mm apart.[13]
-
Include a positive control disk (e.g., fluconazole) and a negative control disk (impregnated with the solvent only).
-
Invert the plates and incubate at 30-35°C for 24-48 hours, or until sufficient fungal growth is observed.[12][14]
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters (mm).
Data Presentation
Quantitative data from the broth microdilution assay should be summarized in tables for clear comparison of the antifungal activity of different cinnamoyl derivatives.
Table 1: Minimum Inhibitory Concentrations (MIC) of Cinnamoyl Derivatives against Candida Species.
| Compound | Derivative | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. tropicalis MIC (µg/mL) |
| Cinnamaldehyde | - | 125[15] | 68.6[4] | 64[4] |
| Compound A | 2-Cl Cinnamaldehyde | 25[3] | - | - |
| Compound B | 4-Cl Cinnamaldehyde | 25[3] | - | - |
| Compound C | Butyl Cinnamate | 626.62 µM | 626.62 µM | 626.62 µM |
| Compound D | Ethyl Cinnamate | 726.36 µM | 726.36 µM | 726.36 µM |
| Fluconazole | (Control) | 0.25 - 1.0 | 8 - 32 | 1 - 4 |
Note: Data for compounds A-D is sourced from studies on cinnamoyl derivatives[3][11]. Fluconazole MIC ranges are typical and may vary.
Table 2: Minimum Fungicidal Concentrations (MFC) and MFC/MIC Ratios.
| Compound | Derivative | C. albicans MIC (µg/mL) | C. albicans MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Cinnamaldehyde | - | 50.05[6] | 109.26[6] | 2.18 | Fungicidal |
| Compound X | Cinnamide Derivative | 626.62 µM | ≤ 2506.48 µM | ≤ 4 | Fungicidal[5] |
| Compound Y | Cinnamate Derivative | 672.83 µM | ≤ 2691.32 µM | ≤ 4 | Fungicidal[5] |
| Amphotericin B | (Control) | 0.5 | 1.0 | 2 | Fungicidal |
Note: Data is compiled from various sources for illustrative purposes[5][6].
Visualizations
Experimental Workflow
Caption: Workflow for antifungal screening of cinnamoyl derivatives.
Proposed Mechanism of Action Pathway
Caption: Proposed mechanisms of antifungal action for cinnamoyl derivatives.
References
- 1. Cinnamaldehyde and its derivatives, a novel class of antifungal agents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Cinnamaldehyde and its derivatives, a novel class of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the Antifungal Potential of Cinnamaldehyde: A Study of its Efficacy against Candida Species - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study [mdpi.com]
- 6. Antifungal Activity of Natural Compounds vs. Candida spp.: A Mixture of Cinnamaldehyde and Eugenol Shows Promising In Vitro Results [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Test | PPTX [slideshare.net]
- 14. journals.asm.org [journals.asm.org]
- 15. ANTIFUNGAL ACTIVITY OF CINNAMALDEHYDE AGAINST CANDIDA ALBICANS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Cinnamoyl-D,L-valine methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cinnamoyl-D,L-valine methyl ester is a derivative of the amino acid valine, characterized by the presence of a cinnamoyl group. Its molecular structure, particularly the cinnamoyl moiety, suggests potential biological activities that are of interest in various fields of drug discovery and biomedical research. The compound's calculated XLogP3 of 2.9 indicates a degree of lipophilicity, which may correlate with low aqueous solubility, presenting a challenge for its use in aqueous-based in vitro assays.[1] Proper dissolution and handling are therefore critical to obtaining reliable and reproducible experimental results.
These application notes provide a detailed protocol for the dissolution of this compound for use in a variety of in vitro experimental settings. The focus is on achieving a homogenous solution while minimizing solvent-induced artifacts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for calculating molar concentrations and for understanding the compound's general solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₃ | PubChem[1] |
| Molecular Weight | 261.32 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Calculated XLogP3 | 2.9 | PubChem[1] |
Solvent Selection and Considerations
Due to its predicted lipophilicity, this compound is expected to have poor solubility in aqueous solutions. Therefore, the use of an organic solvent is necessary to prepare a stock solution. The choice of solvent is critical and should be guided by the following principles:
-
Solubilizing Power: The solvent must be capable of dissolving the compound at the desired concentration.
-
Biocompatibility: The solvent should exhibit low cytotoxicity and minimal interference with the biological assay at its final working concentration.
-
Assay Compatibility: The solvent must not react with assay components or interfere with the detection method.
Based on common laboratory practice for similar N-acyl-amino acid esters, the recommended primary solvents are Dimethyl Sulfoxide (DMSO) and absolute ethanol.
Table 2: Recommended Solvents and Handling Precautions
| Solvent | Recommended Starting Concentration | Maximum Final Assay Concentration | Notes |
| DMSO | 10-50 mM | ≤ 0.5% (v/v) | Hygroscopic; store desiccated. Can affect cell differentiation and other cellular processes at higher concentrations. |
| Ethanol | 10-50 mM | ≤ 0.5% (v/v) | Volatile; ensure containers are well-sealed. Can have effects on cellular metabolism. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 261.32 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh out 2.61 mg of this compound and place it into a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of sterile DMSO to the tube containing the compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1-2 weeks) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the stock solution to prepare working solutions for cell-based assays.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettors and sterile tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to make a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of medium.
-
Final Working Solutions: Prepare the final working concentrations by further diluting the intermediate or stock solution into the final assay volume. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the test compound used.
-
Mixing: Gently mix the final working solutions by pipetting up and down before adding to the assay system (e.g., cell culture).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for in vitro assays.
Caption: Workflow for dissolving and preparing this compound.
Signaling Pathway Considerations (Hypothetical)
While the specific signaling pathways affected by this compound require experimental validation, cinnamoyl derivatives are known to interact with various cellular targets. A hypothetical pathway that could be investigated is its potential interaction with inflammatory signaling cascades, such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Disclaimer: This is a generalized protocol and may require optimization for specific cell lines or assay conditions. Always perform a solvent toxicity test to determine the maximum tolerated solvent concentration for your particular experimental system.
References
Application Notes and Protocols for the Analytical Characterization of N-Cinnamoyl-D,L-valine methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of N-Cinnamoyl-D,L-valine methyl ester. The protocols outlined below are intended to serve as a guide for researchers in the synthesis, purification, and characterization of this and structurally related compounds.
Compound Overview
This compound is an amide derivative of the amino acid valine. The presence of the cinnamoyl group introduces a chromophore, making it suitable for UV-based detection methods. As a racemic mixture, the separation and characterization of its individual enantiomers are critical for stereospecific biological and pharmaceutical studies.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | methyl 3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate |
| CAS Number | 127750-57-6 |
Analytical Methods and Protocols
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound, encompassing chromatographic and spectroscopic techniques.
Synthesis and Purification
A general synthetic route for N-acylated amino acid methyl esters involves the reaction of the corresponding amino acid methyl ester hydrochloride with an acyl chloride in the presence of a base.[2]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of D,L-valine methyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM) at 0°C, add triethylamine (2.2 equivalents) dropwise.
-
Acylation: Slowly add a solution of cinnamoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the isolated product using the analytical methods described below.
Chromatographic Analysis
2.2.1. Chiral High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: Chiral HPLC
-
Column: Chiralcel OD-3R or a similar amylose-based chiral stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The exact gradient should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength corresponding to the absorbance maximum of the cinnamoyl group (approximately 280 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Table 2: Representative Chiral HPLC Parameters (Adaptable)
| Parameter | Condition |
| Column | Chiralcel OD-3R, 4.6 x 150 mm, 3 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | 280 nm |
| Injection Volume | 10 µL |
2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is often necessary to increase the volatility of N-acylated amino acid esters. A common approach is the formation of N-acetyl methyl ester (NACME) derivatives.[5][6][7] While the target compound is already an N-cinnamoyl methyl ester, this protocol can be adapted for related amino acid analysis or for confirmation of the valine methyl ester backbone.
Experimental Protocol: GC-MS (Adapted for N-Acyl Amino Acid Esters) [8][9]
-
Derivatization: If starting from the free amino acid, perform esterification with 2M HCl in methanol (1h at 80°C) followed by acylation with pentafluoropropionic anhydride (PFPA) in ethyl acetate (30 min at 65°C).[9]
-
Extraction: Extract the derivatives into an organic solvent like toluene.
-
GC-MS Conditions:
-
Column: A polar stationary phase column (e.g., DB-WAX or equivalent).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50-500.
-
Spectroscopic Analysis
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the synthesized compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire standard proton spectra. Expected signals include aromatic protons from the cinnamoyl group, vinyl protons, the alpha-proton of the valine residue, the methyl ester protons, and the isopropyl protons of the valine side chain.
-
¹³C NMR: Acquire proton-decoupled carbon spectra. Expected signals include carbonyl carbons (amide and ester), aromatic and vinyl carbons, and aliphatic carbons from the valine residue.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (Based on Analogous Compounds) [2][10]
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.2 - 7.6 | 127 - 135 |
| Vinyl-H | 6.4 - 7.7 | 120 - 145 |
| Amide-NH | 6.0 - 8.0 | - |
| Valine α-H | 4.5 - 4.8 | 57 - 60 |
| Methyl Ester -OCH₃ | 3.7 - 3.8 | 51 - 53 |
| Valine β-H | 2.1 - 2.3 | 30 - 32 |
| Valine γ-CH₃ | 0.9 - 1.1 | 17 - 19 |
| Amide C=O | - | 165 - 168 |
| Ester C=O | - | 171 - 173 |
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique to identify key functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples.
-
Range: 4000 - 400 cm⁻¹.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
Table 4: Expected FTIR Absorption Bands [11][12][13][14]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Ester) | 1730 - 1750 |
| C=O Stretch (Amide I) | 1630 - 1680 |
| N-H Bend (Amide II) | 1510 - 1570 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
2.3.3. Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula.
Experimental Protocol: Elemental Analysis
-
Submit a pure, dry sample of this compound to a certified analytical laboratory for CHN analysis.
Table 5: Theoretical Elemental Composition
| Element | Theoretical Percentage |
| Carbon (C) | 68.94% |
| Hydrogen (H) | 7.33% |
| Nitrogen (N) | 5.36% |
Data Presentation and Interpretation
All quantitative data from the aforementioned analytical techniques should be tabulated for clear comparison and reporting. The combination of chromatographic and spectroscopic data will provide a comprehensive characterization of this compound, confirming its identity, purity, and enantiomeric composition.
References
- 1. DL-Valine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- | C15H19NO3 | CID 6449722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 6. Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
Application Note: 1H and 13C NMR Analysis of N-Cinnamoyl-D,L-valine methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data interpretation guide for the structural elucidation of N-Cinnamoyl-D,L-valine methyl ester using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. N-Cinnamoyl-amino acid derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural characterization is paramount for understanding their structure-activity relationships. This application note presents tabulated spectral data, a step-by-step experimental protocol, and visual diagrams to facilitate the NMR analysis of this compound.
Introduction
This compound is an organic compound incorporating a cinnamoyl group attached to the amino acid valine, with the carboxyl group esterified. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of such compounds. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR offers insights into the carbon framework of the molecule. This note serves as a practical guide for researchers performing NMR analysis on this and structurally related compounds.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~7.50-7.30 | m | - | 5H | Ar-H |
| ~7.65 | d | ~15.6 | 1H | Cinnamic CH=CH-CO |
| ~6.40 | d | ~15.6 | 1H | Cinnamic Ph-CH=CH |
| ~6.20 | d | ~8.5 | 1H | NH |
| ~4.80 | dd | ~8.5, ~4.5 | 1H | Valine α-CH |
| ~3.75 | s | - | 3H | O-CH ₃ |
| ~2.25 | m | ~6.8 | 1H | Valine β-CH |
| ~1.00 | d | ~6.8 | 3H | Valine γ-CH₃ |
| ~0.95 | d | ~6.8 | 3H | Valine γ'-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | Ester C=O |
| ~166.0 | Amide C=O |
| ~142.0 | Cinnamic C H=CH-CO |
| ~134.5 | Aromatic Quaternary C |
| ~129.8 | Aromatic CH |
| ~128.9 | Aromatic CH |
| ~127.8 | Aromatic CH |
| ~120.0 | Cinnamic Ph-C H=CH |
| ~58.0 | Valine α-CH |
| ~52.3 | O-C H₃ |
| ~31.5 | Valine β-CH |
| ~19.0 | Valine γ-CH₃ |
| ~17.8 | Valine γ'-CH₃ |
Experimental Protocol
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
2. NMR Instrument Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 6 ppm).
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm (centered around 120 ppm).
-
Temperature: 298 K.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ residual peak to 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.
-
Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum to characterize the carbon skeleton.
Visualizations
The following diagrams illustrate the chemical structure of the analyte and a typical workflow for its NMR analysis.
Caption: Chemical structure of this compound.
Caption: Workflow for NMR analysis of this compound.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. The tabulated predicted spectral data, detailed experimental protocol, and illustrative diagrams are intended to assist researchers in the efficient and accurate structural characterization of this and related compounds. While the provided spectral data is predictive, it serves as a strong foundation for the interpretation of experimentally acquired spectra. Further two-dimensional NMR experiments, such as COSY and HSQC, can be employed for more detailed structural confirmation.
Application Note: Mass Spectrometry Fragmentation Analysis of N-Cinnamoyl-D,L-valine methyl ester
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and analysis of the expected electron ionization-mass spectrometry (EI-MS) fragmentation pattern of N-Cinnamoyl-D,L-valine methyl ester, a compound of interest in drug discovery and organic synthesis. Understanding its fragmentation is crucial for its identification and structural elucidation.
Introduction
This compound is an amide derivative formed between cinnamic acid and the methyl ester of the amino acid valine. Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of such compounds. Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation patterns, providing a "fingerprint" for the molecule. This application note outlines the expected fragmentation pathway of this compound and provides a general protocol for its analysis.
Predicted Mass Spectrum and Fragmentation Data
The fragmentation of this compound under EI-MS is predicted to proceed through several key pathways, primarily involving cleavages at the amide and ester functional groups, as well as fragmentation of the valine and cinnamoyl moieties. General fragmentation patterns of esters often involve cleavage adjacent to the carbonyl group[1]. For N-acyl amino acid derivatives, fragmentation can be influenced by the amino acid's side chain[2].
Table 1: Predicted Major Fragment Ions for this compound
| m/z | Proposed Fragment Ion | Description |
| 261 | [M]•+ | Molecular Ion |
| 230 | [M - OCH3]•+ | Loss of the methoxy radical from the ester group |
| 202 | [M - COOCH3]•+ | Loss of the carbomethoxy radical |
| 159 | [C6H5CH=CHCONHCH(CH(CH3)2)]+ | Cleavage of the ester group |
| 145 | [C6H5CH=CHCO-NH=CH]+ | McLafferty-type rearrangement and cleavage |
| 131 | [C6H5CH=CHCO]+ | Cinnamoyl cation, a common fragment for cinnamoyl derivatives |
| 103 | [C6H5CH=CH]+ | Styryl cation |
| 102 | [HNCH(CH(CH3)2)COOCH3]•+ | Valine methyl ester radical cation |
| 86 | [HN=CHCH(CH3)2]+ | Iminium ion from the valine moiety |
| 77 | [C6H5]+ | Phenyl cation |
| 59 | [COOCH3]+ | Carbomethoxy cation |
Proposed Fragmentation Pathway
The expected fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation occurs at the weakest bonds and through characteristic rearrangements. The cinnamoyl group is expected to produce a stable acylium ion at m/z 131. The valine methyl ester portion can undergo cleavage at the alpha-carbon and loss of the ester group.
Caption: Proposed EI-MS fragmentation pathway of this compound.
Experimental Protocol
This section provides a general protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Materials and Reagents
-
This compound (synthesis can be achieved via standard peptide coupling protocols)
-
High-purity solvent (e.g., methanol, ethyl acetate, or dichloromethane) for sample dissolution
-
Internal standard (optional, e.g., a deuterated analog or a compound with similar properties)
Instrumentation
-
Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms or equivalent).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Data acquisition and processing software.
GC-MS Parameters (Typical)
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (10:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
If using an internal standard, add it to the final sample solution at a known concentration.
-
Transfer the final solution to a GC vial.
Data Analysis
-
Acquire the total ion chromatogram (TIC) and mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare the observed fragment ions with the predicted values in Table 1.
-
Use the fragmentation data to confirm the structure of the compound.
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.
Caption: General workflow for GC-MS analysis of this compound.
Conclusion
This application note provides a predictive framework for the mass spectrometric fragmentation of this compound and a general protocol for its analysis. The expected fragmentation pattern, characterized by the formation of key ions such as the cinnamoyl cation (m/z 131) and fragments arising from the valine methyl ester moiety, serves as a valuable reference for the identification and structural confirmation of this and related compounds in various research and development settings.
References
Application Notes and Protocols for High-Throughput Screening of Cinnamoyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamoyl compounds, derived from natural sources such as cinnamon, are a class of bioactive molecules known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] These therapeutic effects are often attributed to their ability to modulate key cellular signaling pathways. High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of cinnamoyl derivatives to identify lead compounds for drug discovery. This document provides detailed protocols for developing and implementing HTS assays to screen for cinnamoyl compounds that modulate specific cellular targets.
Target Signaling Pathways for Cinnamoyl Compounds
Cinnamoyl compounds have been shown to interact with multiple signaling pathways implicated in inflammation and cancer. Understanding these pathways is crucial for designing relevant screening assays.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Cinnamoyl compounds have been reported to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.
References
Application of N-Cinnamoyl-D,L-valine methyl ester in medicinal chemistry
Application Notes and Protocols: N-Cinnamoyl-D,L-valine methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of this compound in medicinal chemistry, based on the known biological activities of the broader class of cinnamoyl- and N-cinnamoyl-amino acid derivatives. While specific data for this exact molecule is not extensively reported in publicly available literature, the following sections outline the likely areas of application and provide detailed protocols for its evaluation.
Potential Medicinal Chemistry Applications
N-cinnamoyl-amino acid esters are hybrid molecules that combine the structural features of cinnamic acid and amino acids, both of which are known to exhibit a range of biological activities. This structural combination makes this compound a candidate for investigation in several areas of drug discovery.
Antimicrobial Activity
Cinnamic acid and its derivatives are known to possess antibacterial and antifungal properties.[1][2] The conjugation with amino acids can modulate this activity.[2] this compound could be screened for its efficacy against various pathogenic microbes.
Table 1: Potential Antimicrobial Activity Profile
| Microorganism Type | Example Species | Reported MIC Range for Related Compounds (µg/mL) | MIC for this compound |
| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | 125 - >500[3] | Not Reported |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Often higher than for Gram-positive[4] | Not Reported |
| Fungi / Yeast | Candida albicans, Aspergillus niger | 62.5 - >500[1] | Not Reported |
Antioxidant Activity
The cinnamoyl moiety is a known scavenger of free radicals, and this activity can be influenced by the conjugated amino acid.[5][6] This makes this compound a candidate for development as an antioxidant agent to combat oxidative stress-related diseases.
Table 2: Potential Antioxidant Activity Profile
| Assay Type | Metric | Reported Activity for Related Compounds | Activity of this compound |
| DPPH Radical Scavenging | IC₅₀ (µM) | 18.6 - >100[7][8] | Not Reported |
| Hydroxyl Radical Scavenging | % Scavenging | Variable[6] | Not Reported |
| Anti-lipid Peroxidation | % Inhibition | Variable[6] | Not Reported |
Cytotoxic and Anticancer Activity
Certain cinnamoyl derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9][10] The mechanism often involves the induction of cell cycle arrest and apoptosis.[9] Therefore, this compound could be evaluated as a potential anticancer agent.
Table 3: Potential Cytotoxic Activity Profile
| Cancer Cell Line | Metric | Reported Activity for Related Compounds (µM) | Activity of this compound |
| Human Breast Cancer (MCF-7) | IC₅₀ | 42 - 166[9] | Not Reported |
| Human Prostate Cancer (PC-3) | IC₅₀ | Variable[11] | Not Reported |
| Human Colon Cancer (Caco-2) | IC₅₀ | Variable[11] | Not Reported |
| Human Ovarian Cancer (A2780) | IC₅₀ | Variable[11] | Not Reported |
Experimental Protocols
The following are detailed protocols for evaluating the key potential biological activities of this compound.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
Materials:
-
This compound
-
Sterile 96-well microplates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotic (e.g., Tobramycin)[3]
-
Solvent for the compound (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microplate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well. This will bring the final volume to 200 µL and halve the concentration of the compound in each well.
-
Controls:
-
Positive Control: A row with a standard antibiotic.
-
Negative Control: A well with broth and inoculum only (no compound).
-
Sterility Control: A well with broth only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3] This can be assessed visually or by measuring the absorbance at 600 nm.
Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[12]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm.[12]
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From this, prepare a series of dilutions to test a range of concentrations.
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of each sample dilution to different wells.
-
Add 150 µL of the DPPH working solution to each well.
-
Control: Prepare a blank well containing 50 µL of methanol and 150 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation of Scavenging Activity:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol for MTT Assay (Cytotoxicity)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[14]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).
-
Calculation of Cell Viability:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Abs_sample / Abs_control) * 100
-
Plot the % viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosinase inhibitory effects and antioxidative activities of novel cinnamoyl amides with amino acid ester moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Cinnamoyl-Amino Acid Conjugates and in Vitro Cytotoxicity and Genotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
Application Notes and Protocols: N-Acyl-L-Valine Methyl Ester as a Key Intermediate in Valsartan Synthesis
Introduction
Valsartan is a potent and widely prescribed angiotensin II receptor blocker (ARB) used for the treatment of hypertension and congestive heart failure.[1][2] The synthesis of this complex molecule involves several key steps, with the formation of a chiral N-acyl-N-arylmethyl-L-valine core being crucial. While the query specified N-Cinnamoyl-D,L-valine methyl ester, a review of established synthetic routes indicates that N-Pentanoyl-L-valine methyl ester (also known as N-Valeryl-L-valine methyl ester) is the standard intermediate used in the industrial production of Valsartan.[3][4] The pentanoyl group forms a part of the final Valsartan molecule.
This document provides detailed protocols and application notes for the synthesis and utilization of N-Pentanoyl-L-valine methyl ester as a key intermediate in the synthesis of Valsartan. For completeness, the synthesis of N-Cinnamoyl-L-valine methyl ester is also provided, although its application lies in other areas of research, such as the development of enzyme inhibitors.[5]
Part 1: Synthesis of N-Pentanoyl-L-valine methyl ester
This protocol details the N-acylation of L-valine methyl ester hydrochloride with valeryl chloride to produce the key intermediate for Valsartan synthesis.
Experimental Protocol
The synthesis involves the reaction of L-valine methyl ester hydrochloride with valeryl chloride in the presence of a base.[3][4]
-
Reaction Setup : Suspend L-valine methyl ester hydrochloride (1.0 eq.) in dichloromethane (DCM).
-
Base Addition : Add triethylamine (Et3N) (2.0 eq.) to the suspension.
-
Acylation : Cool the mixture to 0 °C and add valeryl chloride (1.1 eq.) dropwise.
-
Reaction : Allow the mixture to warm to 25 °C and stir for 1 hour.
-
Work-up : Add water to the reaction mixture. Separate the organic layer and concentrate it.
-
Purification : Triturate the resulting solid with heptanes to yield the pure product.[3]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | L-valine methyl ester hydrochloride | [3][4] |
| Reagents | Valeryl chloride, Triethylamine, DCM | [3][4] |
| Reaction Temperature | 0 °C to 25 °C | [3] |
| Reaction Time | 1 hour | [3] |
| Yield | 95% | [3] |
| Purity (Rƒ) | 0.6 (7:3; heptanes/EtOAc) | [3] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-Pentanoyl-L-valine methyl ester.
Part 2: Application in Valsartan Synthesis
N-Pentanoyl-L-valine methyl ester is a cornerstone intermediate which undergoes N-alkylation followed by a biaryl coupling reaction to construct the core of the Valsartan molecule.
Overall Synthetic Pathway
The synthesis proceeds through several key transformations starting from the N-Pentanoyl-L-valine methyl ester intermediate. The key steps include N-alkylation with a protected bromobenzyl derivative, a Negishi or Suzuki cross-coupling reaction to form the biphenyl structure, and final hydrolysis to yield Valsartan.[1][3]
Caption: Key steps in the synthesis of Valsartan from L-valine methyl ester.
Experimental Protocols
1. N-Alkylation of Intermediate [3] This step attaches the benzyl group to the nitrogen of the acylated valine ester.
-
Preparation : Dissolve N-Pentanoyl-L-valine methyl ester (1.0 eq.) and 1-bromo-4-(bromomethyl)benzene (1.1 eq.) in tetrahydrofuran (THF).
-
Reaction : Add sodium hydride (NaH, 60% dispersion, 2.0 eq.).
-
Heating : Reflux the reaction mixture for 1 hour.
-
Work-up : After cooling, dilute the mixture with ether and wash with saturated aqueous NH4Cl and water.
-
Purification : Dry the organic layer over Na2SO4, concentrate in vacuum, and purify the residue by silica gel chromatography.
| Parameter | Value | Reference |
| Starting Material | N-Pentanoyl-L-valine methyl ester | [3] |
| Reagents | NaH, 1-bromo-4-(bromomethyl)benzene, THF | [3] |
| Reaction Condition | Reflux for 1 hour | [3] |
| Yield | 70% | [3] |
2. Negishi Coupling and Final Hydrolysis [3] This key step forms the biphenyltetrazole structure, followed by hydrolysis to yield the final product.
-
Organozinc Formation : Prepare the organozinc reagent from 5-phenyl-1-trityl-1H-tetrazole using n-butyllithium and zinc chloride.
-
Coupling Reaction : Couple the organozinc reagent with the N-alkylated intermediate from the previous step in THF using a palladium catalyst (e.g., Pd(OAc)2) and a ligand (e.g., Q-phos).
-
Heating : Heat the reaction at 75 °C.
-
Hydrolysis : Hydrolyze the resulting ester with 3 N NaOH in methanol under reflux.
-
Isolation : After work-up and acidification, Valsartan is isolated.
| Parameter | Value | Reference |
| Coupling Yield | 80% | [3] |
| Hydrolysis Yield | 90% | [3] |
| Overall Yield (4 steps) | ~60% | [1] |
Part 3: Synthesis of N-Cinnamoyl-L-valine methyl ester (Reference)
As requested, the protocol for the synthesis of N-Cinnamoyl-L-valine methyl ester is provided below. It is important to note that this compound is synthesized for applications such as building blocks for enzyme inhibitor libraries, not for Valsartan synthesis.[5]
Experimental Protocol[5]
-
Reaction Setup : Dissolve L-valine methyl ester hydrochloride (1.0 eq.) and cinnamoyl chloride (1.0 eq.) in anhydrous dichloromethane.
-
Base Addition : Add triethylamine (9.0 eq.) dropwise to the solution.
-
Reaction : Stir the mixture at room temperature (298 K) for 3 days.
-
Work-up : Wash the reaction mixture sequentially with 2 M HCl and saturated brine solution. Dry the organic layer over MgSO4.
-
Purification : Remove the solvent under reduced pressure and crystallize the solid residue from a 1:4 mixture of ethyl acetate and hexane.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | L-valine methyl ester hydrochloride | [5] |
| Reagents | Cinnamoyl chloride, Triethylamine, DCM | [5] |
| Reaction Temperature | Room Temperature (298 K) | [5] |
| Reaction Time | 3 days | [5] |
| Yield | 94% | [5] |
References
Application Note: HPLC Method for Purity Analysis of N-Cinnamoyl-D,L-valine methyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Cinnamoyl-D,L-valine methyl ester is a derivative of the amino acid valine, incorporating a cinnamoyl group. As a chiral compound, existing as D and L enantiomers, a comprehensive purity analysis requires the assessment of both chemical and enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for separating and quantifying impurities. This document outlines a detailed protocol for the purity analysis of this compound using both chiral and achiral HPLC methods.
Key Analytical Challenges
-
Enantiomeric Separation: The primary challenge is the effective separation of the D and L enantiomers to determine the enantiomeric excess (e.e.) of the desired stereoisomer.
-
Chemical Purity: Identification and quantification of any process-related impurities or degradation products are crucial for quality control.
-
Method Validation: The developed HPLC method must be validated to ensure it is accurate, precise, reproducible, and robust for its intended purpose.
Experimental Protocols
This section details the proposed HPLC methods for both chiral (enantiomeric) and achiral (chemical) purity analysis of this compound.
Chiral HPLC Method for Enantiomeric Purity
This method is designed to separate and quantify the D and L enantiomers of N-Cinnamoyl-valine methyl ester. The presence of the cinnamoyl group provides a sufficient chromophore for UV detection.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Polysaccharide-based columns are often effective for the separation of enantiomers of N-protected amino acids. A suitable choice would be a Chiralcel OD-H or a similar amylose or cellulose-based column.
-
Mobile Phase Solvents: HPLC grade n-Hexane and Isopropanol (IPA).
-
Acid Modifier: Trifluoroacetic acid (TFA).
-
Sample Diluent: A mixture of n-Hexane and Isopropanol.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane:Isopropanol with 0.1% TFA (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm (or optimal wavelength for cinnamoyl group) |
| Run Time | Approximately 20 minutes (adjust as needed) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Achiral Reversed-Phase HPLC Method for Chemical Purity
This method is intended to separate the main compound from any non-enantiomeric impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-Phase Column: A C18 column is a standard choice for the analysis of moderately polar organic compounds.
-
Mobile Phase Solvents: HPLC grade Acetonitrile (ACN) and water.
-
Acid Modifier: Trifluoroacetic acid (TFA) or Formic acid.
-
Sample Diluent: A mixture of Acetonitrile and water.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA |
| Gradient Elution | 0-5 min: 50% B; 5-15 min: 50-90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 25 minutes (including re-equilibration) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and water to get a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation Parameters
For use in a regulated environment, the developed HPLC methods should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Disclaimer: The HPLC methods described above are proposed starting points and may require optimization for specific samples and instrumentation. Method development and validation should be performed to ensure suitability for the intended application.
Troubleshooting & Optimization
How to improve the yield of N-Cinnamoyl-D,L-valine methyl ester synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of N-Cinnamoyl-D,L-valine methyl ester. Our aim is to help you optimize your reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The synthesis is typically achieved through the N-acylation of D,L-valine methyl ester with cinnamoyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the formation of an amide bond between the amino group of the valine derivative and the acyl chloride of the cinnamoyl group.[1][2][3][4]
Q2: What are the key reagents and their roles in this synthesis?
-
D,L-valine methyl ester hydrochloride: The starting amino acid derivative. The ester protection on the carboxylic acid prevents self-polymerization, and the hydrochloride salt enhances its stability and solubility in certain solvents.
-
Cinnamoyl chloride: The acylating agent that provides the cinnamoyl group.
-
Base: A crucial component to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice of base can significantly impact the reaction yield and side product formation. Common bases include tertiary amines like triethylamine or N-methyl morpholine, or inorganic bases like sodium hydroxide.[1][3]
-
Solvent: Provides the medium for the reaction. The choice of solvent affects the solubility of reactants and can influence the reaction rate and work-up procedure. Dichloromethane (DCM) or a biphasic system of water and an organic solvent are often used.[2][4]
Q3: Why is a base necessary in this reaction?
The reaction between an amine and an acyl chloride produces one equivalent of hydrochloric acid (HCl). This acid can protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction. A base is added to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.
Troubleshooting Guide
Low Product Yield
Low yield is a common issue in the synthesis of this compound. Several factors can contribute to this problem. The following table summarizes potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps |
| Inefficient base | The choice of base is critical. Weaker bases may not be sufficient to neutralize the generated HCl effectively, while overly strong bases can promote side reactions. Consider screening different bases. |
| Suboptimal Solvent | The polarity and type of solvent can influence the reaction rate and solubility of reactants. An unsuitable solvent can lead to poor reaction kinetics. Experiment with different solvents or solvent mixtures. |
| Reaction Temperature | The reaction may be too slow at low temperatures or prone to side reactions at elevated temperatures. Optimize the reaction temperature. |
| Moisture in Reagents/Solvent | Cinnamoyl chloride is sensitive to moisture and can hydrolyze to cinnamic acid, which will not react with the amine. Ensure all reagents and solvents are anhydrous. |
| Incomplete Reaction | The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Data Presentation: Comparison of Reaction Conditions
| Base | Solvent System | Advantages | Disadvantages | Reported Yield (Similar Reactions) |
| Triethylamine | Anhydrous Dichloromethane | Homogeneous reaction, easy work-up. | Can form insoluble hydrochloride salts that may coat reactants. | High (A reported yield for the L-isomer is 94%) |
| Sodium Hydroxide | Biphasic (e.g., Dichloromethane/Water) | Excellent HCl neutralization, cost-effective. | Risk of ester hydrolysis, requires vigorous stirring for phase mixing. | Generally good to high yields. |
| Pyridine | Anhydrous Dichloromethane or neat | Can act as a nucleophilic catalyst, accelerating the reaction. | Can be difficult to remove during work-up, potential for side reactions. | Variable, can be high. |
| N-Methyl Morpholine | Dimethylformamide (DMF) | Effective base, often used in peptide synthesis. | DMF can be difficult to remove. | High yields reported for dipeptide synthesis. |
Note: Yields are highly dependent on the specific substrate and reaction conditions and should be optimized empirically.
Side Reactions and Impurities
The primary side reaction of concern is the hydrolysis of cinnamoyl chloride to cinnamic acid due to the presence of water. Another potential side reaction is the hydrolysis of the methyl ester group of the product or starting material, especially if a strong aqueous base is used for an extended period.
Common Impurities:
-
Unreacted D,L-valine methyl ester
-
Cinnamic acid (from hydrolysis of cinnamoyl chloride)
-
N-Cinnamoyl-D,L-valine (from ester hydrolysis of the product)
Purification Issues
If you are experiencing difficulties in obtaining a pure product, consider the following:
-
Incomplete removal of base: Ensure thorough washing steps to remove any residual base or its salt. For example, if using triethylamine, an acidic wash (e.g., with dilute HCl) is effective.
-
Presence of cinnamic acid: Cinnamic acid can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.
-
Recrystallization solvent: The choice of solvent for recrystallization is crucial. A mixture of ethyl acetate and hexane has been reported to be effective for the L-isomer. Experiment with different solvent systems to find the optimal conditions for your product.
Experimental Protocols
Protocol 1: Synthesis of this compound using Triethylamine
This protocol is adapted from a reported synthesis of the L-isomer.
-
Reaction Setup: To a solution of D,L-valine methyl ester hydrochloride (1.0 eq) and cinnamoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.0-2.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane.
Visualizations
Experimental Workflow
References
Technical Support Center: N-Cinnamoyl-D,L-valine methyl ester Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with N-Cinnamoyl-D,L-valine methyl ester.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Poor Separation of D/L Enantiomers in Chiral HPLC
| Potential Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the chiral stationary phase is critical for enantiomeric separation. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for separating N-acylated amino acid esters.[1] |
| Suboptimal Mobile Phase Composition | The mobile phase composition, including the organic modifier, additives, and their proportions, significantly impacts resolution. Systematically screen different mobile phases. A common starting point is a mixture of hexane/isopropanol or hexane/ethanol with a small amount of a polar modifier like trifluoroacetic acid (TFA).[1] |
| Low Column Temperature | Lowering the column temperature can sometimes enhance chiral recognition and improve resolution. |
| High Flow Rate | A high flow rate can lead to band broadening and decreased resolution. Optimize the flow rate to balance separation efficiency and analysis time. |
Issue 2: Presence of Starting Material Impurities in the Purified Product
| Impurity | Identification Method | Troubleshooting Steps |
| Unreacted D,L-valine methyl ester | Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy. | - Extraction: Perform an acidic wash (e.g., with dilute HCl) to remove the basic D,L-valine methyl ester into the aqueous phase.[2] - Chromatography: Utilize normal-phase flash chromatography on silica gel. D,L-valine methyl ester is more polar and will have a lower Rf value than the product. |
| Unreacted Cinnamoyl Chloride/Cinnamic Acid | TLC, HPLC, NMR. Cinnamic acid can be identified by a broad carboxylic acid peak in the NMR spectrum. | - Extraction: Perform a basic wash (e.g., with saturated sodium bicarbonate solution) to remove the acidic cinnamic acid (formed from hydrolysis of cinnamoyl chloride) into the aqueous phase.[3] - Chromatography: Cinnamic acid is more polar than the product and can be separated by silica gel chromatography. |
Issue 3: Difficulty in Achieving Crystallization
| Potential Cause | Recommended Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Ensure the product is of high purity (>95%) by chromatography before attempting crystallization. |
| Inappropriate Solvent System | The choice of solvent is crucial. Screen a variety of solvent systems. A common approach is to dissolve the compound in a good solvent (e.g., ethyl acetate, dichloromethane) and then add a poor solvent (e.g., hexane, heptane) until turbidity is observed, followed by gentle heating until the solution is clear and then slow cooling.[2][4] |
| Supersaturation Not Reached | Concentrate the solution to induce supersaturation. Slow evaporation of the solvent can also promote crystal growth. |
| Oiling Out | The compound may be "oiling out" instead of crystallizing. This can sometimes be overcome by scratching the inside of the flask with a glass rod to induce nucleation, or by adding a seed crystal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The most common impurities include unreacted starting materials such as D,L-valine methyl ester and cinnamoyl chloride (or its hydrolysis product, cinnamic acid). Side products from the reaction, such as di-acylated valine, may also be present. Additionally, hydrolysis of the final product can lead to the formation of N-Cinnamoyl-D,L-valine.
Q2: How can I separate the D and L enantiomers of this compound?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating the enantiomers.[5][6][7] The use of a suitable chiral stationary phase, such as an amylose-derived CSP, is essential for achieving good resolution.[1] Method development will involve optimizing the mobile phase composition and other chromatographic parameters.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended:
-
HPLC: For determining chemical purity and enantiomeric excess (using a chiral column).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the purification process.
Q4: Can I use recrystallization as the sole method for purification?
A4: While recrystallization is a powerful technique for removing impurities and can yield a highly pure product, it may not be sufficient on its own, especially for removing impurities with similar solubility profiles.[4] It is often preceded by another purification step, such as column chromatography, to remove the bulk of the impurities. Recrystallization will not separate the D and L enantiomers.
Q5: My purified product appears as an oil and will not solidify. What should I do?
A5: "Oiling out" is a common problem. First, ensure that the product is of high purity, as impurities can prevent crystallization. Try dissolving the oil in a minimal amount of a good solvent and adding a poor solvent dropwise while vigorously stirring. Seeding the solution with a small crystal of the desired compound, if available, can also induce crystallization. If these methods fail, purification by column chromatography may be necessary.
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Separation
This protocol provides a general starting point for developing a chiral HPLC method.
-
Column: Chiralcel® OD-H or a similar amylose-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). 0.1% Trifluoroacetic acid (TFA) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection Volume: 10 µL.
-
Optimization: If separation is not optimal, systematically vary the ratio of hexane to isopropanol and the percentage of TFA.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for the removal of polar impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The optimal eluent system should be determined by TLC analysis first.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the column.
-
Loading: Load the sample onto the top of the silica gel bed.
-
Elution: Run the mobile phase through the column and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This protocol outlines a general procedure for recrystallization.
-
Solvent Selection: Identify a suitable solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. A common combination is ethyl acetate/hexane.[2]
-
Dissolution: Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent (e.g., hexane).
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 5. Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: N-Cinnamoyl-D,L-valine methyl ester Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of N-Cinnamoyl-D,L-valine methyl ester. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound?
A1: Based on literature for the corresponding L-enantiomer, a mixture of ethyl acetate and hexane is a highly effective solvent system. A 1:4 ratio of ethyl acetate to hexane has been reported to yield high-purity crystals with a significant yield of 94%. It is recommended to start with this system for the D,L-racemic mixture.
Q2: What is the expected appearance of pure this compound?
A2: The pure compound is expected to be a white to off-white crystalline solid. The presence of a yellowish tint may indicate impurities.
Q3: At what temperature should the dissolution and crystallization be carried out?
A3: For the ethyl acetate/hexane system, dissolution should be performed at the boiling point of the solvent mixture. Crystallization should be initiated by allowing the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to maximize the yield.
Q4: What are the potential impurities in a synthesis of this compound?
A4: Potential impurities can include unreacted starting materials such as D,L-valine methyl ester and cinnamoyl chloride, as well as byproducts from side reactions. If the starting valine methyl ester is not fully derivatized, it may remain as a more polar impurity. Excess cinnamoyl chloride can hydrolyze to cinnamic acid.
Q5: How does the racemic nature of D,L-valine affect the recrystallization process?
A5: Racemic mixtures can crystallize as a conglomerate (a mechanical mixture of separate D and L crystals), a racemic compound (a 1:1 ratio of D and L enantiomers in the crystal lattice), or a solid solution. The crystallization behavior of a racemic mixture can differ from that of the pure enantiomers, potentially affecting solubility and crystal habit.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The compound does not dissolve completely. | Insufficient solvent. | Add a small amount of the more polar solvent (ethyl acetate) incrementally until the compound dissolves at the boiling point. |
| The chosen solvent system is inappropriate. | If ethyl acetate/hexane fails, consider other solvent systems such as ethanol/water, methanol/ether, or toluene. | |
| The compound "oils out" instead of crystallizing. | The solution is too concentrated. | Add more of the less polar solvent (hexane) to the hot solution to decrease the solubility of the compound. |
| The cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in a cold bath. Using a Dewar flask can help to slow down the cooling process. | |
| Impurities are present. | Attempt to purify the crude product using a silica gel plug filtration before recrystallization. | |
| No crystals form upon cooling. | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again. |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. | |
| The crystal yield is low. | The compound is too soluble in the mother liquor. | Cool the solution for a longer period or to a lower temperature (e.g., in a freezer). |
| The volume of the solvent is too large. | Minimize the amount of solvent used for dissolution. | |
| The crystals are discolored (e.g., yellow). | Impurities are co-crystallizing. | Perform a second recrystallization. Consider treating the solution with activated charcoal before filtering it hot to remove colored impurities. |
Experimental Protocols
Recrystallization of this compound
This protocol is adapted from the procedure for the L-enantiomer.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexane until the solution becomes slightly cloudy. Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution. A starting ratio of 1:4 (ethyl acetate:hexane) is recommended.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal precipitation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane. Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
Technical Support Center: Optimizing Cinnamoyl Chloride and Valine Methyl Ester Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-cinnamoyl-L-valine methyl ester. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this reaction in their work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-cinnamoyl-L-valine methyl ester in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the acylation of valine methyl ester can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reaction Time: While some reactions are rapid, this specific acylation may require several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the limiting reagent (valine methyl ester hydrochloride).
-
Inadequate Temperature: Most Schotten-Baumann reactions proceed well at room temperature. However, gentle heating (e.g., to 40-50°C) might be necessary if the reaction is sluggish, but be cautious as higher temperatures can promote side reactions.
-
-
Reagent Quality and Stoichiometry:
-
Moisture Contamination: Cinnamoyl chloride is highly sensitive to moisture and will readily hydrolyze to cinnamic acid, which will not participate in the desired reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Purity of Starting Materials: Impurities in either cinnamoyl chloride or valine methyl ester hydrochloride can interfere with the reaction. Use reagents of high purity.
-
Incorrect Stoichiometry: An excess of the amine is often used to drive the reaction to completion and to neutralize the HCl byproduct.[1] However, in this case, an external base is used, so a near 1:1 molar ratio of the reactants is common. Ensure accurate weighing and molar calculations.
-
-
Base-Related Issues:
-
Insufficient Base: The reaction generates hydrochloric acid (HCl), which will protonate the amino group of the valine methyl ester, rendering it non-nucleophilic. A sufficient amount of base (e.g., triethylamine) is crucial to neutralize the HCl as it is formed.[1][2]
-
Base Strength: While a strong inorganic base like NaOH can be used in a two-phase system, an organic base like triethylamine or pyridine is common in a single-phase organic solvent system.[3] Ensure the chosen base is appropriate for your solvent system.
-
Q2: I am observing unexpected spots on my TLC plate. What are the likely side products and how can I minimize them?
A2: The presence of multiple spots on your TLC plate indicates the formation of side products. Common culprits include:
-
Cinnamic Acid: This is the hydrolysis product of cinnamoyl chloride. To minimize its formation, ensure all reagents and solvents are anhydrous.
-
Diacylation: Although less common with a secondary amine, it's theoretically possible for the nitrogen to be acylated twice under harsh conditions. Using a controlled stoichiometry of cinnamoyl chloride can prevent this.
-
Unreacted Starting Materials: If you see spots corresponding to cinnamoyl chloride or valine methyl ester, it indicates an incomplete reaction. Refer to the suggestions in Q1.
-
Racemization: While less of a concern for the N-acylation itself, the starting valine methyl ester could potentially racemize under harsh basic conditions or during its preparation. It is important to use mild reaction conditions.
Q3: I am having difficulty purifying the final product. What are the best methods for purification?
A3: N-cinnamoyl-L-valine methyl ester is typically a solid at room temperature, which lends itself to purification by crystallization.
-
Crystallization:
-
Solvent Selection: A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane) until turbidity is observed. Allowing the solution to stand, possibly at a reduced temperature, should induce crystallization. One reported method uses a 1:4 mixture of ethyl acetate and hexane for crystallization.
-
Washing: After filtration, wash the crystals with a cold, poor solvent (like hexane or a mixture of ethyl acetate/hexane) to remove soluble impurities.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is a suitable stationary phase for this compound.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is a good starting point for the mobile phase.[4] The polarity can be adjusted based on the TLC analysis to achieve good separation between the product and any impurities. A common starting point is an 80:20 mixture of hexane:ethyl acetate.[4]
-
Frequently Asked Questions (FAQs)
Q: What is the role of triethylamine in this reaction?
A: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between cinnamoyl chloride and the amine group of valine methyl ester. Without a base, the HCl would protonate the unreacted amine, making it a non-nucleophilic ammonium salt and stopping the reaction.[1][2]
Q: Why is it important to use anhydrous conditions?
A: Cinnamoyl chloride is an acyl chloride, which is highly reactive towards nucleophiles, including water. If water is present in the reaction mixture, the cinnamoyl chloride will be hydrolyzed to cinnamic acid. This not only consumes the acylating agent but also introduces an impurity that needs to be removed during purification.
Q: Can I use a different base, like pyridine or sodium hydroxide?
A: Yes, other bases can be used. Pyridine is a common alternative to triethylamine in organic solvents.[5] Sodium hydroxide is typically used in a two-phase Schotten-Baumann reaction, where the reaction occurs at the interface of an aqueous and an organic layer.[3] The choice of base will depend on the solvent system and the specific requirements of the reaction.
Q: What is the expected yield for this reaction?
A: Under optimized conditions, a high yield can be expected. One literature procedure reports a yield of 94% for the synthesis of N-cinnamoyl-L-valine methyl ester.
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of the synthesized N-cinnamoyl-L-valine methyl ester can be confirmed using several analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O, ester C=O, N-H).
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Data Presentation
The following table summarizes reaction conditions for the N-acylation of L-valine methyl ester with different acylating agents to provide a comparative overview.
| Acylating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Cinnamoyl Chloride | Triethylamine | Dichloromethane | 3 days | Room Temp. | 94% | CORE |
| Benzoyl Anhydride | Acetic Acid (as solvent) | Acetic Acid | 2 hours | Reflux | 70% (for N-benzoyl-L-valine) | [4] |
| 4-Methylbenzoyl Chloride | - | - | - | - | 99% | [4] |
| 3-Methoxybenzoyl Chloride | - | - | - | - | 75% | [4] |
Experimental Protocols
Synthesis of N-cinnamoyl-L-valine methyl ester
This protocol is adapted from a literature procedure with a reported yield of 94%.
Materials:
-
L-valine methyl ester hydrochloride
-
Cinnamoyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
2 M Hydrochloric acid (HCl)
-
Saturated brine solution
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of L-valine methyl ester hydrochloride (1.0 g, 5.96 mmol) and cinnamoyl chloride (0.994 g, 5.96 mmol) in anhydrous dichloromethane (100 mL), add triethylamine (5.41 g, 53 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3 days.
-
After the reaction is complete, wash the mixture with 2 M HCl (2 x 100 mL) and then with a saturated brine solution (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
Purify the crude product by crystallization from a 1:4 mixture of ethyl acetate and hexane to yield N-cinnamoyl-L-valine methyl ester.
Visualizations
Caption: Reaction pathway for the synthesis of N-cinnamoyl-L-valine methyl ester.
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for reaction optimization.
References
Overcoming solubility issues of N-Cinnamoyl-D,L-valine methyl ester in biological buffers
Welcome to the technical support center for N-Cinnamoyl-D,L-valine methyl ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome common solubility challenges in biological buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my phosphate-buffered saline (PBS) for a cell-based assay. What is the expected solubility?
A1: this compound, like many nonpolar organic compounds, exhibits very low intrinsic solubility in aqueous buffers such as PBS. The expected solubility in PBS (pH 7.4) at room temperature is typically in the low micromolar range. Direct dissolution will likely result in precipitation or an incomplete solution. For cell-based assays, preparing a concentrated stock solution in an organic solvent is the recommended starting point.
Q2: What is the recommended solvent for creating a primary stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended organic solvent for creating a high-concentration stock solution of this compound. A concentration of 10-50 mM in DMSO should be achievable. This stock can then be serially diluted to the final working concentration in your aqueous biological buffer.
Important: Always add the DMSO stock to the aqueous buffer (not the other way around) with gentle vortexing to facilitate mixing and minimize precipitation.
Q3: When I dilute my DMSO stock into the final buffer, the solution becomes cloudy. What is happening and how can I fix it?
A3: Cloudiness or precipitation upon dilution indicates that the compound is crashing out of solution because its solubility limit in the final aqueous buffer has been exceeded. This is a common issue when the percentage of the organic co-solvent in the final solution is too low to maintain solubility.
To resolve this, consider the following troubleshooting steps:
-
Reduce the Final Concentration: Your target concentration may be too high for the chosen buffer system.
-
Increase the Co-solvent Percentage: Ensure the final concentration of DMSO in your working solution does not exceed a level that affects your experimental model (typically <0.5% for most cell-based assays).
-
Use a Solubility Enhancer: Incorporate a solubilizing agent into your final buffer. See the table below for options.
Troubleshooting Guide: Enhancing Solubility
If you continue to face solubility issues, several strategies can be employed. The choice of method depends on the specific requirements of your experiment.
Solubility Enhancement Strategies
The following table summarizes common methods to improve the solubility of this compound in aqueous buffers.
| Method | Description | Advantages | Considerations | Typical Working Concentration |
| Co-solvents | Prepare a high-concentration stock in an organic solvent (e.g., DMSO, Ethanol) and dilute into the aqueous buffer. | Simple and effective for many compounds. | The final concentration of the organic solvent must be compatible with the biological system. | DMSO: <0.5% v/vEthanol: <1% v/v |
| Cyclodextrins | Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, encapsulating the hydrophobic compound and increasing its aqueous solubility. | Generally low toxicity and high solubilizing capacity. | May interact with other components in the assay. Requires optimization of the cyclodextrin-to-compound molar ratio. | 1-10 mM HP-β-CD |
| pH Adjustment | Modify the pH of the buffer. While the methyl ester is neutral, extreme pH values can lead to hydrolysis of the ester group. | Can be effective for ionizable compounds. | The compound's stability may be compromised, and the pH must be compatible with the experimental system. | pH range should be tested (e.g., 6.0-8.0) |
| Surfactants | Incorporate non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) below their critical micelle concentration (CMC) to aid in solubilization. | Effective at low concentrations. | Can interfere with cell membranes and some biological assays. | 0.01% - 0.1% w/v |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out a precise amount of this compound (MW: 275.34 g/mol ). For 1 mg of compound, you will need 36.32 µL of DMSO.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Using HP-β-CD for Enhanced Solubility in PBS
This protocol aims to prepare a 100 µM working solution of the compound in PBS with 5 mM HP-β-CD.
-
Prepare a 50 mM HP-β-CD solution: Dissolve the appropriate amount of Hydroxypropyl-β-Cyclodextrin in PBS (pH 7.4).
-
Prepare a 10 mM compound stock in DMSO as described in Protocol 1.
-
Intermediate Dilution: Add 1 µL of the 10 mM compound stock to 99 µL of the 50 mM HP-β-CD solution. This creates a 100 µM compound solution in a 1% DMSO/PBS mixture containing ~50 mM HP-β-CD. Vortex gently.
-
Final Dilution: Further dilute this intermediate solution into your final assay buffer. For example, a 1:10 dilution into PBS will yield a final concentration of 10 µM compound with 5 mM HP-β-CD and 0.1% DMSO.
Diagrams
Workflow for Troubleshooting Solubility Issues
The following diagram outlines a logical workflow for addressing solubility problems with this compound.
Caption: A step-by-step workflow for addressing compound solubility issues.
Hypothesized Signaling Pathway Inhibition
If this compound is hypothesized to be an inhibitor of a kinase cascade, such as the MAPK pathway, proper solubilization is critical for accurate results.
Caption: Diagram of hypothetical inhibition of the MAPK signaling pathway.
How to prevent racemization during N-cinnamoyl-amino acid synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent racemization during the synthesis of N-cinnamoyl-amino acids.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in N-cinnamoyl-amino acid synthesis?
A1: Racemization is the process that leads to the formation of an equimolar mixture of enantiomers (a racemate) from a single, pure enantiomer. In the context of N-cinnamoyl-amino acid synthesis, if you start with a pure L-amino acid, racemization can result in a mixture of the desired N-cinnamoyl-L-amino acid and the undesired N-cinnamoyl-D-amino acid. This is a significant concern because enantiomers can have different biological activities and toxicological profiles, making the stereochemical purity of pharmaceutical compounds critical.
Q2: What is the primary chemical mechanism responsible for racemization during this synthesis?
A2: The dominant mechanism for racemization is the formation of a 5(4H)-oxazolone intermediate. This occurs when the carboxylic acid of the N-cinnamoyl-amino acid is activated by a coupling reagent. The activated carbonyl group is susceptible to intramolecular attack by the amide oxygen, forming the planar and achiral oxazolone ring. A base present in the reaction mixture can then easily abstract the proton at the Cα position (now C4 of the oxazolone), leading to a loss of stereochemical information. Subsequent reaction with an amine nucleophile will produce a racemic mixture of the desired amide.
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors influence the rate of racemization:
-
Coupling Reagent: Highly reactive coupling reagents, especially carbodiimides like DCC or DIC used alone, can promote oxazolone formation.
-
Base: Strong, non-sterically hindered bases (e.g., triethylamine, DIEA) can readily abstract the α-proton from the oxazolone intermediate, accelerating racemization.
-
Temperature: Higher reaction temperatures increase the rate of both oxazolone formation and enolization, leading to more significant racemization.
-
Activation Time: Longer pre-activation times or overall reaction times can increase the opportunity for the activated intermediate to racemize before it couples with the amine.
Q4: How do additives like HOBt or HOAt prevent racemization?
A4: Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents. They work by reacting with the initially formed highly reactive intermediate (e.g., the O-acylisourea from DCC/DIC) to form an active ester (OBt or OAt ester). These active esters are more stable and less prone to forming the oxazolone intermediate. They are still reactive enough to proceed with the desired aminolysis, thereby steering the reaction away from the racemization pathway. HOAt is generally considered more effective than HOBt at suppressing racemization.
Troubleshooting Guide
Problem 1: My final product shows significant racemization after using a DCC/DIC coupling protocol.
| Possible Cause | Solution |
| No Additive Used: DCC or DIC alone strongly activates the carboxylic acid, leading to rapid oxazolone formation. | Incorporate an additive. Always use at least one equivalent of an additive like HOBt, 6-Cl-HOBt, or HOAt when using carbodiimides. This will convert the highly reactive O-acylisourea intermediate into a more stable active ester that is less prone to racemization. |
| High Reaction Temperature: Elevated temperatures accelerate the racemization process. | Lower the reaction temperature. Start the activation step at 0 °C and allow the reaction to slowly warm to room temperature. Maintaining a lower temperature throughout the process can significantly reduce the rate of racemization. |
| Use of a Strong Base: A strong base like triethylamine (TEA) or diisopropylethylamine (DIEA) can deprotonate the oxazolone intermediate, facilitating racemization. | Switch to a weaker or more sterically hindered base. Use N-methylmorpholine (NMM) or 2,4,6-collidine, which are less likely to cause racemization. If possible, use the amino acid ester as its hydrochloride salt with one equivalent of base to minimize exposure to excess base. |
Problem 2: I am still observing racemization even when using an additive like HOBt.
| Possible Cause | Solution |
| Inefficient Coupling Reagent/Additive Combination: While HOBt is effective, for particularly sensitive amino acids (e.g., His, Cys), it may not be sufficient. | Upgrade your coupling reagent system. Switch to a more advanced phosphonium or aminium/uronium salt reagent like PyBOP, HBTU, or HATU. These reagents form the HOBt or HOAt active esters in situ and are often more efficient and result in less racemization than carbodiimide/additive combinations. HOAt and its corresponding uronium salt HATU are particularly effective at preventing racemization. |
| Prolonged Reaction Time: Leaving the reaction for an extended period, especially after the coupling is complete, can allow for slow racemization of the product in the presence of base. | Monitor the reaction progress. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Work up the reaction as soon as the starting material is consumed to minimize the product's exposure to basic conditions. |
| Solvent Effects: The choice of solvent can influence the reaction rates and the stability of intermediates. | Optimize the solvent. Dichloromethane (DCM) and Dimethylformamide (DMF) are common solvents. In some cases, changing the solvent or using a solvent mixture can alter the reaction kinetics in favor of the desired coupling over racemization. |
Quantitative Data on Racemization Suppression
The following table summarizes representative data from peptide synthesis literature, which is analogous to the N-cinnamoylation of amino acids, demonstrating the impact of different coupling methods on the stereochemical purity of the product.
| Coupling Method | Base | Additive | % D-Isomer (Racemization) | Reference |
| DCC | DIEA | None | High (>20%) | General knowledge |
| DCC | NMM | HOBt | ~5.6% | Analogous peptide data |
| HBTU | DIEA | HOBt (internal) | ~2.1% | Analogous peptide data |
| HATU | DIEA | HOAt (internal) | <1.0% | Analogous peptide data |
| PyBOP | NMM | HOBt (internal) | ~1.5% | Analogous peptide data |
| DCC | Collidine | HOAt | <1.0% | Analogous peptide data |
Note: The exact percentage of racemization is highly dependent on the specific amino acid, solvent, and temperature conditions.
Experimental Protocols
Protocol 1: Low-Racemization Synthesis using DIC/HOAt
This protocol is designed to minimize racemization for the synthesis of N-cinnamoyl-L-amino acid esters.
-
Dissolve the Amino Acid: In a round-bottom flask, dissolve the L-amino acid methyl ester hydrochloride (1.0 eq) and cinnamic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Add Additive: Add 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) to the solution.
-
Cool the Mixture: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Add Base: Slowly add N-methylmorpholine (NMM) (1.1 eq) to the cooled solution.
-
Activate and Couple: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature. Monitor the reaction's progress by TLC. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-cinnamoyl-L-amino acid ester.
-
Analysis: Confirm the enantiomeric purity of the product using chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Racemization Mechanism via Oxazolone Intermediate```dot
Caption: A decision-making workflow for troubleshooting racemization.
Identifying and minimizing side reactions in cinnamoylation
Technical Support Center: Cinnamoylation Reactions
Welcome to the technical support center for cinnamoylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important chemical transformation.
Troubleshooting Guide
This guide addresses specific problems you might encounter during cinnamoylation experiments, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Cinnamoylated Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[1][2] If the reaction stalls, consider increasing the reaction time or temperature, though be cautious as higher temperatures can sometimes lead to decomposition.[3] |
| Sub-optimal Reaction Temperature | Temperature can significantly impact conversion and selectivity.[4] For sensitive substrates, reactions may require cooling (e.g., 0 °C) to prevent side reactions.[1] For other reactions, an optimal temperature (e.g., 75 °C for cinnamyl alcohol oxidation) may be necessary to maximize yield before by-products form.[4] |
| Product Loss During Workup | The desired product may be lost during the extraction or purification steps. Check the aqueous layer if your product has unexpected solubility.[2] If using filtration, ensure the product has not adsorbed onto the filtration medium.[2] |
| Reagent Degradation | Cinnamoyl chloride is sensitive to moisture. Ensure you are using fresh or properly stored reagents and anhydrous solvents to prevent hydrolysis of the acylating agent. |
| Poor Leaving Group (for substrates like alcohols) | The hydroxyl group of an alcohol is a poor leaving group. It must be converted into a better one.[5] In acid-catalyzed reactions, the acid protonates the alcohol.[6] Alternatively, converting the alcohol to a sulfonate ester (e.g., tosylate) makes it a much better leaving group for subsequent substitution.[7] |
Issue 2: Presence of Multiple Products (Poor Selectivity)
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity (for polyhydroxylated substrates) | For substrates with multiple hydroxyl groups, such as carbohydrates, acylation can occur at various positions. To achieve regioselectivity, consider using tailor-made catalysts, such as those with a peptide scaffold, which can be optimized for a specific substrate.[8] Controlled reaction conditions, like low temperatures and unimolar addition of the acylating agent, can also favor acylation at a specific site (e.g., the C-6 position in methyl α-d-mannopyranoside).[1][9] |
| Over-acylation or Over-alkylation (for amine substrates) | Primary and secondary amines can undergo multiple acylations or alkylations.[5] While over-acylation is less common because the resulting amide is less nucleophilic, over-alkylation is a significant problem.[5][10] To control this, use a large excess of the amine starting material or consider alternative methods like reductive amination or Gabriel synthesis for primary amines.[11] |
| Formation of Isomeric By-products | In reactions proceeding through an SN1 mechanism (common for secondary and tertiary alcohols), carbocation rearrangements can occur, leading to isomeric products.[12] To avoid this, use reaction conditions that favor an SN2 mechanism, such as using PBr₃ or SOCl₂ instead of HBr or HCl, which avoids the formation of a carbocation intermediate.[12] |
Issue 3: Identification of Unknown By-products
| Possible Cause | Suggested Solution |
| Side Reactions with the Cinnamoyl Moiety | The α,β-unsaturated system of the cinnamoyl group is susceptible to side reactions. The most common is the hydrogenation of the C=C double bond, especially during reductions, leading to hydrocinnamoyl derivatives.[3] Michael addition can also occur if nucleophiles like thiols are present.[13] |
| Formation of Acetals | In the presence of alcohol solvents or impurities under acidic conditions, the aldehyde or ketone functionality can react to form acetals.[3] |
| Elimination Reactions | Alcohols can undergo acid-catalyzed dehydration to form alkenes, particularly at higher temperatures.[6] Amines can undergo Hofmann elimination, especially after exhaustive methylation, to yield the less substituted alkene.[5] |
| Substrate Decomposition | High reaction temperatures can lead to the decomposition of sensitive starting materials or products.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the cinnamoylation of alcohols?
A1: The most common issues are a lack of regioselectivity in polyhydroxylated compounds, leading to a mixture of products, and elimination reactions (dehydration) at elevated temperatures in the presence of acid.[6][8] For reactions involving carbocation intermediates (SN1 type), rearrangements can also occur.[12]
Q2: How can I avoid the reduction of the C=C bond when modifying the carbonyl group of a cinnamoyl compound?
A2: Selective hydrogenation of the C=O group over the C=C bond is a common challenge. The choice of catalyst is critical. Ir-based bimetallic catalysts, such as Ir-FeOₓ supported on rutile TiO₂, have shown high selectivity for producing cinnamyl alcohol from cinnamaldehyde.[14] Pt-based catalysts can also favor C=O hydrogenation, but the risk of subsequent C=C reduction remains.[3]
Q3: My cinnamoylation of a primary amine is giving me multiple products. What is happening?
A3: Primary amines can be challenging to acylate selectively in a single step due to over-alkylation, where the product amine is often more nucleophilic than the starting amine and reacts further.[11] This leads to secondary, tertiary, and even quaternary ammonium salts.[5] To avoid this, you can use a large excess of the starting amine or employ alternative synthetic routes like the Gabriel synthesis.[11]
Q4: What is the best way to monitor the progress of my cinnamoylation reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products.[1] For more quantitative analysis and to resolve complex mixtures, High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector is recommended.[15]
Q5: How do I purify my cinnamoylated product?
A5: The most common method for purifying cinnamoylated products is silica gel column chromatography.[1] The choice of solvent system will depend on the polarity of your product. Other techniques like recrystallization or distillation may also be applicable depending on the physical properties of the compound.
Data on Reaction Selectivity and Yield
The following tables summarize quantitative data from various cinnamoylation-related reactions, highlighting the impact of different conditions on product yield and byproduct formation.
Table 1: Catalyst and Time Influence on Hydrogenation of Cinnamaldehyde [3]
| Catalyst | Time on Stream (hours) | Cinnamyl Alcohol (COL) Selectivity (%) | Hydrocinnamaldehyde (HCAL) Selectivity (%) | Hydrocinnamyl Alcohol (HCOL) Selectivity (%) |
| Pt/SiO₂ | 0.5 - 2.5 | 72% | (not specified) | (not specified) |
| Pt/SiO₂ | 66 | 47% | (not specified) | (not specified) |
| Pt/SiO₂ | 110 | 80% | 12% | 7% |
Table 2: Optimization of Cinnamyl Alcohol Oxidation [4]
| Parameter | Condition | Cinnamaldehyde Conversion (%) | Notes |
| Temperature | 75 °C | 90% | Conversion and selectivity decreased above this temperature due to byproduct formation. |
| Catalyst Recyclability | 5 cycles | 80% (approx.) | A 10% decrease in conversion was observed after five reuse cycles. |
Experimental Protocols
Protocol 1: Regioselective Cinnamoylation of Methyl α-D-mannopyranoside [1][9]
This protocol describes the selective acylation of the primary hydroxyl group at the C-6 position.
-
Preparation: Dissolve methyl α-D-mannopyranoside (1 molar equivalent) in anhydrous N,N-dimethylaniline (DMA) containing a catalytic amount of 4-dimethylaminopyridine (DMAP). Cool the solution to 0 °C in an ice bath.
-
Reaction: Add cinnamoyl chloride (1.1 molar equivalent) dropwise to the cooled solution while stirring.
-
Incubation: Continue stirring the reaction mixture at 0 °C for 6 hours. Afterwards, allow the mixture to warm to room temperature and stir overnight.
-
Monitoring: Track the reaction's progress using TLC with a methanol-chloroform (2:5) solvent system. The complete conversion of the starting material into a single product should be observed.
-
Workup: Upon completion, pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to obtain methyl 6-O-cinnamoyl-α-D-mannopyranoside.
-
Analysis: Confirm the structure of the purified product using spectroscopic methods such as FTIR and ¹H-NMR.
Protocol 2: General Acylation of an Amine with Cinnamoyl Chloride [10][16]
This protocol provides a general method for the N-cinnamoylation of primary or secondary amines.
-
Preparation: Dissolve the amine substrate (1 molar equivalent) in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). Add a base (1.1 to 1.5 equivalents), such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction: Cool the mixture to 0 °C. Slowly add a solution of cinnamoyl chloride (1.05 equivalents) in the same solvent.
-
Incubation: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting amine.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase, concentrate it, and purify the resulting amide product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting cinnamoylation reactions.
Caption: A logical workflow for diagnosing and resolving issues of low product yield.
Caption: Key side reactions in cinnamoylation and their corresponding minimization strategies.
References
- 1. Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus [mdpi.com]
- 2. How To [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Site‐Selective Acylations with Tailor‐Made Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. csueastbay.edu [csueastbay.edu]
- 13. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective C [[double bond, length as m-dash]] O hydrogenation of cinnamaldehyde over Ir-based catalysts and its comparison with C–O hydrogenolysis of polyols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, antimicrobial, and in silico studies of C5'- O-substituted cytidine derivatives: cinnamoylation leads to improvement of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Production of N-Cinnamoyl-D,L-valine methyl ester
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the synthesis and scale-up of N-Cinnamoyl-D,L-valine methyl ester. The information is tailored for researchers, scientists, and drug development professionals.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is adapted from standard Schotten-Baumann reaction conditions for N-acylation of amino acid esters.
a. Preparation of D,L-valine methyl ester hydrochloride:
-
Reaction: D,L-valine is esterified using methanol and a suitable catalyst, such as thionyl chloride or trimethylchlorosilane (TMSCl)[1][2].
-
Procedure using Thionyl Chloride:
-
Suspend D,L-valine (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0°C.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the crude D,L-valine methyl ester hydrochloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure D,L-valine methyl ester hydrochloride.
-
b. N-acylation of D,L-valine methyl ester:
-
Reaction: D,L-valine methyl ester hydrochloride is acylated with cinnamoyl chloride in the presence of a base.
-
Procedure:
-
Dissolve D,L-valine methyl ester hydrochloride (1 equivalent) in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Add a base (2-2.5 equivalents), such as triethylamine or N-methylmorpholine, to neutralize the hydrochloride and catalyze the reaction.
-
Cool the mixture to 0°C.
-
Slowly add a solution of cinnamoyl chloride (1-1.1 equivalents) in the same organic solvent.
-
Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
-
Proposed Protocol for Scaling Up this compound Production
This proposed protocol is based on general principles for scaling up Schotten-Baumann reactions and addresses potential challenges.
-
Reactor Setup: A jacketed glass or stainless steel reactor with overhead stirring, a temperature probe, a dropping funnel, and a nitrogen inlet is recommended.
-
Procedure:
-
Charge the reactor with D,L-valine methyl ester hydrochloride and the chosen organic solvent.
-
Start agitation and begin cooling the reactor jacket to 0-5°C.
-
Add the base (e.g., triethylamine) at a controlled rate, ensuring the temperature does not exceed 10°C.
-
Prepare a solution of cinnamoyl chloride in the reaction solvent in a separate vessel.
-
Add the cinnamoyl chloride solution to the reactor via the dropping funnel at a rate that maintains the internal temperature between 0-5°C. This is crucial to control the exothermic reaction and minimize side product formation[3].
-
After the addition is complete, continue stirring at 0-5°C for 1-2 hours, followed by stirring at ambient temperature for 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
Initiate the work-up sequence by adding water to the reactor. After phase separation, perform subsequent washes with dilute acid and brine.
-
Transfer the organic phase to a separate vessel for drying with anhydrous sodium sulfate.
-
Filter the mixture and transfer the filtrate to a rotary evaporator or a distillation unit to remove the solvent.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane)[4][5].
-
Data Presentation
Table 1: Comparison of Reaction Parameters for N-Acylation
| Parameter | Laboratory-Scale | Proposed Scale-Up | Rationale for Change during Scale-Up |
| Reactant Scale | Millimoles to moles | Kilomoles | Increased production volume. |
| Solvent Volume | Liters | Hundreds of Liters | To accommodate larger reactant quantities. |
| Reaction Vessel | Round-bottom flask | Jacketed Reactor | Better temperature control and mixing for larger volumes. |
| Addition Rate | Manual (dropping funnel) | Controlled (pump) | Precise control of exotherm and localized concentration. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Ensures efficient mixing in a larger volume to avoid hotspots and side reactions. |
| Work-up | Separatory funnel | In-reactor extraction/decantation | Safer and more efficient for large volumes. |
| Purification | Column chromatography/Recrystallization | Crystallization/Filtration | Crystallization is more practical and economical for large quantities[4][5]. |
Table 2: Typical Yields and Purity for N-Acyl Amino Acid Ester Synthesis (Literature Data for Similar Reactions)
| Scale | Reaction Type | Substrates | Yield (%) | Purity (%) | Reference |
| Lab-scale | Schotten-Baumann | Lauroyl chloride, Lysine | 55-98 | Not Reported | [6] |
| Lab-scale | Amidation | Fatty acid methyl ester, Glycine | 79 | Not Reported | [7] |
| Pilot-scale | Transesterification | Castor oil, Methanol | 96.7 | 84.1 (MR content) | [8] |
| Industrial | Schotten-Baumann | General N-acyl amino acids | >95 (conversion) | Not Reported | [9] |
Troubleshooting Guides and FAQs
Q1: The yield of my N-acylation reaction is low. What are the possible causes and solutions?
-
Possible Cause 1: Hydrolysis of cinnamoyl chloride. Cinnamoyl chloride is sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen).
-
-
Possible Cause 2: Incomplete reaction.
-
Solution: Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the reaction temperature (while monitoring for side product formation). Ensure efficient stirring, especially during scale-up, to maintain homogeneity[3].
-
-
Possible Cause 3: Sub-optimal pH. The Schotten-Baumann reaction is pH-sensitive.
-
Solution: Ensure the amount of base is sufficient to neutralize the HCl generated and to catalyze the reaction. For scale-up, controlled addition of the base is critical to maintain the optimal pH range and avoid hydrolysis of the product.
-
-
Possible Cause 4: Amine salt formation. If the base is not sufficient, the starting amino ester hydrochloride can precipitate, making it unavailable for reaction.
-
Solution: Use at least two equivalents of base. The first equivalent neutralizes the hydrochloride salt, and the second acts as a catalyst and acid scavenger.
-
Q2: I am observing significant side product formation. How can I minimize this?
-
Possible Side Product 1: Diacylation. The newly formed amide can be further acylated.
-
Solution: Use a controlled stoichiometry of cinnamoyl chloride (not a large excess). Slow, controlled addition of the acylating agent at low temperatures can minimize this side reaction.
-
-
Possible Side Product 2: Hydrolysis of the methyl ester. This can occur if the reaction conditions are too basic or if the work-up is prolonged in the presence of aqueous base.
-
Solution: Use a non-nucleophilic organic base like triethylamine or N-methylmorpholine. During work-up, minimize the contact time with aqueous base.
-
-
Possible Side Product 3: Racemization. While less common under these conditions, it can be a concern.
-
Solution: Maintain low reaction temperatures. Racemization is more likely to occur at elevated temperatures[1].
-
Q3: I am having difficulty with the purification of the final product, especially at a larger scale.
-
Problem 1: Oily product that is difficult to crystallize.
-
Solution: Ensure the crude product is as pure as possible before attempting crystallization. Residual solvent or impurities can inhibit crystallization. Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/heptane, isopropanol/water). Seeding with a small crystal of the pure product can induce crystallization.
-
-
Problem 2: Impurities co-crystallizing with the product.
-
Solution: A multi-step purification process might be necessary. This could involve an initial crystallization to remove the bulk of impurities, followed by a re-crystallization from a different solvent system to achieve higher purity. A wash of the filtered solid with a cold solvent in which the product is sparingly soluble can also be effective.
-
-
Problem 3: Filtration is slow during scale-up.
-
Solution: Optimize the crystal size and morphology through controlled cooling rates during crystallization. Larger, more uniform crystals will filter more easily. Ensure the filter medium is appropriate for the particle size.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Scale-Up Synthesis
Caption: Scale-up synthesis workflow for this compound.
Diagram 2: Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for low reaction yield.
Diagram 3: Hypothetical Signaling Pathway Modulation by N-Acyl Amino Acids
Disclaimer: The specific signaling pathways directly modulated by this compound are not well-defined in the literature. This diagram represents a hypothetical pathway based on the known activities of the broader class of N-acyl amino acids (NAAAs), which are known to interact with G-protein coupled receptors (GPCRs) and ion channels[9][10].
Caption: Hypothetical signaling pathway modulated by N-acyl amino acids.
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 3. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. Crystallization and Purification | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Troubleshooting peak tailing in HPLC analysis of N-Cinnamoyl-D,L-valine methyl ester
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of N-Cinnamoyl-D,L-valine methyl ester. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian.[2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[2] This distortion can negatively impact resolution, sensitivity, and the accuracy of quantification.[3]
Q2: I'm observing significant peak tailing for this compound. What are the most likely chemical causes?
A2: The most probable chemical cause of peak tailing for this compound is secondary interactions between the analyte and the stationary phase. Given its structure, which includes an amide linkage and a methyl ester, the following interactions are likely:
-
Interaction with Residual Silanol Groups: Silica-based reversed-phase columns often have residual, unreacted silanol groups (Si-OH) on the surface. The amide group in your analyte can form hydrogen bonds with these acidic silanols, causing a secondary retention mechanism that leads to peak tailing.[3]
-
Analyte Polarity: While this compound is relatively non-polar, the amide and ester moieties introduce some polarity, which can contribute to interactions with active sites on the stationary phase.
Q3: How does the mobile phase pH affect the peak shape of my analyte?
A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. While this compound does not have strongly acidic or basic functional groups, the amide proton is very weakly acidic. The primary influence of pH in this case will be on the ionization state of the residual silanol groups on the silica-based stationary phase.
-
At mid-range pH (e.g., pH 4-7): A significant portion of the silanol groups will be deprotonated and negatively charged (SiO-), leading to strong electrostatic interactions with any positively charged analytes and hydrogen bonding with polar analytes like yours. This is a common cause of peak tailing.
-
At low pH (e.g., pH 2.5-3.5): The residual silanol groups are protonated (Si-OH) and thus less likely to engage in strong secondary interactions with the analyte. Operating in this pH range can significantly improve peak symmetry.[4]
Q4: Could my sample injection be causing the peak tailing?
A4: Yes, several aspects of your sample injection can lead to peak tailing:
-
Sample Overload: Injecting too much analyte onto the column can saturate the stationary phase, resulting in a distorted peak shape that often presents as tailing.[1]
-
Injection Solvent: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause band broadening and peak distortion. Early eluting peaks are often the most affected.[2]
Q5: What role does the HPLC column itself play in peak tailing?
A5: The column is a central factor in peak tailing. Key considerations include:
-
Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to a decline in performance, including increased peak tailing.
-
Column Voids: A void at the head of the column can disrupt the flow path of the sample, causing peak distortion.
-
Stationary Phase Type: The choice of stationary phase is crucial. Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups and are often "end-capped" to block the remaining silanols, which significantly reduces tailing for polar and basic compounds.[4]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Composition
If you are experiencing peak tailing, systematically adjusting your mobile phase is a primary troubleshooting step.
Experimental Protocol: Mobile Phase Optimization
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 280 nm (based on the cinnamoyl chromophore)
-
Injection Volume: 5 µL
-
Sample Concentration: 0.1 mg/mL in mobile phase
-
-
pH Adjustment:
-
Prepare mobile phases with varying pH levels by using different acidic modifiers. A common starting point is to lower the pH to fully protonate the silanol groups.
-
Example: Compare the peak shape using 0.1% Formic Acid (pH ~2.7) versus a phosphate buffer at pH 7.0.
-
-
Mobile Phase Additives:
-
For persistent tailing due to silanol interactions, consider adding a competing base to the mobile phase, such as triethylamine (TEA). TEA will preferentially interact with the active silanol sites.[5]
-
Protocol: Add 0.05% to 0.1% TEA to your mobile phase and observe the effect on peak shape. Be aware that TEA can be difficult to remove from the column.[3]
-
Data Presentation: Expected Impact of Mobile Phase Modifications
| Parameter | Condition A (Initial) | Condition B (pH 7) | Condition C (with TEA) | Expected Tailing Factor (Tf) |
| Mobile Phase pH | 0.1% Formic Acid (~pH 2.7) | Phosphate Buffer (pH 7.0) | 0.1% Formic Acid + 0.1% TEA | A: 1.0 - 1.3B: > 1.5C: < 1.2 |
| Rationale | Low pH suppresses silanol ionization. | Silanols are ionized, increasing secondary interactions. | TEA masks active silanol sites. |
Guide 2: Addressing Injection and Sample-Related Issues
Optimizing your sample preparation and injection parameters can often resolve peak tailing.
Experimental Protocol: Sample and Injection Optimization
-
Sample Overload Study:
-
Prepare a series of dilutions of your sample (e.g., 0.5 mg/mL, 0.1 mg/mL, 0.05 mg/mL, 0.01 mg/mL).
-
Inject a constant volume of each concentration and monitor the tailing factor. If tailing decreases with lower concentrations, you are likely experiencing mass overload.
-
-
Injection Solvent Evaluation:
-
Dissolve your sample in the initial mobile phase composition (e.g., 60% Acetonitrile / 40% Water with 0.1% Formic Acid).
-
Compare the peak shape to a sample dissolved in 100% Acetonitrile. A significant improvement with the mobile-phase-matched solvent indicates a solvent mismatch issue.
-
Data Presentation: Expected Impact of Sample and Injection Changes
| Parameter | Condition A (High Conc.) | Condition B (Low Conc.) | Condition C (Strong Solvent) | Condition D (Matched Solvent) | Expected Tailing Factor (Tf) |
| Analyte Concentration | 0.5 mg/mL | 0.05 mg/mL | 0.1 mg/mL in 100% ACN | 0.1 mg/mL in Mobile Phase | A vs. B: Tf(A) > Tf(B)C vs. D: Tf(C) > Tf(D) |
| Rationale | High concentration can lead to column overload. | Strong injection solvent causes peak distortion. |
Guide 3: Column and Hardware Considerations
If mobile phase and sample optimization do not resolve the issue, investigate the column and HPLC system hardware.
Experimental Protocol: Column and Hardware Checks
-
Column Flushing:
-
Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% isopropanol) to remove strongly retained contaminants.
-
If a void is suspected, you can try reversing the column (check manufacturer's instructions first) and flushing at a low flow rate.
-
-
Column Replacement:
-
The most straightforward way to rule out a problematic column is to replace it with a new column of the same type. If the peak shape improves dramatically, the original column was the source of the issue.
-
Consider using a column with a modern, high-purity, end-capped stationary phase to minimize silanol interactions.
-
-
Extra-Column Volume Check:
-
Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.125 mm).
-
Check all fittings for proper connections to avoid dead volumes.
-
Visualizing Troubleshooting and Mechanisms
The following diagrams illustrate the troubleshooting workflow and the chemical interactions that can lead to peak tailing.
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Caption: Mechanism of secondary interaction causing peak tailing.
References
Storage conditions to ensure N-Cinnamoyl-D,L-valine methyl ester stability
Technical Support Center: N-Cinnamoyl-D,L-valine methyl ester
This technical support center provides guidance on the optimal storage conditions to ensure the stability of this compound. Below you will find frequently asked questions and a troubleshooting guide to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place.[1] The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration at 2-8°C is recommended. Some sources suggest that for very long-term storage, temperatures as low as -20°C are optimal for similar compounds like peptides.[2]
Q2: What is the expected shelf-life of this compound?
Q3: What are the visible signs of degradation for this compound?
A3: Degradation of this compound, which is typically a white to off-white solid, may be indicated by a change in color (e.g., yellowing or browning), a change in physical state (e.g., clumping or melting), or the development of an unusual odor.
Q4: How sensitive is this compound to light and air?
A4: The cinnamoyl group contains a double bond that can be susceptible to oxidation and isomerization upon exposure to light and air. Therefore, it is crucial to store the compound in a dark place and under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.[1]
Q5: What are the potential degradation pathways for this molecule?
A5: The primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, which would yield N-Cinnamoyl-D,L-valine. This reaction is accelerated by the presence of moisture and can be catalyzed by acidic or basic conditions.
-
Oxidation: The double bond in the cinnamoyl group can be oxidized, leading to the formation of various degradation products.
-
Polymerization: Like other amino acid esters, there is a possibility of polymerization, especially at elevated temperatures.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify the storage conditions. If degradation is suspected, it is advisable to use a fresh batch of the compound. Consider performing a purity analysis (e.g., via HPLC) on the existing stock. |
| Compound appears discolored or clumped | Exposure to light, moisture, or elevated temperatures. | Discard the degraded compound and obtain a fresh supply. Ensure future storage is in a tightly sealed container in a cool, dark, and dry place.[1] |
| Poor solubility in a non-polar solvent | Potential hydrolysis of the methyl ester to the more polar carboxylic acid. | Confirm the identity and purity of the compound using analytical techniques such as NMR or mass spectrometry. If hydrolysis has occurred, the solubility profile will be altered. |
| Unexpected peaks in analytical data (e.g., HPLC, NMR) | Presence of degradation products or impurities. | Analyze the unexpected peaks to identify the impurities. This could provide insights into the degradation pathway. Purify the compound if necessary and possible, or use a new, high-purity batch. |
Experimental Protocols
Protocol for a Short-Term Stability Study of this compound
This protocol outlines a basic experiment to assess the stability of this compound under various conditions.
1. Sample Preparation: a. Prepare four sets of samples of this compound, each in a sealed, airtight vial. b. Purge the headspace of two sets of vials with an inert gas like argon or nitrogen.
2. Storage Conditions: a. Set 1: Store at room temperature (approx. 25°C) with exposure to ambient light. b. Set 2: Store at room temperature (approx. 25°C) in the dark. c. Set 3: Store under refrigeration (2-8°C) in the dark. d. Set 4: Store in a freezer (-20°C) in the dark.
3. Analysis: a. At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), take a sample from each set. b. Analyze the purity of each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. c. Monitor for the appearance of new peaks, which would indicate degradation products. d. Quantify the remaining percentage of the parent compound.
4. Data Presentation: a. Summarize the percentage of the parent compound remaining at each time point for each storage condition in a table.
| Storage Condition | Time Point (Weeks) | % Parent Compound Remaining |
| Room Temp, Light | 0 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| Room Temp, Dark | 0 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| Refrigerated, Dark | 0 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| Frozen, Dark | 0 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for the stability study of this compound.
References
Technical Support Center: Enzymatic Synthesis of Cinnamoyl Amino Acid Esters
This guide provides troubleshooting advice and answers to frequently asked questions regarding the enzymatic synthesis of cinnamoyl amino acid esters, a class of compounds with significant interest in the pharmaceutical and cosmetic industries for their antioxidant and UV-protective properties.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are most effective for synthesizing cinnamoyl amino acid esters?
A1: Lipases are the most commonly used enzymes for this synthesis. Specifically, immobilized lipases such as Novozym 435 (from Candida antarctica lipase B) and Lipozyme RM IM (from Rhizomucor miehei) have shown high efficiency and stability in various reaction media. The choice of enzyme can be critical and often depends on the specific amino acid ester and the reaction solvent.
Q2: What are the advantages of using an enzymatic process over chemical synthesis?
A2: Enzymatic synthesis offers several advantages, including high specificity (regio- and enantioselectivity), milder reaction conditions (lower temperature and pressure), which prevents the degradation of sensitive compounds, and a reduction in the formation of unwanted byproducts. This leads to a more environmentally friendly and sustainable process.
Q3: What reaction media are suitable for this synthesis?
A3: The synthesis is typically carried out in non-aqueous organic solvents to favor the esterification reaction over hydrolysis. Solvents like tert-butanol, acetonitrile, and hexane are commonly used. Ionic liquids have also been explored as "green" alternatives, sometimes leading to improved enzyme stability and reaction rates.
Troubleshooting Guide
Low or No Product Yield
Q4: My reaction yield is very low. What are the potential causes and how can I improve it?
A4: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low product yield.
Detailed Explanations:
-
Enzyme Deactivation: Ensure the enzyme is active. Improper storage or repeated use can lead to deactivation. If in doubt, use a fresh batch of enzyme.
-
Substrate Solubility and Ratio: Cinnamic acid and some amino acid esters have poor solubility in common organic solvents. Ensure complete dissolution, possibly by gently warming the mixture before adding the enzyme. The molar ratio of the substrates is also critical; an excess of one substrate can sometimes inhibit the enzyme. A typical starting point is a 1:1 to 1:5 molar ratio of cinnamoyl donor to amino acid ester.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature for lipases like Novozym 435 is typically between 40°C and 60°C.
-
Water Content: Water is crucial for maintaining the essential hydration layer of the enzyme for its catalytic activity. However, excess water will promote the reverse reaction (hydrolysis) of the ester product. The system should be essentially non-aqueous, but not completely anhydrous. The addition of molecular sieves can help control the water content.
Reaction Stalls or Proceeds Slowly
Q5: The reaction starts but then stops or proceeds very slowly. What could be the issue?
A5: This can be due to product inhibition, substrate inhibition, or changes in the reaction medium.
-
Product Inhibition: The synthesized cinnamoyl amino acid ester may bind to the active site of the enzyme, preventing further substrate binding. If this is suspected, consider using an in-situ product removal technique, such as adsorption onto a resin.
-
Substrate Inhibition: High concentrations of either the cinnamoyl donor or the amino acid ester can inhibit the enzyme's activity. If substrate inhibition is suspected, try starting the reaction with a lower substrate concentration or use a fed-batch approach where one of the substrates is added gradually over time.
-
pH Shift: Although the reaction is in an organic solvent, the pH of the enzyme's microenvironment can still be influenced by acidic or basic substrates/products. This can affect the ionization state of the active site residues and reduce activity. While difficult to measure directly, using a buffered enzyme preparation can sometimes mitigate this.
Quantitative Data Summary
Table 1: Influence of Reaction Parameters on the Synthesis of Cinnamoyl-L-Leucine Ethyl Ester
| Parameter | Variation | Conversion Rate (%) | Reference |
| Temperature (°C) | 40 | 75 | |
| 50 | 88 | ||
| 60 | 95 | ||
| 70 | 82 | ||
| Enzyme Load (mg/mL) | 10 | 65 | |
| 20 | 85 | ||
| 30 | 92 | ||
| 40 | 93 | ||
| Substrate Molar Ratio | 1:1 | 70 | |
| (Cinnamic Acid:Leucine Ester) | 1:2 | 85 | |
| 1:3 | 94 | ||
| 1:4 | 91 |
Table 2: Comparison of Different Lipases in the Synthesis of Cinnamoyl Esters
| Enzyme Source | Immobilization | Solvent | Yield (%) | Reference |
| Candida antarctica Lipase B | Novozym 435 | tert-Butanol | ~95% | |
| Rhizomucor miehei | Lipozyme RM IM | Hexane | ~80% | |
| Pseudomonas cepacia | Lipase PS | Acetonitrile | ~75% |
Experimental Protocols
General Protocol for Enzymatic Synthesis of Cinnamoyl Amino Acid Esters
This protocol provides a general starting point. Optimal conditions may vary depending on the specific substrates.
Workflow Diagram
Caption: General experimental workflow for enzymatic synthesis.
Methodology:
-
Substrate Preparation: In a sealed reaction vessel, dissolve the cinnamoyl donor (e.g., cinnamic acid, 1 mmol) and the amino acid ester hydrochloride (e.g., L-leucine ethyl ester HCl, 3 mmol) in 10 mL of a suitable organic solvent (e.g., tert-butanol). To neutralize the hydrochloride salt and act as a catalyst, add a non-nucleophilic base like triethylamine (3 mmol).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 30 mg/mL) to the reaction mixture. To control the water content, 50 mg/mL of 3Å molecular sieves can also be added.
-
Incubation: Seal the vessel tightly and place it in an orbital shaker incubator set to the optimal temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm).
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture. Remove the enzyme by centrifugation or filtration and analyze the supernatant by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to determine the substrate conversion and product formation.
-
Product Recovery: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for potential reuse.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified using techniques such as silica gel column chromatography to isolate the pure cinnamoyl amino acid ester.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Technical Support Center: Characterization of N-Substituted Amino acids
Welcome to our technical support center for the characterization of N-substituted amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis, purification, and analysis of N-substituted amino acids.
Synthesis & Purification
Question: I am observing low yields and epimerization during the synthesis of N-alkyl amino acids. How can I mitigate these issues?
Answer:
Low yields and epimerization are common challenges in the synthesis of N-substituted amino acids, particularly when using methods like SN2 substitution of α-bromo acids.[1] Here are some strategies to improve your synthesis:
-
Reductive Amination: Consider using reductive amination as an alternative, which has been shown to be an epimerization-free method.[1]
-
Protecting Groups: The choice of protecting group for the amino group is crucial. N-tosyl protection can lead to highly crystalline products, but its removal requires harsh conditions that may cause epimerization or peptide bond cleavage.[1] Milder protecting groups that can be removed under less vigorous conditions are often preferable.
-
Base-Mediated Alkylation Conditions: When performing base-mediated alkylation of N-tosyl sulfonamides, carefully control the reaction temperature. For instance, adding methylamine at 0°C can help minimize epimerization.[1]
Question: My N-substituted amino acid is difficult to purify. What purification strategies can I employ?
Answer:
The purification of N-substituted amino acids can be challenging due to their polarity and potential for zwitterionic character. Here are some recommended purification techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for purifying N-substituted amino acids. The choice of column and mobile phase is critical for achieving good separation. For preparative scale, you can scale up your analytical method.[2]
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and enrichment before final purification by HPLC.
-
Crystallization: For crystalline N-substituted amino acids, crystallization can be an effective purification method.[1]
Chromatographic Analysis (HPLC)
Question: I am struggling to achieve good separation of N-substituted amino acid enantiomers/diastereomers by HPLC. What can I do?
Answer:
Achieving chiral separation of N-substituted amino acids is a common hurdle. Several factors influence the separation, and a systematic approach to method development is key.
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. Different CSPs have different chiral recognition mechanisms. It is often necessary to screen a panel of chiral columns to find the one that works best for your specific analyte.[3]
-
Brush-type and cyclodextrin CSPs are commonly used for N-protected amino acids.[4]
-
Macrocyclic glycopeptide and cinchona alkaloid CSPs can separate both free and N-protected amino acids.[4]
-
Zwitterionic CSPs , such as CHIRALPAK® ZWIX(+) and ZWIX(-), are versatile for the chiral analysis of N-blocked amino acids.[5]
-
-
Mobile Phase Optimization: The mobile phase composition, including the organic modifier, additives, and pH, plays a significant role in retention and selectivity.
-
Temperature: Temperature can affect the retention factor, stereoselectivity, and resolution.[5] Optimizing the column temperature can sometimes lead to improved separation.
-
Derivatization: If direct separation is not successful, pre-column derivatization with a chiral derivatizing reagent can be an alternative approach. However, this adds complexity and potential for side reactions.[4]
Troubleshooting Flowchart for HPLC Chiral Separation
Caption: A logical workflow for troubleshooting poor chiral separation in HPLC.
Mass Spectrometry (MS) Analysis
Question: I am observing unexpected fragmentation patterns or difficulty interpreting the mass spectra of my N-substituted amino acid. What are the common fragmentation pitfalls?
Answer:
The interpretation of mass spectra for N-substituted amino acids can be complex. Here are some common issues and how to address them:
-
Isobaric Fragments: Conventional MS/MS with unit mass resolution may not distinguish between isobaric fragments (fragments with the same nominal mass but different elemental compositions).[6] Using high-resolution mass spectrometry (HR-MS) is crucial to resolve these ambiguities and obtain accurate mass measurements for correct fragment annotation.[6]
-
Unexpected Neutral Losses: Be aware of common neutral losses for amino acids, such as H₂O, NH₃, and CO. The presence of an N-substituent can influence these fragmentation pathways.
-
Side-Chain Fragmentation: The nature of the N-substituent and the amino acid side chain will significantly impact the fragmentation pattern. For example, sulfur-containing amino acids like methionine can exhibit characteristic losses of CH₃SH.[7]
-
Protonation Site: The site of protonation can influence the subsequent fragmentation cascade. Protonation can occur on the amino group, the carboxyl group, or the N-substituent, leading to different fragmentation products.
Common Fragmentation Pathways
Caption: Common initial fragmentation pathways for protonated N-substituted amino acids.
NMR Spectroscopy
Question: My NMR spectra for an N-substituted amino acid are complex or show unexpected signals. What could be the cause?
Answer:
NMR characterization of N-substituted amino acids can present challenges. Here are some potential reasons for complex spectra:
-
Rotamers: The presence of the N-substituent can lead to restricted rotation around the N-Cα bond, resulting in the presence of rotamers (rotational isomers). This can manifest as multiple sets of signals for the same proton or carbon, complicating spectral interpretation.
-
Solvent Effects: The chemical shifts of protons and carbons in N-substituted amino acids can be sensitive to the solvent used for the NMR experiment. Hydrogen bonding interactions with the solvent can influence the electronic environment of the nuclei.
-
pH Effects: The ionization state of the amino and carboxyl groups is pH-dependent. Changes in pH can lead to significant changes in chemical shifts. Ensure consistent pH for comparable results.
-
Aggregation: At higher concentrations, N-substituted amino acids may aggregate, leading to broadened signals in the NMR spectrum.
Frequently Asked Questions (FAQs)
1. What are the most common analytical techniques for characterizing N-substituted amino acids?
The primary techniques include High-Performance Liquid Chromatography (HPLC) for separation and purity assessment, Mass Spectrometry (MS) for molecular weight determination and structural elucidation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis.[8][9][10]
2. Why is chiral separation important for N-substituted amino acids?
The biological activity of amino acids and their derivatives is often stereospecific. Therefore, it is crucial to separate and characterize the enantiomers or diastereomers of N-substituted amino acids to understand their biological function and for quality control in drug development.[4][5]
3. What are the advantages of using derivatization in the analysis of N-substituted amino acids?
Derivatization can be used to:
-
Improve chromatographic separation by introducing a tag that enhances interaction with the stationary phase.[11]
-
Increase detection sensitivity, especially for UV or fluorescence detection.[11]
-
Enable the separation of enantiomers by using a chiral derivatizing agent.[4]
4. How can I confirm the sequence of a peptide containing an N-substituted amino acid?
Tandem mass spectrometry (MS/MS) is a powerful technique for peptide sequencing. By analyzing the fragmentation pattern, the sequence of amino acids, including the position of the N-substituted residue, can be determined.[10]
5. What are some common challenges in the solid-phase synthesis of peptides containing N-substituted amino acids?
Common challenges include:
-
Incomplete coupling reactions: The N-substituent can sterically hinder the coupling of the next amino acid.
-
Side reactions: Depending on the protecting group strategy and the nature of the N-substituent, side reactions can occur.
-
Cleavage from the resin: The conditions for cleaving the peptide from the solid support must be compatible with the N-substituted amino acid to avoid degradation.[12]
Experimental Protocols
General Workflow for Characterization
Caption: A typical experimental workflow for the synthesis and characterization of N-substituted amino acids.
Protocol: Chiral HPLC Method Development
-
Column Selection:
-
Begin by screening a set of chiral columns with different stationary phases (e.g., polysaccharide-based, macrocyclic glycopeptide-based, zwitterionic).
-
-
Initial Mobile Phase Screening:
-
For each column, test a standard mobile phase system, for example, a mixture of heptane/ethanol or methanol/water with an acidic modifier like 0.1% formic acid.[3]
-
-
Gradient Optimization:
-
If initial isocratic conditions do not provide separation, develop a gradient elution method by varying the ratio of the organic modifier over time.
-
-
Additive and pH Optimization:
-
Evaluate the effect of different acidic or basic additives (e.g., TFA, diethylamine) on retention and selectivity. Adjust the pH of the aqueous component of the mobile phase.
-
-
Temperature Optimization:
-
Investigate the effect of column temperature on the separation, typically in the range of 10-40°C.
-
-
Flow Rate Adjustment:
-
Optimize the flow rate to achieve a balance between resolution and analysis time.
-
Protocol: High-Resolution Mass Spectrometry (HR-MS) for Identity Confirmation
-
Sample Preparation:
-
Dissolve the purified N-substituted amino acid in a suitable solvent (e.g., methanol, acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
-
Ionization:
-
Employ electrospray ionization (ESI) in positive ion mode.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range to determine the accurate mass of the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Compare the experimentally measured accurate mass to the theoretically calculated mass of the N-substituted amino acid. The mass error should typically be less than 5 ppm.
-
Data Presentation
Table 1: Common Chiral Stationary Phases (CSPs) for N-Substituted Amino Acid Separation
| CSP Type | Selector | Common Applications | Reference |
| Brush-type | Varies | N-protected amino acids | [4] |
| Cyclodextrin | Cyclodextrin derivatives | N-protected amino acids | [4] |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Free and N-protected amino acids | [4] |
| Cinchona Alkaloid | Quinine, Quinidine | Free and N-protected amino acids | [4][5] |
| Zwitterionic | Cinchona alkaloid derivatives | N-blocked amino acids | [5] |
References
- 1. research.monash.edu [research.monash.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chiraltech.com [chiraltech.com]
- 6. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino acids [medizin.uni-muenster.de]
- 8. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. researchgate.net [researchgate.net]
Managing diastereomer formation in N-Cinnamoyl-D,L-valine methyl ester synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cinnamoyl-D,L-valine methyl ester, with a focus on managing diastereomer formation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete activation of cinnamic acid. 2. Degradation of cinnamoyl chloride. 3. Inactive D,L-valine methyl ester hydrochloride (e.g., incomplete salt formation). 4. Insufficient base to neutralize HCl byproduct. | 1. Ensure the coupling agent is fresh and used in the correct stoichiometric ratio. 2. Use freshly prepared or recently purchased cinnamoyl chloride. Cinnamoyl chloride is moisture-sensitive. 3. Verify the quality of the D,L-valine methyl ester hydrochloride. Consider preparing it fresh if in doubt. 4. Use at least two equivalents of a non-nucleophilic base (e.g., triethylamine, N-methylmorpholine) to neutralize both the hydrochloride salt and the HCl generated during the reaction. |
| Poor Diastereoselectivity (Diastereomeric Ratio Close to 1:1) | 1. The reaction is likely not diastereoselective, which is expected when using a racemic starting material without a chiral catalyst or auxiliary. | 1. This is the expected outcome for this reaction. The focus should be on efficient separation of the diastereomers post-synthesis. |
| Formation of Side Products | 1. Self-condensation of cinnamoyl chloride. 2. Hydrolysis of cinnamoyl chloride to cinnamic acid. 3. Epimerization of the valine stereocenter under harsh basic conditions. | 1. Add the cinnamoyl chloride slowly to the reaction mixture containing the amine. 2. Ensure all reagents and solvents are anhydrous. 3. Use a non-nucleophilic base and avoid excessive reaction times or high temperatures. |
| Difficulty in Separating Diastereomers | 1. Inadequate chromatographic conditions (e.g., wrong column, mobile phase). 2. Co-elution of diastereomers. | 1. Utilize High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase for analytical and preparative separation. 2. Optimize the mobile phase (e.g., hexane/isopropanol gradient) to improve resolution. 3. Consider derivatization with a chiral auxiliary to enhance separation on achiral chromatography. |
| Product Decomposition during Workup or Purification | 1. Hydrolysis of the methyl ester under acidic or basic conditions. 2. Cleavage of the amide bond under strong acidic or basic conditions. | 1. Use mild workup conditions. Wash with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) solutions. 2. Avoid prolonged exposure to strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: What is the expected diastereomeric ratio for the synthesis of this compound?
A1: When starting with racemic D,L-valine methyl ester, the expected diastereomeric ratio of N-Cinnamoyl-D-valine methyl ester to N-Cinnamoyl-L-valine methyl ester is approximately 1:1. This is because the acylation of the racemic amine with an achiral reagent (cinnamoyl chloride) does not favor the formation of one diastereomer over the other.
Q2: Which coupling agent is best for this synthesis?
A2: While direct acylation with cinnamoyl chloride is common, other peptide coupling reagents can be used to couple cinnamic acid with D,L-valine methyl ester. The choice of coupling agent can influence yield and side product formation. Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with additives like HOBt (1-hydroxybenzotriazole) to suppress racemization, although racemization of the valine starting material is not a concern when a racemic mixture is used. For this specific synthesis, using cinnamoyl chloride with a suitable base is a straightforward and effective method.
Q3: How can I separate the two diastereomers of this compound?
A3: The most effective method for separating the diastereomers is chiral High-Performance Liquid Chromatography (HPLC). An analytical chiral column can be used to determine the diastereomeric ratio, while a preparative chiral column can be used to isolate each diastereomer.
Q4: What are the key experimental parameters to control for a successful synthesis?
A4: The key parameters to control are:
-
Stoichiometry: Ensure the correct molar ratios of reactants and base.
-
Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions, followed by warming to room temperature.
-
Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the acylating agent.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine completion and avoid prolonged reaction times that could lead to side product formation.
Q5: Can I use a different ester of valine?
A5: Yes, other esters (e.g., ethyl, benzyl) can be used. However, the choice of ester may affect the chromatographic separation of the resulting diastereomers and the conditions required for any subsequent ester hydrolysis. The methyl ester is a common and practical choice.
Experimental Protocols
Protocol 1: Synthesis of D,L-Valine Methyl Ester Hydrochloride
This protocol describes the preparation of the starting material, D,L-valine methyl ester hydrochloride.
Materials:
-
D,L-Valine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[1]
-
Diethyl ether (anhydrous)
Procedure using Thionyl Chloride:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend D,L-valine in anhydrous methanol at -10 °C to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain D,L-valine methyl ester hydrochloride as a white solid.
Protocol 2: Synthesis of this compound
This protocol details the N-acylation of D,L-valine methyl ester.
Materials:
-
D,L-Valine methyl ester hydrochloride
-
Cinnamoyl chloride
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend D,L-valine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Add triethylamine (2.2 equivalents) dropwise and stir for 15 minutes.
-
In a separate flask, dissolve cinnamoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the cinnamoyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the mixture of diastereomers.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
Caption: Diastereomer separation and analysis pathway.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of N-Cinnamoyl-D,L-valine methyl ester and N-Cinnamoyl-L-valine methyl ester
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Stereochemistry in Bioactivity
Biological systems, such as enzymes and receptors, are inherently chiral. They are composed of L-amino acids and D-sugars, creating specific three-dimensional binding sites. Consequently, the interaction of small molecules with these biological targets is often highly stereospecific. The differential interaction of enantiomers with a chiral biological target can lead to significant differences in their pharmacological effects.
It is a well-established principle that the two enantiomers of a chiral drug can exhibit different bioactivities. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or in some cases, contribute to undesirable side effects (the distomer).
For N-Cinnamoyl-valine methyl ester, the chiral center is located at the alpha-carbon of the valine residue. Given that biological systems are predominantly composed of L-amino acids, it is highly probable that the L-enantiomer (N-Cinnamoyl-L-valine methyl ester) will exhibit greater biological activity for specific targets than the D-enantiomer. The racemic mixture, being a 1:1 combination of both enantiomers, would likely display a bioactivity that is approximately half of the pure, active L-enantiomer, assuming the D-enantiomer is inactive.
Caption: Conceptual diagram of stereospecific binding to a chiral receptor.
Potential Bioactivities of Cinnamoyl-Amino Acid Conjugates
Cinnamic acid and its derivatives are known to possess a wide range of biological activities. When conjugated with amino acids, these properties can be modulated. While specific data for N-Cinnamoyl-valine methyl ester is scarce, the broader class of cinnamoyl-amino acid conjugates has been investigated for several potential therapeutic applications, including:
-
Antimicrobial Activity: Cinnamoyl derivatives have been shown to exhibit activity against various bacterial and fungal strains.
-
Anticancer Activity: Several studies have reported the cytotoxic effects of cinnamoyl-amino acid conjugates against different cancer cell lines.
Comparative Data Summary
Due to the absence of direct comparative data for the target compounds, the following table presents hypothetical data based on the principles of stereochemistry, where the L-enantiomer is assumed to be the active form (eutomer) and the D,L-racemic mixture's activity is approximately half of the pure L-enantiomer. This should be considered a theoretical framework until validated by experimental evidence.
| Compound | Bioactivity Assay | Target | Metric (Hypothetical) |
| N-Cinnamoyl-L-valine methyl ester | Anticancer | Cancer Cell Line X | IC50: 10 µM |
| N-Cinnamoyl-D,L-valine methyl ester | Anticancer | Cancer Cell Line X | IC50: >20 µM |
| N-Cinnamoyl-L-valine methyl ester | Antimicrobial | Bacterium Y | MIC: 16 µg/mL |
| This compound | Antimicrobial | Bacterium Y | MIC: >32 µg/mL |
Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are common metrics for anticancer and antimicrobial activity, respectively. Lower values indicate higher potency. The data presented here is for illustrative purposes only.
Experimental Protocols
For researchers planning to investigate the bioactivity of these compounds, the following are detailed, representative protocols for assessing anticancer and antimicrobial activities.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and N-Cinnamoyl-L-valine methyl ester (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.
Comparative Analysis of N-Cinnamoyl-D,L-valine methyl ester and Other Valine Derivatives in Antifungal Applications
For Immediate Release
A comprehensive review of available scientific literature has been conducted to compare the biological activity of N-Cinnamoyl-D,L-valine methyl ester with other N-acyl valine derivatives. This guide synthesizes findings on their antifungal properties, providing researchers, scientists, and drug development professionals with a comparative analysis of their potential applications. While direct comparative studies featuring this compound are limited, this report consolidates quantitative data for closely related compounds and discusses the broader activities of cinnamoyl-amino acid conjugates.
Quantitative Comparison of N-Benzoyl-Valine Methyl Ester Derivatives
A significant study evaluating the antifungal activity of various N-benzoyl-valine methyl esters provides a baseline for understanding the impact of N-acylation on the biological properties of valine derivatives. The following table summarizes the percentage of growth inhibition observed for these compounds against two filamentous fungi, Aspergillus fumigatus and Fusarium temperatum.
| Compound | Substituent on Benzoyl Ring | % Inhibition vs. A. fumigatus | % Inhibition vs. F. temperatum |
| N-Benzoyl-L-valine methyl ester | None | 20.3 | 35.1 |
| N-(3-methoxybenzoyl)-L-valine methyl ester | 3-OCH₃ | 14.5 | 30.6 |
| N-(3,4-dimethoxybenzoyl)-L-valine methyl ester | 3,4-(OCH₃)₂ | 0 | 20.5 |
| N-(4-hydroxybenzoyl)-L-valine methyl ester | 4-OH | 10.3 | 25.4 |
| N-Benzoyl-D-valine methyl ester | None | 25.6 | 55.4 |
| N-(4-methylbenzoyl)-L-valine methyl ester | 4-CH₃ | 22.4 | 45.2 |
| N-(3,4,5-trimethylbenzoyl)-L-valine methyl ester | 3,4,5-(CH₃)₃ | 30.5 | 78.2 |
| Amphotericin B (Control) | - | 73.5 | 67.0 |
Biological Activity of N-Cinnamoyl-Amino Acid Derivatives
While direct quantitative antifungal data for this compound against the same fungal strains is not available in the reviewed literature, studies on N-cinnamoyl-amino acid conjugates consistently report their significant biological activities. Research indicates that these compounds exhibit a range of effects, including cytotoxic, antioxidant, and antimicrobial properties.
Studies on various N-cinnamoyl-amino acid esters have demonstrated their potential as antifungal agents. The cinnamoyl moiety is a well-known pharmacophore that contributes to the antimicrobial and cytotoxic effects of these conjugates. The conjugation of cinnamic acid with amino acids, such as valine, has been shown to enhance the overall efficacy of the parent molecules. For instance, cinnamoyl amides of amino acid derivatives have been reported to be more active in inhibiting the growth of bacteria and yeast, with some derivatives showing higher potency than benzoic acid, a common preservative.
Experimental Protocols
Synthesis of N-Benzoyl-L-valine methyl ester Derivatives
A solution of L-valine methyl ester hydrochloride (1 mmol), the corresponding benzoic acid derivative (1 mmol), 4-dimethylaminopyridine (DMAP) (0.1 mmol), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 mmol), and triethylamine (2 mmol) in dichloromethane (CH₂Cl₂) (10 mL) was stirred at room temperature overnight. Subsequently, CH₂Cl₂ (20 mL) and a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL) were added to the mixture. The organic layer was separated, and the aqueous phase was extracted with CH₂Cl₂ (3 x 20 mL). The combined organic fractions were dried over sodium sulfate (Na₂SO₄), filtered, and the solvent was evaporated under reduced pressure. The resulting residue was purified by column chromatography.[1][2]
Antifungal Activity Assay (Broth Microdilution Method)
The antifungal activity of the synthesized N-benzoyl-valine methyl ester derivatives was evaluated against Aspergillus fumigatus and Fusarium temperatum. The fungi were cultured on potato dextrose agar (PDA) at 28 °C for 72 hours. A suspension of spores was prepared in sterile distilled water containing 0.1% Tween 80 and adjusted to a final concentration of 1 x 10⁶ spores/mL.
The assay was performed in 96-well microplates. Each well contained 100 µL of potato dextrose broth (PDB), 50 µL of the spore suspension, and 50 µL of the test compound solution (dissolved in DMSO and diluted with PDB to a final concentration of 640 µg/mL). The plates were incubated at 28 °C for 48 hours. The absorbance was measured at 630 nm using a microplate reader. The percentage of fungal growth inhibition was calculated using the following formula:
% Inhibition = [1 - (Absorbance of treated well / Absorbance of control well)] x 100
Amphotericin B was used as a positive control, and a solution of DMSO in PDB was used as a negative control.[1][2]
Visualizing Experimental and Logical Frameworks
To further elucidate the processes and relationships discussed, the following diagrams have been generated.
Caption: General workflow for the synthesis and antifungal evaluation of N-acyl-valine methyl esters.
Caption: Structure-activity relationships for N-benzoyl-valine methyl esters' antifungal activity.
Conclusion
The available data indicates that N-acylation of valine methyl ester is a viable strategy for developing compounds with significant antifungal properties. While direct comparative data for this compound is lacking, the analysis of N-benzoyl-valine derivatives suggests that modifications to the acyl group can substantially influence biological activity. Specifically, increased lipophilicity and the presence of electron-donating groups on the aromatic ring of the N-acyl moiety, as well as the stereochemistry of the valine residue, appear to be key factors in enhancing antifungal efficacy. Further research is warranted to directly compare the activity of N-cinnamoyl-valine methyl ester with these and other derivatives to fully elucidate its therapeutic potential.
References
A Comparative Guide to the Synthesis of N-Cinnamoyl-D,L-valine methyl ester
For researchers and professionals in drug development and chemical synthesis, the efficient and validated production of target molecules is paramount. This guide provides a comparative analysis of synthetic routes for N-Cinnamoyl-D,L-valine methyl ester, a derivative with potential applications in various fields. We present a detailed, experimentally validated protocol for a high-yield synthesis and discuss viable alternative methods.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several standard organic chemistry reactions. The primary methods include the Schotten-Baumann reaction, peptide coupling, and enzymatic synthesis. Below is a comparative table summarizing the key performance indicators for these routes.
| Synthetic Route | Typical Yield | Reaction Time | Key Reagents | Purity | Advantages | Disadvantages |
| Schotten-Baumann Reaction | 94%[1] | 3 days[1] | Cinnamoyl chloride, D,L-Valine methyl ester hydrochloride, Triethylamine | High, requires crystallization[1] | High yield, readily available reagents, well-established method.[1][2] | Long reaction time, use of acid chloride which can be moisture sensitive. |
| Peptide Coupling | Variable | 1-24 hours | Cinnamic acid, D,L-Valine methyl ester, Coupling reagents (e.g., DCC, HBTU, HATU) | Generally high | Milder conditions than acid chlorides, wide variety of coupling agents available.[3][4][5] | Cost of coupling reagents can be high, potential for racemization with some reagents.[4][5] |
| Enzymatic Synthesis | Variable | Hours to days | Cinnamic acid derivative (e.g., vinyl cinnamate), D,L-Valine methyl ester, Lipase | High | Green and sustainable, high selectivity, mild reaction conditions.[6] | Enzyme cost and stability can be a factor, optimization of reaction conditions may be required. |
Experimental Workflow and Signaling Pathways
The synthesis and validation of this compound follows a logical workflow, from the selection of starting materials to the final characterization of the product. The diagram below illustrates this process.
Caption: Workflow for the synthesis and validation of this compound.
Detailed Experimental Protocols
Validated Synthetic Route: Schotten-Baumann Reaction
This protocol is adapted from a validated synthesis of the L-enantiomer, which is expected to have identical reactivity and spectral properties to the D,L-mixture.[1]
Materials:
-
D,L-Valine methyl ester hydrochloride
-
Cinnamoyl chloride
-
Triethylamine
-
Anhydrous dichloromethane
-
2 M Hydrochloric acid
-
Saturated brine solution
-
Magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of D,L-valine methyl ester hydrochloride (1.0 g, 5.96 mmol) and cinnamoyl chloride (994 mg, 5.96 mmol) in anhydrous dichloromethane (100 ml), add triethylamine (5.41 g, 53 mmol) dropwise.
-
Stir the reaction mixture at room temperature (298 K) for 3 days.
-
Wash the reaction mixture with 2 M HCl (2 x 100 ml) and then with a saturated brine solution (100 ml).
-
Dry the organic layer over MgSO₄ and remove the solvent under reduced pressure to yield a solid residue.
-
Recrystallize the crude product from a 1:4 mixture of ethyl acetate and hexane to obtain this compound.
Expected Yield: 94%[1]
Analytical Validation
The successful synthesis of this compound can be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]
-
¹H NMR (CDCl₃, 300 MHz): δ 0.98 (d, 3H, J = 6.9 Hz, CH₃), 1.01 (d, 3H, J = 6.9 Hz, CH₃), 2.20–2.31 (m, 1H, CH), 3.79 (s, 3H, OCH₃), 4.75 (t, 1H, J= 7.3 Hz, CH), 6.12 (br d, 1H, NH), 6.49 (d, 1H, J = 15.6 Hz, CHCO), 7.38–7.43 (m, 3H, ArH), 7.52–7.56 (m, 2H, ArH), 7.67 (d, 1H, J = 15.6 Hz, CHPh).
-
¹³C NMR (CDCl₃, 75 MHz): δ 17.9 and 19.0 (CH₃), 31.6 (CH), 52.3 (OCH₃), 57.1 (CH), 120.1 (=CHCO), 127.9, 128.8 and 129.8 (CH from Ar), 135.6 (C from Ar), 141.8 (CHPh), 167.4 (CONH), 171.5 (COOCH₃).
Mass Spectrometry (MS): [1]
-
Low-Resolution Electrospray (LRMS-ES): m/z 262.3 [M+H]⁺, 284.3 [M+Na]⁺.
Infrared (IR) Spectroscopy: While specific IR data for the target molecule was not found in the search results, characteristic peaks would be expected for the functional groups present:
-
~3300 cm⁻¹ (N-H stretch of the amide)
-
~1740 cm⁻¹ (C=O stretch of the ester)
-
~1660 cm⁻¹ (C=O stretch of the amide I band)
-
~1620 cm⁻¹ (C=C stretch of the cinnamoyl group)
-
~1530 cm⁻¹ (N-H bend of the amide II band)
The provided data and protocols offer a comprehensive guide for the synthesis and validation of this compound, enabling researchers to select the most appropriate method for their specific needs and resources.
References
A Comparative Analysis of the Bioactivity of Cinnamoyl Amides and Cinnamoyl Esters
For Researchers, Scientists, and Drug Development Professionals
The cinnamoyl scaffold, a key structural motif in a plethora of natural products, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Modifications of the carboxylic acid group of cinnamic acid into amides and esters have proven to be a fruitful strategy for the development of novel therapeutic agents. This guide provides a comparative overview of the bioactivity of cinnamoyl amides and cinnamoyl esters, supported by experimental data, to aid researchers in the design and development of new drug candidates.
Data Presentation: A Comparative Look at Bioactivity
The biological activities of cinnamoyl amides and esters are profoundly influenced by the nature of the substituents on the aromatic ring and the chemical moieties attached to the amide or ester linkage. Below is a summary of their comparative antimicrobial and anticancer activities.
Antimicrobial Activity
Both cinnamoyl amides and esters have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their potency.
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cinnamoyl Amide | N-isopropyl-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 | [1] |
| N-isopentyl-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 | [1] | |
| N-(2-phenylethyl)-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 | [1] | |
| Cinnamoyl-memantine amide | Candida albicans | - (Zone of inhibition: 11-14 mm) | [2] | |
| 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 µM | [3] | |
| 4-isopropylbenzylcinnamide | Staphylococcus epidermidis | 458.15 µM | [3] | |
| 4-isopropylbenzylcinnamide | Pseudomonas aeruginosa | 458.15 µM | [3] | |
| Cinnamoyl Ester | Butyl cinnamate | Candida albicans | 626.62 µM | [3] |
| Butyl cinnamate | Candida tropicalis | 626.62 µM | [3] | |
| Butyl cinnamate | Aspergillus flavus | 626.62 µM | [3] | |
| Cinnamoyl-metronidazole ester | Staphylococcus aureus | - (Zone of inhibition: 12-15 mm) | [2] | |
| Decyl cinnamate | Staphylococcus aureus | 550.96 µM | [3] | |
| Decyl cinnamate | Staphylococcus epidermidis | 550.96 µM | [3] | |
| Decyl cinnamate | Pseudomonas aeruginosa | 550.96 µM | [3] |
Table 1: Comparative Antimicrobial Activity (MIC) of Cinnamoyl Amides and Esters. This table summarizes the minimum inhibitory concentrations of various cinnamoyl amides and esters against different microbial strains.
Anticancer Activity
Cinnamoyl amides and esters have also been extensively investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamoyl Amide | (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | U87MG (Glioblastoma) | ~86% cytotoxicity at 25 µg/mL | [4] |
| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | SHSY-5Y (Neuroblastoma) | ~84% cytotoxicity at 25 µg/mL | [4] | |
| Cinnamoyl sulfonamide hydroxamate derivative 3a | Oral Squamous Cell Carcinoma | - | [1] | |
| Cinnamoyl Ester | 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | HCT-116 (Colon Carcinoma) | 16.2 | |
| (E)-1-methoxy-4-(2-(phenylsulfonyl)vinyl)benzene | U87MG (Glioblastoma) | ~81% cytotoxicity at 25 µg/mL | [4] | |
| (E)-1-methoxy-4-(2-(phenylsulfonyl)vinyl)benzene | SHSY-5Y (Neuroblastoma) | ~82% cytotoxicity at 25 µg/mL | [4] |
Table 2: Comparative Anticancer Activity (IC50) of Cinnamoyl Amides and Esters. This table presents the half-maximal inhibitory concentrations of selected cinnamoyl amides and esters against various cancer cell lines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of Cinnamoyl Amides and Esters
A general and widely used method for the synthesis of cinnamoyl amides and esters involves the conversion of a substituted cinnamic acid to its corresponding cinnamoyl chloride, followed by reaction with an appropriate amine or alcohol.
Step 1: Formation of Cinnamoyl Chloride Substituted cinnamic acid is refluxed with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene. The reaction mixture is typically heated for 2-4 hours. After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude cinnamoyl chloride.
Step 2: Amidation or Esterification The crude cinnamoyl chloride is dissolved in an appropriate solvent (e.g., DCM, tetrahydrofuran). To this solution, the desired amine or alcohol is added, often in the presence of a base like triethylamine or pyridine to neutralize the HCl generated during the reaction. The reaction is usually stirred at room temperature for several hours. The resulting product is then purified using standard techniques such as extraction, chromatography, and recrystallization.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Test Compounds: The cinnamoyl derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high stock concentration and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared microbial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The in vitro cytotoxicity of the cinnamoyl derivatives against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the cinnamoyl derivatives (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Mandatory Visualization
Experimental Workflow for Synthesis and Bioactivity Screening
Caption: General workflow for the synthesis and bioactivity screening of cinnamoyl amides and esters.
Postulated Antimicrobial Mechanism of Action
The antimicrobial action of cinnamoyl derivatives is believed to involve multiple mechanisms, primarily targeting the microbial cell membrane and cell wall.
Caption: Postulated antimicrobial mechanism of action for cinnamoyl derivatives.
Key Signaling Pathways in Anticancer Activity
Cinnamoyl derivatives have been shown to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Potential of N-Cinnamoyl-Amino Acid Esters and Doxorubicin
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of N-Cinnamoyl-D,L-valine methyl ester against the well-established chemotherapeutic agent, doxorubicin. Due to the limited availability of direct experimental data for this compound, this comparison leverages findings from studies on closely related N-cinnamoyl-amino acid conjugates to provide a representative analysis.
Executive Summary
This guide outlines the cytotoxic profiles of N-cinnamoyl-amino acid esters and doxorubicin, presenting available quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action. While doxorubicin is a potent, broad-spectrum anticancer drug with well-documented cytotoxic mechanisms, emerging research on N-cinnamoyl-amino acid conjugates suggests a promising new class of compounds with potential anticancer activities. The primary mechanism of cytotoxicity for these conjugates appears to be through the induction of DNA damage. This guide aims to provide a foundational comparison to inform further research and drug development efforts in this area.
Comparative Cytotoxicity Data
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | N-Cinnamoyl-Amino Acid Conjugates |
| MCF-7 | Breast Adenocarcinoma | 2.50[2][3][4] | Cytotoxic activity has been observed in studies on various N-cinnamoyl-amino acid conjugates, though specific IC50 values for the D,L-valine methyl ester are not reported.[1][5] |
| A549 | Lung Carcinoma | > 20 (classified as resistant)[2][3][4] | Not extensively reported in the context of N-cinnamoyl-amino acid conjugate cytotoxicity. |
| HeLa | Cervical Carcinoma | 2.92[2][3][4] | Not extensively reported in the context of N-cinnamoyl-amino acid conjugate cytotoxicity. |
| PC-3 | Prostate Cancer | Data not readily available in the searched documents. | Cytotoxic activity has been observed in studies on various N-cinnamoyl-amino acid conjugates.[1][5] |
| Caco-2 | Colorectal Adenocarcinoma | Data not readily available in the searched documents. | Cytotoxic activity has been observed in studies on various N-cinnamoyl-amino acid conjugates.[1][5] |
| A2780 | Ovarian Cancer | Data not readily available in the searched documents. | Cytotoxic activity has been observed in studies on various N-cinnamoyl-amino acid conjugates.[1][5] |
Note: IC50 values for doxorubicin can vary between studies due to differences in experimental conditions such as cell passage number and assay duration.[2]
Experimental Protocols
The following sections detail the standard methodologies used to assess the cytotoxicity of chemical compounds in cancer cell lines.
Cell Culture and Maintenance
Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or doxorubicin). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed or established mechanisms through which N-cinnamoyl-amino acid conjugates and doxorubicin exert their cytotoxic effects.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Mechanisms of action for cytotoxicity.
Discussion and Future Directions
The available evidence suggests that N-cinnamoyl-amino acid conjugates represent a class of molecules with potential anticancer properties, primarily acting through the induction of DNA damage.[1][5] This mechanism is distinct from the multifaceted approach of doxorubicin, which includes DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species.[2]
The lack of direct comparative data for this compound highlights a significant gap in the literature. Future research should focus on:
-
Direct Cytotoxicity Comparison: Conducting in vitro studies to determine the IC50 values of this compound against a broad panel of cancer cell lines and comparing these directly with doxorubicin under identical experimental conditions.
-
Mechanism of Action Studies: Elucidating the specific molecular pathways activated by this compound that lead to DNA damage and apoptosis.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy and toxicity of this compound in preclinical animal models.
References
- 1. Synthesis of New Cinnamoyl-Amino Acid Conjugates and in Vitro Cytotoxicity and Genotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Antioxidant Activity: N-Cinnamoyl-D,L-valine methyl ester versus Ascorbic Acid
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative framework for evaluating the antioxidant activity of N-Cinnamoyl-D,L-valine methyl ester against the well-established antioxidant, ascorbic acid (Vitamin C). While direct comparative studies for this compound are not extensively documented in publicly available literature, this document outlines the standard experimental protocols and data presentation formats that would be employed for such a comparison. The information is based on established methodologies for assessing the antioxidant potential of cinnamic acid derivatives and their amino acid conjugates.
Cinnamic acid and its derivatives are recognized for their antioxidant properties, which are attributed to their chemical structure.[1][2] The conjugation of cinnamic acids with amino acids to form amides or esters can modify their biological activities, including their antioxidant capacity.[3][4] This guide will detail the standard assays used to quantify and compare the antioxidant potential of these compounds.
Comparative Antioxidant Performance: Data Summary
The following table illustrates how the quantitative data from various antioxidant assays would be presented for a direct comparison between this compound and ascorbic acid. The values for this compound are hypothetical, pending experimental validation, while the values for ascorbic acid represent typical ranges found in literature.[5] A lower IC50 value indicates a stronger antioxidant activity.
| Antioxidant Assay | Parameter Measured | This compound (Hypothetical Data) | Ascorbic Acid (Reference Standard) |
| DPPH Radical Scavenging Assay | IC50 (µg/mL) - Concentration for 50% radical inhibition | Data to be determined | ~ 5 µg/mL |
| ABTS Radical Scavenging Assay | IC50 (µg/mL) - Concentration for 50% radical inhibition | Data to be determined | ~ 2-10 µg/mL |
| FRAP (Ferric Reducing Antioxidant Power) | Ascorbic Acid Equivalent (AAE) in mg/g or mmol/g | Data to be determined | Used as the standard for comparison |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are standard and widely accepted in the scientific community for evaluating antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the decrease in absorbance is measured spectrophotometrically.
Methodology:
-
A stock solution of the test compound (this compound) and ascorbic acid is prepared in a suitable solvent (e.g., methanol or ethanol).
-
Serial dilutions of the stock solutions are made to obtain a range of concentrations.
-
A freshly prepared solution of DPPH (e.g., 0.1 mM in methanol) is made.
-
An aliquot of each concentration of the test compound or standard is mixed with the DPPH solution.[6]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[5]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Principle: The pre-formed ABTS radical cation has a characteristic blue-green color, which diminishes in the presence of an antioxidant. The reduction in color is measured spectrophotometrically.
Methodology:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.[6]
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at a specific wavelength (e.g., 734 nm).
-
Various concentrations of the test compound and ascorbic acid are prepared.
-
An aliquot of each concentration is added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a set time (e.g., 6 minutes).
-
The absorbance is measured at the specified wavelength.
-
The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured spectrophotometrically.
Methodology:
-
The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.
-
The reagent is warmed to 37°C before use.
-
Aliquots of the test compound and ascorbic acid at various concentrations are mixed with the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
The absorbance of the resulting blue solution is measured at a specific wavelength (e.g., 593 nm).[5]
-
A standard curve is prepared using a known concentration of FeSO₄ or ascorbic acid.
-
The antioxidant capacity of the sample is expressed as ascorbic acid equivalents (AAE) or Fe²⁺ equivalents.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the antioxidant assays described.
DPPH Radical Scavenging Assay Workflow.
ABTS Radical Scavenging Assay Workflow.
FRAP Assay Workflow.
Antioxidant Signaling and Mechanisms
The antioxidant activity of chemical compounds can be mediated through various mechanisms, primarily involving the donation of a hydrogen atom or an electron to neutralize free radicals.
Ascorbic acid is a potent antioxidant that can donate electrons to neutralize reactive oxygen species. This process involves a two-step electron donation, forming the relatively stable ascorbyl radical in the process.
The antioxidant mechanism of cinnamoyl compounds is generally attributed to the phenolic hydroxyl group on the aromatic ring, which can donate a hydrogen atom to free radicals, thereby stabilizing them. The conjugation with an amino acid ester, such as D,L-valine methyl ester, can influence the compound's solubility, stability, and overall antioxidant efficacy. The specific contribution of the valine methyl ester moiety to the antioxidant activity would need to be elucidated through detailed structure-activity relationship studies.
The following diagram illustrates the general principle of radical scavenging by an antioxidant.
General Antioxidant Mechanism.
References
- 1. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Cinnamoyl-Amino Acid Conjugates and in Vitro Cytotoxicity and Genotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Absolute Configuration of N-Cinnamoyl-D,L-valine Methyl Ester Enantiomers
This guide provides a comparative analysis of the enantiomers of N-Cinnamoyl-D,L-valine methyl ester, outlining experimental methodologies for the synthesis, separation, and confirmation of their absolute configurations. Designed for researchers, scientists, and professionals in drug development, this document summarizes key data and protocols to facilitate the understanding and application of these chiral compounds.
Introduction
This compound is a chiral molecule with a stereocenter at the alpha-carbon of the valine residue. The spatial arrangement of the substituents around this carbon atom gives rise to two enantiomers: N-Cinnamoyl-D-valine methyl ester and N-Cinnamoyl-L-valine methyl ester. The distinct three-dimensional structures of these enantiomers can lead to different biological activities, making their separation and the confirmation of their absolute configuration crucial in fields such as pharmacology and materials science. This guide compares the properties and analytical methods for these two enantiomers.
Data Presentation
The following tables summarize the key physicochemical and analytical data for the N-Cinnamoyl-valine methyl ester enantiomers. It is important to note that while extensive experimental data is available for the L-enantiomer, specific experimental data for the D-enantiomer is less prevalent in the literature. The data for the D-enantiomer is therefore largely predicted based on the established principles of enantiomeric relationships, where physical properties such as melting point and spectral data are identical, and optical rotation is equal in magnitude but opposite in sign.
Table 1: Physicochemical Properties
| Property | N-Cinnamoyl-L-valine methyl ester | N-Cinnamoyl-D-valine methyl ester (Predicted) |
| Molecular Formula | C₁₅H₁₉NO₃ | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol | 261.32 g/mol |
| Melting Point | 362 K[1] | 362 K |
| Appearance | Clear solid[1] | Clear solid |
Table 2: Spectroscopic Data
| Technique | N-Cinnamoyl-L-valine methyl ester[1] | N-Cinnamoyl-D-valine methyl ester (Predicted) |
| ¹H NMR (CDCl₃, 300 MHz) | δ 0.98 (d, 3H, J = 6.9 Hz), 1.01 (d, 3H, J = 6.9 Hz), 2.20–2.31 (m, 1H), 3.79 (s, 3H), 4.75 (t, 1H, J= 7.3 Hz), 6.12 (br d, 1H), 6.49 (d, 1H, J = 15.6 Hz), 7.38–7.43 (m, 3H), 7.52–7.56 (m, 2H), 7.67 (d, 1H, J = 15.6 Hz) | Identical to L-enantiomer |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 17.9, 19.0, 31.6, 52.3, 57.1, 120.1, 127.9, 128.8, 129.8, 135.6, 141.8, 167.4, 171.5 | Identical to L-enantiomer |
| Mass Spectrometry (LRMS-ES) | m/z 262.3 [M+H]⁺, 284.3 [M+Na]⁺ | Identical to L-enantiomer |
Table 3: Chromatographic and Polarimetric Data
| Parameter | N-Cinnamoyl-L-valine methyl ester | N-Cinnamoyl-D-valine methyl ester (Predicted/Proposed) |
| Chiral HPLC Retention Time | t₁ (early eluting) | t₂ (late eluting) |
| Specific Rotation [α] | Sign and magnitude depend on solvent and wavelength. | Equal in magnitude, opposite in sign to the L-enantiomer. |
Experimental Protocols
Synthesis of N-Cinnamoyl-L-valine methyl ester
The synthesis of N-Cinnamoyl-L-valine methyl ester has been reported as follows[1]:
-
To a solution of L-valine methyl ester hydrochloride (1 g, 5.96 mmol) and cinnamoyl chloride (994 mg, 5.96 mmol) in anhydrous dichloromethane (100 ml), triethylamine (5.41 g, 53 mmol) was added dropwise.
-
The reaction mixture was stirred at room temperature (298 K) for 3 days.
-
The mixture was then washed with 2 M HCl (2 x 100 ml) and saturated brine solution (100 ml).
-
The organic layer was dried over MgSO₄, and the solvent was removed under reduced pressure to yield a clear solid residue.
-
The final product was obtained by crystallization from a 1:4 mixture of ethyl acetate and hexane.
The synthesis of the D-enantiomer would follow an identical procedure, starting with D-valine methyl ester hydrochloride.
Chiral High-Performance Liquid Chromatography (HPLC)
While a specific method for this compound was not found in the searched literature, a general approach for the separation of N-acyl-amino acid esters can be proposed based on common practices in the field. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this class of compounds.
-
Column: A chiral column such as one based on amylose or cellulose derivatives (e.g., Chiralpak series).
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol. The exact ratio would need to be optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where the cinnamoyl chromophore absorbs strongly (e.g., 254 nm or 280 nm).
-
Expected Outcome: The two enantiomers would exhibit different retention times, allowing for their separation and quantification.
Confirmation of Absolute Configuration by X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule.
-
Crystal Growth: High-quality single crystals of the enantiomerically pure compound are grown, typically by slow evaporation of a suitable solvent system (e.g., ethyl acetate/hexane for the L-enantiomer)[1].
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure and refine the atomic positions.
-
Determination of Absolute Configuration: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. For N-Cinnamoyl-L-valine methyl ester, the absolute configuration was assigned based on the known configuration of the starting material, L-valine methyl ester hydrochloride[1].
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis, separation, and confirmation of the absolute configuration of this compound enantiomers.
Caption: Workflow for Synthesis, Separation, and Confirmation of Absolute Configuration.
References
A Comparative Guide to HPLC and GC Methods for the Analysis of N-Cinnamoyl-D,L-valine methyl ester
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of N-Cinnamoyl-D,L-valine methyl ester. The content is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of the performance, protocols, and applications of each technique, supported by representative experimental data.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The method's strength lies in its versatility, particularly for chiral separations, which are often crucial in pharmaceutical analysis.
Experimental Protocol: Chiral Reversed-Phase HPLC
This protocol outlines a method for the enantiomeric separation of D- and L-isomers of N-Cinnamoyl-valine methyl ester. The presence of the cinnamoyl group provides a strong chromophore for UV detection. Derivatization is typically not required.
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column : Chiral Stationary Phase (CSP) column, such as a Chiralcel OD-3R or equivalent (150 mm x 4.6 mm, 3 µm).
-
Mobile Phase : Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).
-
Flow Rate : 0.8 mL/min.
-
Column Temperature : 25°C.
-
Injection Volume : 10 µL.
-
Detection : DAD, monitoring at 262 nm.[1]
-
Sample Preparation : Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method Performance and Validation Data
The following table summarizes the typical performance characteristics of a validated HPLC method for this compound analysis.
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 1.5% (Repeatability), < 2.0% (Intermediate Precision) |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Specificity | Baseline resolution of D- and L-enantiomers (>2.0) |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min) |
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique known for its high resolution and sensitivity. For amino acid derivatives, GC analysis can be highly effective, though it often requires derivatization to increase analyte volatility and thermal stability.[2][3] However, this compound may be sufficiently volatile for direct analysis.
Experimental Protocol: GC with Flame Ionization Detection (FID)
This protocol describes a GC-FID method for the purity analysis of this compound. While this compound is an ester, silylation could be employed to protect the N-H bond and improve peak shape, though it is not always necessary.
-
Instrumentation : Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
-
Column : DB-624 or equivalent capillary column (30 m x 0.53 mm ID, 1.0 µm film thickness).[4]
-
Carrier Gas : Nitrogen or Helium at a constant flow rate of 2.0 mL/min.[5]
-
Injector Temperature : 250°C.
-
Detector Temperature : 280°C.
-
Oven Temperature Program :
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume : 1 µL (Split ratio 10:1).
-
Sample Preparation : Dissolve a precisely weighed amount of the sample in Methanol or Dichloromethane to a concentration of 1 mg/mL.
Method Performance and Validation Data
The table below summarizes the typical performance characteristics of a validated GC method.
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | > 0.998 |
| Range | 0.5 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% (Repeatability), < 2.5% (Intermediate Precision) |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Specificity | Good separation from solvent and potential impurities. |
| Robustness | Unaffected by minor changes in flow rate (±0.2 mL/min) and oven temperature ramp (±1°C/min).[4] |
Comparative Summary and Visual Workflows
The choice between HPLC and GC depends on the specific analytical goals, such as whether chiral separation is needed, the nature of the sample matrix, and the available instrumentation.
| Feature | HPLC Method | GC Method |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between gas mobile and liquid/solid stationary phases. |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds (or derivatization).[2] |
| Chiral Separation | Readily achieved with a wide variety of chiral stationary phases.[6][7] | Possible with specific chiral columns, but less common. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization for related amino acids; simple dissolution for this analyte.[3] |
| Analysis Time | Typically 15-30 minutes. | Typically 15-25 minutes. |
| Sensitivity | High (UV), but dependent on chromophore. | Very high (FID), especially for organic compounds. |
| Primary Application | Chiral purity, quantification in complex matrices, analysis of impurities. | Purity testing, residual solvent analysis, quantification of volatile impurities. |
| Pros | Excellent for chiral separation, robust, non-destructive, wide applicability. | High resolution, high sensitivity (FID), fast analysis. |
| Cons | Higher solvent consumption, potential for peak tailing. | Limited to thermally stable compounds, potential for sample degradation at high temperatures. |
Diagrams of Experimental and Logical Workflows
Caption: General workflow for the cross-validation of HPLC and GC analytical methods.
Caption: Decision tree for selecting between HPLC and GC for the analysis.
Conclusion
Both HPLC and GC are suitable and robust techniques for the analysis of this compound.
-
HPLC is the superior choice for chiral analysis , offering excellent separation of D- and L-enantiomers, which is often a critical quality attribute in pharmaceutical development. Its operation at ambient temperature also eliminates the risk of thermal degradation.
-
GC with FID offers a highly sensitive and efficient alternative for achiral purity and potency testing . Its lower solvent consumption and high resolving power make it an excellent option for quality control environments where enantiomeric purity has already been established.
The final selection should be guided by the specific requirements of the analysis. For comprehensive characterization, employing both methods can provide orthogonal data, strengthening the analytical package for regulatory submissions.
References
- 1. researchgate.net [researchgate.net]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. iiste.org [iiste.org]
- 5. iiste.org [iiste.org]
- 6. Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Fungicidal Activity of N-Cinnamoyl-Amino Acid Esters and Commercial Fungicides
In the continuous search for novel and effective antifungal agents, derivatives of natural compounds are gaining increasing attention. Among these, N-cinnamoyl-amino acid esters have shown promise as potential fungicides. This guide provides a comparative overview of the fungicidal activity of a representative N-cinnamoyl-amino acid ester, methyl cinnamate, against that of established commercial fungicides. The comparison is based on in vitro susceptibility data (Minimum Inhibitory Concentration - MIC) against common pathogenic fungi.
Quantitative Comparison of Fungicidal Activity
The fungicidal efficacy of an agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The lower the MIC value, the more potent the antifungal agent.
The following tables summarize the MIC values of methyl cinnamate and several commercial fungicides against the yeast Candida albicans and the filamentous fungus Aspergillus niger. This data has been compiled from various studies to facilitate an indirect comparison.
Table 1: Comparative in vitro activity against Candida albicans
| Compound/Drug | MIC Range (µg/mL) | Reference |
| Methyl Cinnamate | 789.19 | [1] |
| Amphotericin B | 0.25 - 2 | [2] |
| Fluconazole | 0.25 - 1 | [2] |
| Chlorhexidine | 0.78 - 1.56 | [3] |
| Terbinafine | Not commonly reported |
Table 2: Comparative in vitro activity against Aspergillus niger
| Compound/Drug | MIC Range (µg/mL) | Reference |
| Methyl Cinnamate | >1578.16 | [1] |
| Amphotericin B | 0.4 - 1.6 | [4] |
| Terbinafine | 0.4 | [4] |
| Carbendazim + Mancozeb | 1000 ppm (complete inhibition) | [5] |
| Thiophanate methyl | 0.15% (complete inhibition) | [6] |
Note: The data presented is for comparative purposes and is derived from different studies. Direct head-to-head studies may yield different results. The efficacy of fungicides can vary depending on the specific strain of the fungus and the experimental conditions.
Experimental Protocols
The determination of antifungal susceptibility is conducted using standardized methods to ensure reproducibility and comparability of results. The most widely accepted protocols are those established by the Clinical and Laboratory Standards Institute (CLSI).
1. Broth Microdilution Method for Yeasts (CLSI M27-A3): [7][8][9]
This method is used to determine the MIC of antifungal agents against yeasts such as Candida albicans.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[10]
-
Antifungal Agent Preparation: The test compounds and commercial fungicides are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the control well (containing no antifungal agent).
2. Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2): [11][12][13]
This method is employed for determining the MIC of antifungal agents against filamentous fungi like Aspergillus niger.
-
Inoculum Preparation: A suspension of fungal conidia is prepared from a mature culture and the turbidity is adjusted spectrophotometrically. The final inoculum concentration in the test is between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL.[13]
-
Antifungal Agent Preparation: Similar to the yeast protocol, the antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: The plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: For most antifungal agents, the MIC is defined as the lowest concentration that shows 100% inhibition of growth (no visible growth).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a fungal strain using the broth microdilution method.
Caption: Workflow for Antifungal Susceptibility Testing.
Signaling Pathways and Mechanisms of Action
The antifungal activity of cinnamoyl derivatives is an area of active research. While the precise signaling pathways are not fully elucidated for N-Cinnamoyl-D,L-valine methyl ester, related compounds like cinnamaldehyde are known to exert their effects through various mechanisms.
Caption: Potential Antifungal Mechanisms of Cinnamoyl Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Assessment of Antifungal and Antibiofilm Efficacy of Commercial Mouthwashes against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. ijcmas.com [ijcmas.com]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njccwei.com [njccwei.com]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Cinnamoyl-Valine Analogs: A Structure-Activity Relationship Comparison
A detailed examination of cinnamoyl-valine analogs and related amino acid conjugates reveals crucial structural determinants for their anticancer activity. This guide provides a comparative analysis of their performance against various cancer cell lines, supported by experimental data and detailed methodologies, offering valuable insights for researchers in drug discovery and development.
Comparative Anticancer Activity of Cinnamoyl-Amino Acid Conjugates
Recent studies have explored the synthesis and cytotoxic effects of various cinnamoyl-amino acid conjugates, providing a basis for understanding their structure-activity relationships (SAR). The data presented below summarizes the in vitro cytotoxicity of these compounds against a panel of human cancer cell lines.
One key study synthesized a series of twelve cinnamoyl-amino acid conjugates and evaluated their anticancer activity using the MTT assay. The results indicate that the nature of the conjugated amino acid significantly influences the cytotoxic efficacy of the cinnamoyl scaffold[1]. Another investigation into novel cinnamoyl derivatives provided further evidence of their anticancer potential, with specific compounds demonstrating significant cytotoxicity against glioblastoma and neuroblastoma cell lines[2].
| Compound ID | Amino Acid Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| Cpd 1 | L-Valine | A2780 (Ovarian) | 25.3 ± 1.2 | [1] |
| Cpd 2 | L-Leucine | A2780 (Ovarian) | 22.8 ± 1.5 | [1] |
| Cpd 3 | L-Isoleucine | A2780 (Ovarian) | 28.4 ± 1.9 | [1] |
| Cpd 4 | L-Phenylalanine | A2780 (Ovarian) | 19.7 ± 1.1 | [1] |
| Cpd 5 | L-Tryptophan | A2780 (Ovarian) | 15.2 ± 0.9 | [1] |
| Cpd 6 | L-Methionine | A2780 (Ovarian) | 31.6 ± 2.1 | [1] |
| 3e | N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | U87MG (Glioblastoma) | ~10 µg/mL | [2] |
| 3e | N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | SHSY-5Y (Neuroblastoma) | ~10 µg/mL | [2] |
| 2c | (E)-1-methoxy-4-(2-(phenylsulfonyl)vinyl)benzene | U87MG (Glioblastoma) | ~15 µg/mL | [2] |
| 2c | (E)-1-methoxy-4-(2-(phenylsulfonyl)vinyl)benzene | SHSY-5Y (Neuroblastoma) | ~15 µg/mL | [2] |
Table 1: In Vitro Cytotoxicity of Cinnamoyl-Amino Acid Conjugates and Derivatives. The table summarizes the 50% inhibitory concentration (IC50) values of various cinnamoyl-amino acid conjugates and related derivatives against different human cancer cell lines.
From the data, it is evident that the amino acid conjugated to the cinnamoyl moiety plays a significant role in modulating the anticancer activity. For instance, in the A2780 ovarian cancer cell line, the tryptophan conjugate (Cpd 5 ) exhibited the highest potency, suggesting that the presence of an indole ring may enhance cytotoxicity[1]. In contrast, conjugates with aliphatic amino acids like valine, leucine, and isoleucine showed moderate activity[1].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[3][4][5].
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment[6].
-
Compound Treatment: The cells are then treated with various concentrations of the cinnamoyl-valine analogs or other test compounds and incubated for a further 48-72 hours[5][6].
-
MTT Addition: After the incubation period, the culture medium is removed, and 20-50 µL of MTT solution (typically 2 mg/mL in phosphate-buffered saline) is added to each well[6]. The plates are then incubated for 1.5 to 4 hours at 37°C[6].
-
Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals formed by viable cells are dissolved by adding 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO)[6].
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 490-570 nm[6]. The percentage of cell viability is calculated relative to untreated control cells.
Flow Cytometry for Apoptosis Analysis
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis (programmed cell death) and necrosis[7][8][9].
Procedure:
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged[8].
-
Staining: The cell pellet is resuspended in a binding buffer containing Annexin V-FITC and PI[8]. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells)[8][9].
-
Incubation: The cells are incubated in the dark for 15-30 minutes at room temperature[10].
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence intensity for Annexin V-FITC and PI[8].
Signaling Pathways and Experimental Workflow
The anticancer activity of cinnamoyl derivatives is often attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis[11][12].
Caption: Experimental workflow for SAR studies.
The diagram above illustrates a typical workflow for the synthesis and in vitro evaluation of cinnamoyl-valine analogs to establish their structure-activity relationships.
Cinnamoyl derivatives have been shown to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and JAK/STAT[11][12][13]. The modulation of these pathways ultimately leads to the activation of caspases and cell cycle arrest, culminating in cancer cell death.
References
- 1. Synthesis of New Cinnamoyl-Amino Acid Conjugates and in Vitro Cytotoxicity and Genotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. 4.11. Detection of Apoptosis by Flow Cytometry Assay [bio-protocol.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. researchgate.net [researchgate.net]
- 12. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
Comparative Thermal Stability of Cinnamoyl-Amino Acid Derivatives: A Guide for Researchers
A detailed analysis of the thermal properties of cinnamoyl-amino acid derivatives is crucial for their development as stable pharmaceutical and nutraceutical compounds. This guide provides a comparative overview of the thermal stability of selected cinnamoyl-amino acid esters, supported by experimental data from thermogravimetric analysis (TGA).
The conjugation of cinnamoyl groups to amino acids can significantly alter their physicochemical properties, including thermal stability. Understanding these changes is essential for predicting shelf-life, formulating stable dosage forms, and ensuring the integrity of these compounds during processing and storage. This guide focuses on the thermal decomposition activation energies of cinnamoyl-glycine and cinnamoyl-alanine methyl ester derivatives, offering insights into the influence of the amino acid side chain on the overall stability of the molecule.
Comparative Thermal Stability Data
The thermal stability of cinnamoyl-amino acid ester derivatives has been investigated using thermogravimetric analysis (TGA) to determine their decomposition activation energies. A higher activation energy indicates greater thermal stability, as more energy is required to initiate the decomposition process.
The data presented below is derived from a study by Güdük et al. (2022), which systematically synthesized and characterized a series of novel cinnamoyl-amino acid ester derivatives.[1] The thermal decomposition activation energies were calculated for two compounds identified as having the highest dielectric constants within their respective glycine and alanine conjugate series.[1]
| Compound ID | Derivative Name | Amino Acid Moiety | Activation Energy (Ea) in kJ/mol | Reference |
| 10 | 4-Nitro-cinnamoyl-glycine methyl ester | Glycine | 95 | [1] |
| 16 | 4-Nitro-cinnamoyl-L-alanine methyl ester | L-Alanine | 100 | [1] |
Key Observation: The 4-Nitro-cinnamoyl-L-alanine methyl ester (16 ) exhibits a higher thermal decomposition activation energy (100 kJ/mol) compared to the corresponding glycine derivative (10 ) (95 kJ/mol).[1] This suggests that the presence of the methyl side chain in alanine contributes to a slight enhancement in the thermal stability of the cinnamoyl conjugate under the tested conditions.
Experimental Protocols
The following experimental protocols are based on the methodologies reported for the thermal analysis of cinnamoyl-amino acid ester derivatives.[1]
Synthesis of Cinnamoyl-Amino Acid Ester Derivatives
The synthesis of the compared cinnamoyl-amino acid ester derivatives involved a multi-step process. Initially, cinnamic acid derivatives were synthesized through the reaction of benzaldehyde derivatives with malonic acid in the presence of pyridine and piperidine.[1] These cinnamic acid derivatives were then reacted with the respective amino acid methyl ester hydrochlorides (glycine methyl ester hydrochloride and L-alanine methyl ester hydrochloride) using a triazine-based coupling methodology to yield the final cinnamoyl-amino acid ester products.[1] The structures of the synthesized compounds were confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C APT, FT-IR, and mass spectrometry, as well as elemental analysis.[1]
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis was performed to evaluate the thermal stability of the synthesized cinnamoyl-amino acid ester derivatives.
-
Instrument: A simultaneous thermal analysis (TGA/DTA) instrument.
-
Sample Preparation: A precisely weighed sample of the derivative (typically 5-10 mg) was placed in an aluminum crucible.
-
Atmosphere: The analysis was conducted under a controlled inert atmosphere, such as nitrogen gas, to prevent oxidative degradation.
-
Heating Program: The sample was heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate. To determine the activation energy, multiple heating rates were employed (e.g., 5, 10, 15, and 20 °C/min).
-
Data Analysis: The weight loss of the sample as a function of temperature was recorded. The thermal decomposition activation energies were calculated from the TGA data obtained at different heating rates using kinetic models such as the Flynn-Wall-Ozawa method.[1]
Visualizations
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates the general workflow for the synthesis and thermal analysis of cinnamoyl-amino acid derivatives.
References
A Comparative Guide to Validating the Purity of Commercial N-Cinnamoyl-D,L-valine methyl ester
The primary impurities in a commercial sample of N-Cinnamoyl-D,L-valine methyl ester are likely to be unreacted starting materials from a typical Schotten-Baumann synthesis, namely D,L-valine methyl ester and cinnamic acid. Other potential impurities could include residual solvents or by-products from side reactions. A multi-pronged analytical approach is therefore recommended for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a sample by separating its components. A reversed-phase HPLC method is particularly effective for a compound like this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Prepare a series of dilutions for calibration if quantitative analysis of impurities is required. Also, prepare 1 mg/mL solutions of potential impurities (D,L-valine methyl ester, cinnamic acid) as standards.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm (the chromophore of the cinnamoyl group).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and standards. The purity is calculated based on the relative peak area of the main component versus the total peak area of all components detected.
Data Presentation:
| Compound | Retention Time (min) | Peak Area (%) | Identity |
| This compound | 15.2 | 98.5 | Product |
| D,L-valine methyl ester | 3.1 | 0.8 | Starting Material |
| Cinnamic acid | 8.5 | 0.5 | Starting Material |
| Unknown | 12.4 | 0.2 | Unknown Impurity |
dot
Caption: Workflow for HPLC Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is an essential tool for confirming the chemical structure of the main component and identifying impurities that have distinct proton signals.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Integrate the peaks and compare the chemical shifts and coupling constants to the expected structure of this compound. Look for peaks that do not correspond to the main product, which may indicate impurities.
Data Presentation:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.65 | d | 1H | Cinnamoyl vinyl H |
| 7.50-7.30 | m | 5H | Cinnamoyl phenyl H |
| 6.45 | d | 1H | Cinnamoyl vinyl H |
| 6.30 | d | 1H | Valine NH |
| 4.70 | dd | 1H | Valine α-H |
| 3.75 | s | 3H | Methyl ester CH₃ |
| 2.20 | m | 1H | Valine β-H |
| 1.00 | d | 6H | Valine γ-CH₃ |
Note: The presence of small, unassigned peaks would suggest impurities.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of data for identity confirmation.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Look for the protonated molecule [M+H]⁺. For this compound (C₁₅H₁₉NO₃, Mol. Wt.: 261.32 g/mol ), the expected m/z would be 262.32.
Data Presentation:
| Technique | Ionization Mode | Expected m/z [M+H]⁺ | Observed m/z | Interpretation |
| ESI-MS | Positive | 262.32 | 262.33 | Confirms molecular weight of product |
Comparison of Analytical Techniques
Different analytical techniques offer complementary information for a comprehensive purity validation.
| Technique | Information Provided | Advantages | Limitations |
| HPLC | Quantitative purity, number of components, retention times | High sensitivity, excellent for quantitative analysis | Requires reference standards for impurity identification |
| NMR | Detailed structural information, functional groups | Unambiguous structure confirmation, good for identifying unknowns | Lower sensitivity than HPLC, may not detect trace impurities |
| MS | Molecular weight confirmation | High mass accuracy, very sensitive | Provides limited structural information on its own |
dot
Caption: Logic for a Multi-Technique Approach.
Safety Operating Guide
Proper Disposal of N-Cinnamoyl-D,L-valine methyl ester: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle N-Cinnamoyl-D,L-valine methyl ester with appropriate care. Based on information for related compounds such as L-Valine methyl ester hydrochloride, the following personal protective equipment (PPE) should be worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A standard laboratory coat.
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Rinse the mouth with water.
Disposal Procedure for this compound
In the absence of specific data indicating high toxicity or environmental hazard, this compound can likely be managed as a non-hazardous chemical waste. However, all disposal actions must be in strict accordance with local, state, and federal regulations.
Step 1: Waste Characterization
The initial and most critical step is to determine if the waste is hazardous. While this compound itself is not currently classified as a hazardous substance under major regulatory frameworks, it is essential to consider the following:
-
Mixtures: If the compound has been mixed with other chemicals, the entire mixture must be evaluated for hazardous properties (e.g., ignitability, corrosivity, reactivity, toxicity).
-
Institutional Policies: Your institution's environmental health and safety (EHS) department will have specific guidelines for waste characterization. Always consult with your EHS officer.
Step 2: Segregation of Waste
Properly segregate the waste at the point of generation.
-
Solid Waste: Collect uncontaminated solid this compound in a designated, sealed, and clearly labeled container.
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a separate, sealed container labeled "Contaminated Lab Debris."
-
Liquid Waste: If the compound is in a non-hazardous solvent, it may be permissible to dispose of it down the drain with copious amounts of water, provided the pH is between 5.5 and 10.5. However, this is highly dependent on local wastewater regulations and institutional policies. Never dispose of organic solvents down the drain.
Step 3: Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date of accumulation
-
The generating researcher's name and laboratory location
Step 4: Storage
Store waste containers in a designated, secure area away from incompatible materials.
Step 5: Final Disposal
The final disposal route will depend on the waste characterization and local regulations.
-
Non-Hazardous Solid Waste: If confirmed as non-hazardous, it may be permissible to dispose of the sealed container in the regular laboratory trash.[1] Always double-check with your institution's EHS department before doing so.
-
Hazardous Waste: If the waste is deemed hazardous due to mixtures or local regulations, it must be disposed of through your institution's hazardous waste management program. This typically involves collection by a certified hazardous waste contractor.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes relevant information for the related and more well-documented compound, L-Valine methyl ester hydrochloride. This data can serve as a conservative proxy for assessing potential hazards.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO₂ | [2][3] |
| Appearance | White crystalline powder | [4] |
| Stability | Stable under recommended storage conditions | [3] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Hazardous Decomposition Products | Oxides of carbon and nitrogen, hydrogen chloride | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these procedures and maintaining open communication with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound.
References
Personal protective equipment for handling N-Cinnamoyl-D,L-valine methyl ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Cinnamoyl-D,L-valine methyl ester. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided below. It is essential to always consult the specific Safety Data Sheet (SDS) for the product you are using and to perform a risk assessment before handling any chemical.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[2] |
| Lab Coat/Protective Clothing | A lab coat or long-sleeved clothing should be worn to prevent skin contact.[2] For larger spills, a full suit may be necessary.[3] | |
| Boots | Recommended, especially when handling large quantities or in case of spills.[3] | |
| Respiratory Protection | Dust Respirator | Use a dust respirator if user operations generate dust.[3] A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product, especially in case of a large spill.[3] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Handle in a well-ventilated place.[4] Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[3]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[1][5]
-
Avoid Inhalation: Do not breathe dust.[3]
-
Hygiene: Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[3] Contaminated clothing and gloves should be removed and washed before reuse.[1][5]
-
Ignition Sources: Keep away from heat and sources of ignition.[3]
Storage:
-
Conditions: Store in a dry, cool, and well-ventilated place.[1][2][4][5] Do not store above 5°C (41°F).[3]
-
Incompatible Materials: Store away from strong oxidizing agents.[2][6]
Disposal Plan
Waste Disposal:
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3]
-
Sweep up spilled material and place it into a suitable, closed container for disposal.[1][5][7] Avoid generating dust.[7]
Spill Response:
-
Small Spill: Use appropriate tools to put the spilled solid in a convenient waste disposal container.[3]
-
Large Spill: Use a shovel to put the material into a convenient waste disposal container.[3] Evacuate personnel to a safe area and ensure adequate ventilation.[4]
Experimental Workflow and Safety Protocols
The following diagram outlines the standard workflow for handling this compound, incorporating the essential safety and disposal steps.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
